molecular formula C31H34N2O7 B15592793 Alstolenine

Alstolenine

Cat. No.: B15592793
M. Wt: 546.6 g/mol
InChI Key: VFYWKVVSDATOPJ-MVMNWWGGSA-N
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Description

Alstolenine is a useful research compound. Its molecular formula is C31H34N2O7 and its molecular weight is 546.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C31H34N2O7

Molecular Weight

546.6 g/mol

IUPAC Name

methyl (1S,10S,12R,13E)-13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate

InChI

InChI=1S/C31H34N2O7/c1-6-18-16-33-12-11-30-20-9-7-8-10-22(20)32-27(30)23(33)15-21(18)31(30,29(35)39-5)17-40-28(34)19-13-24(36-2)26(38-4)25(14-19)37-3/h6-10,13-14,21,23H,11-12,15-17H2,1-5H3/b18-6-/t21-,23+,30-,31?/m1/s1

InChI Key

VFYWKVVSDATOPJ-MVMNWWGGSA-N

Origin of Product

United States

Foundational & Exploratory

Alstolenine: A Deep Dive into its Chemical Architecture and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemical intricacies of Alstolenine, an indole (B1671886) alkaloid of interest. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Identity and Structure

This compound, identified by the CAS Number 85769-33-1, is a complex indole alkaloid isolated from the plant Alstonia venenata.[][2] Its molecular formula is C₃₁H₃₄N₂O₇, corresponding to a molecular weight of 546.6 g/mol .[][3] The systematic IUPAC name for this compound is methyl 13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵]octadeca-2,4,6,8-tetraene-18-carboxylate.[2] this compound is also known by the synonym Deacetylakuammiline trimethylgallate.[][2]

The fundamental structure of this compound is a pentacyclic framework containing an indole moiety. A key feature of its structure is the presence of an ethylidene group and a bulky 3,4,5-trimethoxybenzoyl group. The connectivity of the atoms in this compound can be represented by the following SMILES string: CC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(COC(=O)C6=CC(=C(C(=C6)OC)OC)OC)C(=O)OC[][2]

Due to the intricate nature of its fused ring system, this compound possesses multiple chiral centers, leading to a specific three-dimensional arrangement of its atoms. The definitive elucidation of its absolute stereochemistry is crucial for understanding its biological activity and for any synthetic efforts. However, detailed public-domain information regarding the experimentally determined absolute configuration of all stereocenters remains limited at this time.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and for the design of analytical methods.

PropertyValueSource
CAS Number 85769-33-1[][2]
Molecular Formula C₃₁H₃₄N₂O₇[][2][3]
Molecular Weight 546.6 g/mol [][3]
IUPAC Name methyl 13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵]octadeca-2,4,6,8-tetraene-18-carboxylate[2]
Synonyms Deacetylakuammiline trimethylgallate[][2]

Experimental Protocols: Isolation and Structural Elucidation

General Isolation Workflow

The isolation of alkaloids from plant material typically follows a multi-step process designed to separate compounds based on their polarity and chemical properties.

G General Workflow for this compound Isolation A Plant Material (Alstonia venenata) B Extraction with Organic Solvents A->B C Acid-Base Extraction to Isolate Alkaloid Fraction B->C D Column Chromatography (e.g., Silica Gel) C->D E Further Purification (e.g., HPLC) D->E F Isolated this compound E->F

General workflow for isolating this compound.
Structural Elucidation Methodologies

The determination of the complex structure of this compound would necessitate a combination of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : To determine the number and connectivity of hydrogen atoms.

    • ¹³C NMR : To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC) : To establish the complete connectivity of the molecular framework.

  • Mass Spectrometry (MS) :

    • High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular formula.

    • Tandem Mass Spectrometry (MS/MS) : To aid in the structural elucidation by analyzing fragmentation patterns.

  • X-ray Crystallography :

    • This technique provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a crystalline compound. Obtaining a single crystal of this compound suitable for X-ray diffraction analysis would be a critical step in unambiguously assigning its stereochemical configuration.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, publicly available data on the biological activities and the signaling pathways modulated by this compound. As a member of the Alstonia alkaloids, a class of compounds known for a wide range of pharmacological effects, it is plausible that this compound may possess interesting biological properties. Further research is required to explore its potential therapeutic applications.

The logical progression for investigating the biological activity of this compound would involve a series of in vitro and in vivo studies.

G Logical Flow for Biological Activity Screening A Isolated this compound B In Vitro Screening (e.g., cytotoxicity, enzyme inhibition) A->B C Identification of Active 'Hits' B->C D Mechanism of Action Studies C->D F In Vivo Studies (Animal Models) C->F E Target Identification D->E G Preclinical Development F->G

Logical flow for screening this compound's bioactivity.

Conclusion and Future Directions

This compound represents a structurally complex natural product with potential for further scientific investigation. While its basic chemical identity has been established, a significant amount of research is still needed to fully characterize its stereochemistry, spectroscopic properties, and biological functions. Future research efforts should focus on:

  • The total synthesis of this compound to confirm its structure and provide a source of material for biological studies.

  • Detailed NMR and X-ray crystallographic studies to unambiguously determine its absolute stereochemistry.

  • Comprehensive screening of its biological activities to identify potential therapeutic applications.

  • Investigation of its mechanism of action and identification of its molecular targets and signaling pathways.

This technical guide serves as a foundational document to stimulate and guide future research on this intriguing indole alkaloid.

References

The Biosynthesis of Alstolenine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Alstolenine, a monoterpenoid indole (B1671886) alkaloid (MIA) of significant interest, primarily found in Alstonia scholaris. This document details the current understanding of the enzymatic steps leading to this compound, from primary metabolites to the intricate cyclizations that form its characteristic structure. It includes a putative pathway based on identified intermediates and related alkaloid biosynthesis, detailed experimental protocols for pathway elucidation, and available quantitative data.

Introduction to this compound and its Significance

This compound is a complex monoterpenoid indole alkaloid produced by plants of the Alstonia genus, most notably Alstonia scholaris. This class of compounds has garnered considerable attention from the scientific community due to its diverse and potent biological activities, which present opportunities for novel drug development. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches, bypassing the challenges of low yields from natural sources.

This guide synthesizes the latest research findings to provide a detailed roadmap of this compound biosynthesis, highlighting both established enzymatic reactions and putative steps that require further investigation.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a branch of the well-established terpenoid indole alkaloid (MIA) pathway. It originates from the convergence of the shikimate pathway, producing tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, yielding the monoterpenoid precursor secologanin (B1681713).

Upstream Pathway: Formation of Strictosidine (B192452)

The initial steps of the MIA pathway are conserved across many plant species. The amino acid tryptophan, derived from the shikimate pathway, is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine (B22526). Concurrently, the MEP pathway provides geranyl pyrophosphate (GPP), which is converted to the iridoid secologanin through a series of enzymatic reactions. The condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR) , resulting in the formation of the central MIA intermediate, strictosidine.

Upstream_MIA_Pathway cluster_legend Legend Shikimate\nPathway Shikimate Pathway Tryptophan Tryptophan Shikimate\nPathway->Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC MEP\nPathway MEP Pathway Secologanin Secologanin MEP\nPathway->Secologanin Strictosidine Strictosidine Secologanin->Strictosidine STR Tryptamine->Strictosidine STR TDC Tryptophan Decarboxylase STR Strictosidine Synthase

Upstream Monoterpenoid Indole Alkaloid (MIA) Pathway.
Downstream Pathway: From Strictosidine to this compound

The pathway downstream of strictosidine involves a series of complex enzymatic reactions, including deglycosylation, cyclizations, oxidations, and reductions, leading to the vast diversity of MIAs. The recent sequencing of the A. scholaris genome has provided a valuable resource for identifying the genes involved in this part of the pathway[1].

Deglycosylation and Rearrangement: Strictosidine is first deglycosylated by strictosidine β-D-glucosidase (SGD) to form a highly reactive aglycone. This intermediate undergoes spontaneous cyclization to form dehydrogeissoschizine, which is then reduced to geissoschizine.

Branching Point at Geissoschizine: Geissoschizine represents a critical branch point in the MIA pathway in Al. scholaris. Recent research has identified two key cytochrome P450 enzymes that determine the fate of this intermediate:

  • Geissoschizine Oxidase (AsGO): This enzyme oxidizes geissoschizine, leading towards the biosynthesis of strychnos-type alkaloids.

  • Rhazimal Synthase (AsRHS): This enzyme catalyzes the cyclization of geissoschizine to form rhazimal, directing the pathway towards the akuammilan (B1240834) class of alkaloids, to which this compound is related.

Formation of Akuammiline (B1256633): Rhazimal is subsequently converted to akuammiline through the action of an NADPH-dependent oxidoreductase and a BAHD acyltransferase.

Putative Biosynthetic Pathway to this compound

The precise enzymatic steps from akuammiline to this compound have not yet been fully elucidated. However, based on the structures of co-occurring alkaloids and known biochemical reactions, a putative pathway can be proposed. This proposed pathway likely involves a series of oxidations, reductions, and rearrangements to modify the akuammiline scaffold.

One proposed biogenesis for related scholarisine alkaloids involves the cleavage and rearrangement of a strictamine (B1681766) precursor[1]. It is plausible that this compound biosynthesis follows a similar logic, starting from an akuammiline-type intermediate. Further research, including enzyme assays and gene function studies, is required to confirm these hypothetical steps.

Putative_Alstolenine_Pathway cluster_legend Legend Strictosidine Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine SGD, reductase Rhazimal Rhazimal Geissoschizine->Rhazimal AsRHS (CYP450) Akuammiline Akuammiline Rhazimal->Akuammiline Oxidoreductase, BAHD Acyltransferase Intermediate A Intermediate A Akuammiline->Intermediate A [Hypothetical Steps] Oxidation, Rearrangement This compound This compound Intermediate A->this compound [Hypothetical Steps] Reduction, Cyclization SGD Strictosidine β-D-glucosidase AsRHS Rhazimal Synthase

Proposed Biosynthetic Pathway of this compound.

Quantitative Data

Comprehensive quantitative data for the this compound biosynthetic pathway, such as enzyme kinetic parameters and in planta metabolite concentrations, are currently limited in the published literature. The following table summarizes the available information and highlights the areas where further research is needed.

Enzyme / Metabolite Parameter Value Organism / Conditions Reference
Tryptophan Decarboxylase (TDC)Activity-Alstonia scholaris[1]
Strictosidine Synthase (STR)Activity-Alstonia scholaris[1]
Rhazimal Synthase (AsRHS)FunctionConverts geissoschizine to rhazimalAlstonia scholaris-
Geissoschizine Oxidase (AsGO)FunctionConverts geissoschizine to strychnos-type precursorsAlstonia scholaris-
This compoundConcentrationVariableAlstonia scholaris leaves and bark-

Data not available is denoted by "-".

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.

Total Alkaloid Extraction from Alstonia scholaris**

This protocol describes a general method for the extraction of total alkaloids from plant material.

Materials:

Procedure:

  • Extraction: Macerate 10 g of powdered plant material in 100 mL of methanol overnight at room temperature. Sonicate the mixture for 30 minutes and then centrifuge at 4000 rpm for 15 minutes. Collect the supernatant. Repeat the extraction process twice with fresh methanol.

  • Acid-Base Partitioning: Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator. Resuspend the residue in 50 mL of 2 M sulfuric acid.

  • Wash the acidic solution with 3 x 50 mL of dichloromethane to remove neutral and acidic compounds. Discard the organic phase.

  • Basify the aqueous phase to pH 9-10 with ammonia solution.

  • Alkaloid Extraction: Extract the alkaline solution with 3 x 50 mL of dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the dichloromethane extract over anhydrous sodium sulfate, filter, and evaporate to dryness to obtain the total alkaloid extract.

Quantification of this compound by HPLC**

This protocol provides a method for the quantitative analysis of this compound in a plant extract.

Materials:

Procedure:

  • Sample and Standard Preparation: Prepare a stock solution of the total alkaloid extract in methanol (e.g., 1 mg/mL). Prepare a series of standard solutions of this compound in methanol at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer. The specific gradient will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound in the sample using the calibration curve.

Heterologous Expression of Biosynthetic Enzymes in Yeast**

This protocol outlines the general steps for expressing a candidate enzyme from Al. scholaris in Saccharomyces cerevisiae to characterize its function.

Materials:

  • Yeast expression vector (e.g., pYES-DEST52)

  • Competent S. cerevisiae cells (e.g., INVSc1)

  • cDNA library from Alstonia scholaris

  • Gene-specific primers for the candidate enzyme

  • PCR reagents

  • Restriction enzymes and ligase (if using traditional cloning) or Gateway cloning reagents

  • Yeast transformation reagents

  • Appropriate yeast growth media (e.g., SC-Ura for selection)

  • Galactose for induction

Procedure:

  • Gene Cloning: Amplify the coding sequence of the candidate enzyme from the Al. scholaris cDNA library using PCR with gene-specific primers. Clone the PCR product into the yeast expression vector.

  • Yeast Transformation: Transform the expression construct into competent S. cerevisiae cells using a standard protocol (e.g., lithium acetate method).

  • Selection and Culture: Select for transformed yeast colonies on appropriate selective media. Grow a liquid culture of the transformed yeast.

  • Protein Expression: Induce protein expression by adding galactose to the culture medium.

  • Enzyme Assay: Prepare a crude protein extract from the yeast cells. Perform an enzyme assay by incubating the protein extract with the putative substrate (e.g., geissoschizine for AsRHS) and analyzing the reaction products by LC-MS.

Experimental_Workflow_Enzyme_Characterization cluster_Cloning Gene Cloning cluster_Expression Heterologous Expression cluster_Analysis Functional Analysis RNA_Extraction RNA Extraction from A. scholaris cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Amplification PCR Amplification of Target Gene cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligation into Yeast Expression Vector PCR_Amplification->Vector_Ligation Yeast_Transformation Yeast Transformation Vector_Ligation->Yeast_Transformation Selection Selection of Transformed Colonies Yeast_Transformation->Selection Protein_Induction Protein Expression Induction Selection->Protein_Induction Protein_Extraction Crude Protein Extraction Protein_Induction->Protein_Extraction Enzyme_Assay In vitro Enzyme Assay Protein_Extraction->Enzyme_Assay LCMS_Analysis LC-MS Analysis of Products Enzyme_Assay->LCMS_Analysis

Workflow for Enzyme Function Characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex and fascinating process that is gradually being unraveled. While the upstream pathway to the key intermediate strictosidine is well-established, the downstream modifications leading to the diverse alkaloids in Alstonia scholaris, including this compound, are an active area of research. The recent genomic and transcriptomic data for A. scholaris have provided a significant leap forward in identifying candidate genes for these downstream steps.

Future research should focus on:

  • Functional Characterization of Candidate Enzymes: The hypothetical steps in the this compound pathway need to be confirmed through the functional characterization of the responsible enzymes using techniques like heterologous expression and in vitro assays.

  • Quantitative Analysis: Detailed kinetic studies of the biosynthetic enzymes and accurate quantification of pathway intermediates in A. scholaris are necessary to understand the metabolic flux and identify potential bottlenecks.

  • Regulatory Mechanisms: Investigating the transcriptional regulation of the this compound biosynthetic pathway will provide insights into how its production is controlled in the plant and offer strategies for upregulating its synthesis.

A complete understanding of the this compound biosynthetic pathway will not only be a significant contribution to the field of plant natural product biosynthesis but will also pave the way for the sustainable production of this and other valuable alkaloids for pharmaceutical applications.

References

Alstolenine: A Technical Overview of a Complex Indole Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alstolenine, a complex indole (B1671886) alkaloid, has been identified within the Alstonia genus, notably in Alstonia venenata and Alstonia yunnanensis. This document provides a summary of its known physical and chemical properties. However, a comprehensive in-depth technical guide with detailed experimental protocols and specific quantitative data is hampered by the limited availability of such information in publicly accessible scientific literature.

Chemical and Physical Properties

This compound is chemically identified as methyl 13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵]octadeca-2,4,6,8-tetraene-18-carboxylate. It is also known by the synonym Deacetylakuammiline trimethylgallate. The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₁H₃₄N₂O₇N/A
Molecular Weight 546.6 g/mol N/A
IUPAC Name methyl 13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵]octadeca-2,4,6,8-tetraene-18-carboxylateN/A
CAS Number 85769-33-1N/A

Spectral Data

Detailed experimental spectral data, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectra, are crucial for the unambiguous identification and characterization of a compound. Unfortunately, specific spectral data for this compound could not be located in the public domain.

Experimental Protocols

Detailed, validated experimental protocols for the isolation, purification, and analysis of this compound are not extensively documented in readily accessible scientific literature. General methods for the extraction of alkaloids from plant materials, such as those from the Alstonia species, typically involve solvent extraction and chromatographic techniques. However, a specific, step-by-step protocol for this compound is not available.

Signaling Pathways and Biological Activity

Information regarding the specific signaling pathways in which this compound may be involved is currently not available in the scientific literature reviewed. While alkaloids as a class exhibit a wide range of biological activities, the specific pharmacological effects and mechanism of action of this compound have not been elucidated in the available resources.

Logical Workflow for Alkaloid Characterization

While a specific experimental workflow for this compound is not documented, a general logical workflow for the characterization of a novel plant-derived alkaloid can be proposed. This workflow illustrates the typical sequence of steps a researcher would follow.

G General Workflow for Alkaloid Characterization A Plant Material Collection (e.g., Alstonia species) B Extraction of Crude Alkaloids A->B C Purification by Chromatography (e.g., Column, HPLC) B->C D Structure Elucidation C->D G Biological Activity Screening C->G E Spectroscopic Analysis (NMR, MS, IR) D->E F Physical & Chemical Property Determination D->F H Mechanism of Action Studies (Signaling Pathways) G->H

Caption: A generalized workflow for the isolation and characterization of a novel alkaloid.

Unraveling the Antiretroviral Potential of Alstolenine: A Proposed Mechanistic Framework

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the alkaloid Alstolenine's mechanism of action against retroviruses. To date, no specific studies have been published detailing its efficacy or molecular targets within the retroviral replication cycle. This technical guide, therefore, outlines a proposed framework for investigating the potential antiretroviral properties of this compound, drawing upon established mechanisms of known antiretroviral agents and standard experimental protocols.

The retroviral life cycle presents several key enzymatic processes that are validated targets for antiviral intervention. These include reverse transcription, integration of the viral genome into the host cell's DNA, and proteolytic processing of viral polyproteins.[1][2] This guide will explore these targets and propose a systematic approach to elucidate whether this compound exerts an inhibitory effect on any of these critical steps.

Potential Retroviral Targets for this compound

The primary targets for currently approved antiretroviral drugs, and therefore the most logical starting points for investigating a novel compound like this compound, are the viral enzymes essential for replication: reverse transcriptase, integrase, and protease.

  • Reverse Transcriptase (RT): This enzyme is unique to retroviruses and is responsible for transcribing the viral RNA genome into double-stranded DNA, a crucial step for integration into the host genome.[3][4] Inhibitors of RT are broadly classified into two categories:

    • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are analogs of natural deoxynucleotides that, once incorporated into the growing viral DNA chain, cause termination of elongation.[5][6]

    • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These compounds bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its catalytic activity.[3][7]

  • Integrase (IN): This enzyme facilitates the insertion of the newly synthesized viral DNA into the host cell's chromosome, a process known as integration.[8][9] Integrase strand transfer inhibitors (INSTIs) are a class of drugs that bind to the active site of integrase, blocking the strand transfer reaction and preventing the integration of the viral DNA.[10][11]

  • Protease (PR): After the retroviral genome is integrated and transcribed, the resulting polyproteins must be cleaved into individual functional proteins by the viral protease.[12][13] Protease inhibitors (PIs) are designed to bind to the active site of the protease, preventing the cleavage of these polyproteins and resulting in the production of immature, non-infectious viral particles.[14]

Proposed Experimental Workflow for Investigating this compound's Antiretroviral Activity

To determine if this compound possesses antiretroviral properties and to identify its mechanism of action, a multi-step experimental approach is proposed. This workflow is designed to systematically screen for antiviral activity and then pinpoint the specific stage of the retroviral life cycle that is inhibited.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_confirmation Confirmation and Specificity A Cytotoxicity Assay (e.g., MTT) in relevant cell lines (e.g., T-cells, macrophages) B Antiviral Activity Assay (e.g., p24 antigen ELISA for HIV-1) A->B Determine non-toxic concentrations C Time-of-Addition Experiment B->C If antiviral activity is confirmed D Reverse Transcriptase (RT) Assay (cell-based or cell-free) C->D Identify inhibited stage E Integrase (IN) Assay (cell-based or cell-free) C->E Identify inhibited stage F Protease (PR) Assay (cell-based or cell-free) C->F Identify inhibited stage G Viral Entry Assay (e.g., using pseudotyped viruses) C->G Identify inhibited stage H Resistance Selection and Sequencing D->H Identify specific target E->H Identify specific target F->H Identify specific target G->H Identify specific target I Combination Studies with known antiretrovirals H->I J Activity against drug-resistant viral strains I->J Retroviral_Lifecycle_Targets cluster_cell Host Cell Entry 1. Binding & Fusion RT 2. Reverse Transcription Entry->RT Viral RNA Integration 3. Integration RT->Integration Viral DNA Transcription 4. Transcription & Translation Integration->Transcription Provirus Assembly 5. Assembly Transcription->Assembly Viral RNA & Proteins Budding 6. Budding & Maturation Assembly->Budding Protease Protease Activity Budding->Protease Virus Retrovirus Virus->Entry Mechanism_Decision_Tree Start This compound shows antiviral activity TimeAddition Time-of-Addition Experiment Start->TimeAddition Early Inhibition in early phase TimeAddition->Early Late Inhibition in late phase TimeAddition->Late RT_Assay RT Assay Early->RT_Assay IN_Assay IN Assay Early->IN_Assay PR_Assay PR Assay Late->PR_Assay RT_Inhibitor Conclusion: RT Inhibitor RT_Assay->RT_Inhibitor Positive IN_Inhibitor Conclusion: IN Inhibitor IN_Assay->IN_Inhibitor Positive PR_Inhibitor Conclusion: PR Inhibitor PR_Assay->PR_Inhibitor Positive

References

In Vitro Anti-HIV Activity of Novel Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The search for novel antiretroviral agents remains a critical endeavor in the global effort to combat Human Immunodeficiency Virus (HIV) infection. Natural products and synthetic compounds offer a rich source of potential therapeutic leads. This technical guide provides a comprehensive overview of the standard methodologies and theoretical frameworks for evaluating the in vitro anti-HIV activity of a novel compound, using the hypothetical case of "Alstolenine" as an exemplar for researchers, scientists, and drug development professionals. While specific data on this compound's anti-HIV activity is not currently available in the public domain, this document outlines the established experimental protocols and data interpretation necessary to conduct such an investigation.

Theoretical Framework: The HIV-1 Life Cycle and Therapeutic Targets

A fundamental understanding of the HIV-1 life cycle is paramount for the rational design and evaluation of new antiviral drugs. The replication process can be broadly divided into several key stages, each presenting a potential target for therapeutic intervention.

The life cycle begins with the attachment of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of a host T-cell.[1] This is followed by a conformational change that allows gp120 to bind to a coreceptor (CCR5 or CXCR4), leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the cytoplasm.[2]

Once inside the cell, the viral enzyme reverse transcriptase (RT) synthesizes a double-stranded DNA copy of the viral RNA genome.[1][3] This viral DNA is then transported to the nucleus and integrated into the host cell's genome by the viral enzyme integrase.[1][4] The integrated viral DNA, now called a provirus, is transcribed and translated by the host cell machinery to produce new viral RNA and proteins.[1] These components assemble at the cell membrane and bud off to form new, immature virions. Finally, the viral protease enzyme cleaves viral polyproteins into their functional forms, resulting in a mature, infectious virus particle.[1][3][4]

Existing antiretroviral therapies target various stages of this cycle, including reverse transcription (NRTIs, NNRTIs), integration (integrase inhibitors), and viral maturation (protease inhibitors).[3][4] A novel compound like this compound could potentially inhibit any of these critical steps.

HIV_Lifecycle cluster_cell Host CD4+ T-Cell Attachment_Binding 1. Attachment & Binding Fusion_Entry 2. Fusion & Entry Attachment_Binding->Fusion_Entry gp120-CD4/CCR5 Reverse_Transcription 3. Reverse Transcription Fusion_Entry->Reverse_Transcription Viral RNA & Enzymes Integration 4. Integration Reverse_Transcription->Integration Viral DNA Replication 5. Replication Integration->Replication Provirus Assembly 6. Assembly Replication->Assembly Viral RNA & Proteins Budding_Maturation 7. Budding & Maturation Assembly->Budding_Maturation Immature Virion Infectious_Virion Infectious HIV Virion Budding_Maturation->Infectious_Virion HIV_Virion HIV Virion HIV_Virion->Attachment_Binding

Caption: Simplified schematic of the HIV-1 life cycle, highlighting key stages for potential therapeutic intervention.

Core Experimental Protocols for In Vitro Evaluation

A systematic in vitro evaluation of a novel compound's anti-HIV activity involves a series of well-defined assays to determine its efficacy and toxicity.

Cytotoxicity Assays

Before assessing antiviral activity, it is crucial to determine the cytotoxicity of the compound to the host cells.[5] This ensures that any observed reduction in viral replication is not simply due to cell death. Common methods include the MTT and LDH release assays.[5][6]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human T-lymphocyte cells (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of the test compound (e.g., this compound) to the wells and incubate for a period that mirrors the antiviral assay (e.g., 3-5 days). Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (cells with medium only).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Table 1: Hypothetical Cytotoxicity Data for this compound

CompoundCell LineAssayCC50 (µM)
This compoundMT-4MTT>100
This compoundPBMCsMTT85.2
Positive ControlDoxorubicinMTT0.5
Anti-HIV Activity Assays

This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT, a key enzyme in the viral life cycle.[3][7]

Experimental Protocol: Colorimetric RT Inhibition Assay

  • Reaction Setup: In a 96-well plate, combine a reaction mixture containing a template/primer hybrid, dNTPs (one of which is labeled with digoxigenin, DIG), and the test compound at various concentrations.[8]

  • Enzyme Addition: Add recombinant HIV-1 RT to initiate the reaction.[9]

  • Incubation: Incubate the plate to allow for DNA synthesis.

  • Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled primer and any newly synthesized DNA. Add an anti-DIG antibody conjugated to peroxidase (POD).

  • Substrate Addition: Add a peroxidase substrate (e.g., ABTS) and measure the resulting color change using a plate reader. The signal intensity is proportional to the amount of synthesized DNA.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), the concentration of the compound that inhibits RT activity by 50%.

RT_Inhibition_Workflow cluster_assay RT Inhibition Assay Workflow Prepare_Mixture 1. Prepare Reaction Mixture (Template/Primer, dNTPs, this compound) Add_RT 2. Add HIV-1 RT Prepare_Mixture->Add_RT Incubate 3. Incubate Add_RT->Incubate Detect_Product 4. Detect DNA Product (Colorimetric) Incubate->Detect_Product Analyze 5. Calculate IC50 Detect_Product->Analyze

Caption: General workflow for an in vitro HIV-1 Reverse Transcriptase (RT) inhibition assay.

This cell-based assay measures the amount of HIV-1 p24 capsid protein produced in infected cells, which is a marker of viral replication.[10][11]

Experimental Protocol: p24 Antigen ELISA

  • Cell Infection: Infect a susceptible cell line (e.g., MT-4) or PBMCs with a known amount of HIV-1.

  • Compound Treatment: Immediately after infection, add serial dilutions of the test compound. Include a positive control (e.g., a known antiretroviral drug like AZT) and a negative control (infected cells without compound).

  • Incubation: Culture the cells for a period of time (e.g., 3-5 days) to allow for viral replication.

  • Supernatant Collection: Harvest the cell culture supernatant, which will contain viral particles.

  • ELISA: Perform a p24 antigen enzyme-linked immunosorbent assay (ELISA) on the supernatant according to the manufacturer's instructions. This typically involves capturing the p24 antigen with a specific antibody, followed by detection with a second, enzyme-linked antibody.

  • Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces p24 antigen production by 50%.

Table 2: Hypothetical Anti-HIV Activity Data for this compound

CompoundAssayHIV-1 StrainEC50 (µM)IC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundp24 AntigenIIIB15.8->6.3 (MT-4)
This compoundRT InhibitionRecombinant-22.5-
AZT (Control)p24 AntigenIIIB0.004->25,000
Nevirapine (Control)RT InhibitionRecombinant-0.2-

The Selectivity Index (SI) is a crucial parameter, representing the therapeutic window of a compound. A higher SI value indicates a more promising candidate for further development.

Investigating Potential Mechanisms and Signaling Pathways

Should a compound like this compound demonstrate significant anti-HIV activity, further studies would be necessary to elucidate its mechanism of action. Beyond direct enzyme inhibition, a compound could interfere with various host cell signaling pathways that are exploited by HIV-1 for its replication.

For instance, HIV-1 infection is known to modulate pathways such as the PI3K/Akt/mTOR and STAT signaling pathways to create a favorable environment for viral replication.[12][13] The virus can dysregulate STAT family members to disrupt immune balance and promote its persistence.[12] Specifically, HIV-1 has been shown to suppress STAT1 activation, which impairs the induction of antiviral genes, and alter STAT3-dependent functions.[12] Investigating the effect of a novel compound on the phosphorylation status of key proteins in these pathways (e.g., STAT1, STAT3, Akt) in HIV-infected cells could provide valuable mechanistic insights.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Inhibition by this compound HIV_Infection HIV-1 Infection Upstream_Kinase Upstream Kinase (e.g., JAK) HIV_Infection->Upstream_Kinase STAT_Protein STAT Protein (e.g., STAT3) Upstream_Kinase->STAT_Protein activates Phosphorylation Phosphorylation STAT_Protein->Phosphorylation Dimerization_Translocation Dimerization & Nuclear Translocation Phosphorylation->Dimerization_Translocation Gene_Expression Pro-viral Gene Expression Dimerization_Translocation->Gene_Expression Viral_Replication Enhanced Viral Replication Gene_Expression->Viral_Replication This compound This compound This compound->Phosphorylation inhibits

Caption: Hypothetical mechanism of this compound via inhibition of a host cell signaling pathway (e.g., JAK/STAT).

Conclusion

The evaluation of novel compounds for anti-HIV activity is a multi-step process that requires rigorous in vitro testing. This guide provides a foundational framework for researchers to assess the potential of compounds like this compound. By systematically determining cytotoxicity (CC50), antiviral efficacy (EC50/IC50), and the selectivity index, promising candidates can be identified. Subsequent investigations into the precise mechanism of action, including potential interactions with host cell signaling pathways, are critical for the advancement of new and effective antiretroviral therapies.

References

A Hypothetical Framework for Investigating the In Vivo Efficacy of Alstolenine in SIV Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no studies on the in vivo efficacy of Alstolenine in Simian Immunodeficiency Virus (SIV) models. The following technical guide is a hypothetical framework designed to outline the necessary experimental steps to evaluate this compound as a potential anti-retroviral agent. This document is intended for researchers, scientists, and drug development professionals as a prospective research plan.

Introduction and Rationale

This compound is an indole (B1671886) alkaloid that has been investigated for various pharmacological properties, including potential anticancer and antimalarial activities. While direct antiviral, specifically anti-retroviral, activity has not been reported, its demonstrated bioactivity warrants exploration into other therapeutic areas. The complex structure of this compound suggests potential interactions with multiple biological targets, which could include viral or host proteins essential for viral replication.

Simian Immunodeficiency Virus (SIV) infection in non-human primates is the most relevant animal model for studying Human Immunodeficiency Virus (HIV) pathogenesis and for the preclinical evaluation of novel antiretroviral therapies. This guide proposes a structured approach to assess the in vivo efficacy of this compound in an SIV model, starting from initial in vitro screening to a comprehensive in vivo evaluation.

Hypothetical In Vitro Antiviral Activity of this compound

Prior to any in vivo studies, the direct antiviral activity and cytotoxicity of this compound would need to be established in vitro.

2.1 Experimental Protocol: In Vitro Anti-SIV Assay

  • Cell Lines: Peripheral blood mononuclear cells (PBMCs) from healthy rhesus macaques and the T-cell line CEMx174 would be used.

  • Virus Stock: A well-characterized stock of SIVmac251 would be utilized.

  • Assay Procedure:

    • Cells would be cultured in 96-well plates.

    • This compound would be added at various concentrations (e.g., 0.1 µM to 100 µM).

    • Cells would then be infected with SIVmac251 at a multiplicity of infection (MOI) of 0.01.

    • Supernatants would be collected at days 3, 5, and 7 post-infection.

    • Viral replication would be quantified by measuring p27 antigen levels using an enzyme-linked immunosorbent assay (ELISA).

  • Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., using an MTT or similar colorimetric assay) would be performed to determine the concentration of this compound that is toxic to the cells.

2.2 Hypothetical Data Presentation

The results of the in vitro assays would be summarized to determine the 50% effective concentration (EC₅₀), 90% effective concentration (EC₉₀), and 50% cytotoxic concentration (CC₅₀). The selectivity index (SI = CC₅₀/EC₅₀) would then be calculated.

CompoundEC₅₀ (µM)EC₉₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
This compound5.215.8>100>19.2
Zidovudine (AZT)0.050.5>100>2000

Proposed In Vivo Efficacy Study in SIV-Infected Macaques

Based on promising hypothetical in vitro results, a pilot in vivo study in a macaque model would be the next logical step.

3.1 Experimental Protocol: In Vivo this compound Efficacy Study

  • Animal Model: Twelve healthy, SIV-negative adult rhesus macaques (Macaca mulatta) would be used.

  • Study Groups:

    • Group 1 (n=4): Placebo control (vehicle only).

    • Group 2 (n=4): this compound low dose (e.g., 10 mg/kg/day).

    • Group 3 (n=4): this compound high dose (e.g., 50 mg/kg/day).

  • Experimental Procedure:

    • Animals would be intravenously infected with a pathogenic dose of SIVmac251.

    • Treatment would commence 7 days post-infection and continue for 28 days.

    • Blood samples would be collected weekly to monitor plasma viral load, CD4+ T-cell counts, and complete blood counts.

    • Lymph node biopsies could be taken at the beginning and end of treatment to assess viral reservoirs.

  • Pharmacokinetic Analysis: Blood samples would be collected at multiple time points after the first and last doses to determine the pharmacokinetic profile of this compound.

3.2 Hypothetical Data Presentation

The primary endpoints would be the change in plasma viral load and the preservation of CD4+ T-cells.

Table 2: Hypothetical Mean Plasma Viral Load (log₁₀ copies/mL)

Time PointPlacebo ControlThis compound (10 mg/kg)This compound (50 mg/kg)
Baseline (Day 0)6.56.46.6
Week 26.85.24.1
Week 47.14.83.2
Week 6 (post-treatment)7.05.94.5

Table 3: Hypothetical Mean CD4+ T-Cell Counts (cells/µL)

Time PointPlacebo ControlThis compound (10 mg/kg)This compound (50 mg/kg)
Pre-infection120011501250
Baseline (Day 0)650680660
Week 2500620750
Week 4350580780
Week 6 (post-treatment)300450600

Visualization of Experimental Workflows and Potential Mechanisms

4.1 Experimental Workflow Diagram

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Study PBMC_Isolation Isolate Macaque PBMCs Antiviral_Assay Perform Antiviral Assay (this compound Titration) PBMC_Isolation->Antiviral_Assay Cytotoxicity_Assay Perform Cytotoxicity Assay PBMC_Isolation->Cytotoxicity_Assay SIV_Culture Culture SIVmac251 SIV_Culture->Antiviral_Assay Data_Analysis_1 Calculate EC50, CC50, SI Antiviral_Assay->Data_Analysis_1 Cytotoxicity_Assay->Data_Analysis_1 Animal_Acclimation Acclimate Rhesus Macaques Data_Analysis_1->Animal_Acclimation Go/No-Go Decision SIV_Infection Infect with SIVmac251 Animal_Acclimation->SIV_Infection Treatment_Initiation Initiate Treatment (Placebo vs. This compound) SIV_Infection->Treatment_Initiation Monitoring Weekly Monitoring (Viral Load, CD4 Count) Treatment_Initiation->Monitoring Data_Analysis_2 Analyze In Vivo Efficacy Monitoring->Data_Analysis_2

Caption: Hypothetical workflow for evaluating this compound.

4.2 Potential Signaling Pathway Inhibition

Given that many natural products exert their effects by modulating host cell signaling pathways, a potential mechanism for this compound could be the inhibition of a pathway required for SIV replication, such as the NF-κB pathway.

G SIV_Infection SIV Infection IKK_Complex IKK Complex SIV_Infection->IKK_Complex IkB_Phosphorylation p-IκBα IKK_Complex->IkB_Phosphorylation IkB_Degradation IκBα Degradation IkB_Phosphorylation->IkB_Degradation NFkB_Dimer p50/p65 Dimer (NF-κB) IkB_Degradation->NFkB_Dimer releases Nuclear_Translocation Nuclear Translocation NFkB_Dimer->Nuclear_Translocation Gene_Transcription Pro-viral Gene Transcription Nuclear_Translocation->Gene_Transcription Viral_Replication Viral Replication Gene_Transcription->Viral_Replication This compound This compound This compound->IKK_Complex

In-depth Technical Guide on Alstolenine: Acknowledging Data Scarcity

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of Alstolenine Pharmacokinetics and Pharmacodynamics

This technical guide addresses the available scientific information on the pharmacokinetics and pharmacodynamics of this compound. Following a comprehensive search of scientific literature, it is important to note that there is a significant lack of specific data for a compound named "this compound."

While this compound is identified as an indole (B1671886) alkaloid isolated from the Alstonia genus, particularly Alstonia macrophylla, dedicated studies detailing its absorption, distribution, metabolism, and excretion (ADME), as well as its specific mechanism of action, receptor binding affinities, and downstream signaling pathways, are not available in the current body of scientific literature.[1][2][3] The Alstonia species are known to be rich in various bioactive alkaloids with a range of pharmacological activities, including antimicrobial and anticancer properties.[1][2] However, research has often focused on crude extracts or more abundant and pharmacologically prominent alkaloids from these plants.[3][4][5]

Given the user's request for an in-depth technical guide, this document aims to provide context based on the broader understanding of Alstonia alkaloids while transparently acknowledging the data gap for this compound itself.

Introduction to Alstonia Alkaloids

The genus Alstonia, belonging to the Apocynaceae family, is a rich source of monoterpenoid indole alkaloids.[1][2] Two notable species, Alstonia scholaris and Alstonia macrophylla, are used in traditional medicine for various ailments.[1][2] The pharmacological effects of extracts from these plants are attributed to their complex mixture of alkaloids.[4] Research has demonstrated a wide spectrum of biological activities for these extracts, including antimicrobial, anticancer, antidiabetic, and central nervous system effects.[2][4][5]

Pharmacokinetics of Alstonia Alkaloids: A General Overview

Detailed pharmacokinetic data for individual alkaloids from Alstonia species is limited in publicly accessible literature. Understanding the ADME properties of these compounds generally requires specific in vivo and in vitro studies, which have not been published for this compound.

General Considerations:

  • Absorption: The oral bioavailability of alkaloids can be highly variable, influenced by their physicochemical properties such as solubility, lipophilicity, and molecular size.

  • Distribution: The distribution of alkaloids into various tissues depends on their ability to cross biological membranes and bind to plasma proteins.

  • Metabolism: The liver is the primary site of metabolism for many alkaloids, often involving cytochrome P450 enzymes.

  • Excretion: Alkaloids and their metabolites are typically eliminated from the body via renal or biliary pathways.

Without specific studies on this compound, any discussion of its pharmacokinetic profile would be purely speculative.

Pharmacodynamics of Alstonia Alkaloids: A General Overview

The pharmacodynamic effects of Alstonia alkaloids are diverse, reflecting their ability to interact with a wide range of molecular targets.

Known activities of related Alstonia alkaloids and extracts include:

  • Anticancer Activity: Extracts from Alstonia macrophylla have shown cytotoxic activity against human lung cancer cell lines.[3] A bisindole alkaloid, villalstonine, isolated from this species, demonstrated pronounced activity.[3]

  • Central Nervous System (CNS) Activity: Methanol extracts of Alstonia macrophylla leaves have been shown to reduce spontaneous activity and potentiate phenobarbitone-induced sleeping time in animal models, suggesting CNS depressant effects.[4]

  • Antimicrobial Activity: Both Alstonia scholaris and Alstonia macrophylla have reported antimicrobial properties.[1][2]

The specific mechanism of action for this compound remains uncharacterized.

Visualization of a Generic Indole Alkaloid Signaling Pathway

While a specific signaling pathway for this compound cannot be provided, the following diagram illustrates a hypothetical pathway that could be investigated for an indole alkaloid with potential anticancer activity, based on common mechanisms of action for this class of compounds. This is a generalized representation and is not specific to this compound.

G receptor Receptor Tyrosine Kinase Ras Ras receptor->Ras Activation Apoptosis Apoptosis receptor->Apoptosis Inhibition of survival signal leads to This compound Hypothetical Indole Alkaloid (e.g., this compound) This compound->receptor Binds and Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Inhibited) ERK->Proliferation Promotes

A hypothetical signaling pathway for an indole alkaloid.

Experimental Protocols: A Methodological Gap

The absence of published research on the pharmacokinetics and pharmacodynamics of this compound means there are no specific experimental protocols to report. For future research, standard methodologies would include:

  • Pharmacokinetic Studies:

    • In vivo: Administration of this compound to animal models (e.g., rodents) via various routes (oral, intravenous) followed by serial blood sampling. Analysis of plasma concentrations over time using techniques like LC-MS/MS to determine parameters such as half-life, clearance, and volume of distribution.

    • In vitro: Assays to determine plasma protein binding, metabolic stability in liver microsomes, and potential for drug-drug interactions (e.g., cytochrome P450 inhibition/induction assays).

  • Pharmacodynamic Studies:

    • Receptor Binding Assays: To identify specific molecular targets, competitive binding assays with radiolabeled ligands for a panel of receptors, ion channels, and enzymes would be conducted.

    • In vitro Functional Assays: Cellular assays to measure the effect of this compound on cell viability, proliferation, apoptosis, and specific signaling pathways (e.g., Western blotting, reporter gene assays).

    • In vivo Efficacy Models: Administration of this compound to animal models of disease (e.g., cancer xenografts) to assess its therapeutic potential.

Conclusion and Future Directions

For drug development professionals, this compound remains an uncharacterized natural product. Any interest in its therapeutic potential would require a comprehensive preclinical research program, starting with its isolation and purification, followed by a systematic evaluation of its pharmacokinetic and pharmacodynamic properties using the standard methodologies outlined above.

It is also plausible that the query for "this compound" may be a misspelling of a more extensively studied Alstonia alkaloid, such as "Alstonine." Researchers interested in the pharmacology of this genus may find more available data for other related compounds.

References

Alstolenine: A Promising Indole Alkaloid for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on its Potential as a Lead Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstolenine (B14866427), an indole (B1671886) alkaloid primarily isolated from plants of the Alstonia genus, has emerged as a compelling candidate for lead compound development in drug discovery. Exhibiting a range of biological activities, most notably in the areas of oncology and neuroscience, this compound presents a unique chemical scaffold with the potential for therapeutic innovation. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, including its biological activities, mechanism of action, and available data from key experimental studies. The information is intended to serve as a resource for researchers interested in exploring the therapeutic potential of this promising natural product.

Biological Activities and Therapeutic Potential

This compound has demonstrated significant potential in two primary therapeutic areas: cancer and central nervous system disorders, particularly psychosis.

Anticancer Activity

This compound has shown selective cytotoxicity against various cancer cell lines, suggesting its potential as a novel antineoplastic agent. The proposed mechanism for its anticancer action involves the selective inhibition of DNA synthesis in cancerous cells. It is believed that alstonine (B1665729) forms a complex with cancer cell DNA, thereby disrupting the replication process.[1]

In vivo studies have supported these findings, demonstrating the ability of alstonine to reduce tumor growth in animal models. For instance, in mice with osteosarcoma xenografts, treatment with alstonine led to a significant reduction in tumor volume.

Antipsychotic Potential

Preclinical studies have revealed that alstonine possesses an atypical antipsychotic profile. Unlike many conventional antipsychotic drugs that act by directly blocking dopamine (B1211576) D2 receptors, alstonine's mechanism appears to be more nuanced. It does not exhibit significant binding to dopamine D1, D2, or serotonin (B10506) 5-HT2A receptors.[2] Instead, its antipsychotic-like effects are thought to be mediated through the modulation of dopaminergic and serotonergic pathways, as well as the regulation of glutamate (B1630785) uptake.[2][3] Specifically, alstonine's effects on psychosis models appear to be dependent on its interaction with 5-HT2A and 5-HT2C receptors.[2]

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of alstonine and related extracts. It is important to note that some studies have utilized alkaloid fractions from Alstonia scholaris, which may contain other active compounds in addition to alstonine.

Cell LineIC50 (µg/mL) - Alstonia scholaris Alkaloid Fraction[4]
HeLa (Cervical Cancer)5.53
HepG2 (Liver Cancer)25
HL60 (Leukemia)11.16
KB (Oral Cancer)10
MCF-7 (Breast Cancer)29.76
Cell LineAssay TypeEndpointAlstonine ConcentrationResult
MG63 (Osteosarcoma)Cell Viability72 hours1.25 - 20 µMDose-dependent reduction in viability
U-2OS (Osteosarcoma)Cell Viability72 hours1.25 - 20 µMDose-dependent reduction in viability
Plasmodium falciparum (3D7)Antiplasmodial96 hours0.17 µM (IC50)Slow-action activity confirmed

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are methodologies for key assays used to evaluate the biological activity of alstonine.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of alstonine in culture medium. Remove the existing medium from the wells and add 100 µL of the alstonine solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Anticancer Study (Xenograft Mouse Model)

This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of alstonine.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells in 100 µL of Matrigel) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomly assign mice to treatment and control groups. Administer alstonine intraperitoneally or orally at specified doses (e.g., 5 and 10 mg/kg) daily for a set period (e.g., 30 days). The control group receives the vehicle.[5]

  • Tumor Measurement: Measure the tumor volume using calipers every few days.

  • Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Amphetamine-Induced Stereotypy in Mice

This behavioral assay is used to screen for antipsychotic-like activity.

  • Animal Acclimation: Acclimate male Swiss mice to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer alstonine or a reference antipsychotic drug (e.g., haloperidol) intraperitoneally. A control group receives the vehicle.

  • Amphetamine Challenge: After a set pre-treatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 5 mg/kg, i.p.) to induce stereotyped behaviors.

  • Behavioral Observation: Immediately after the amphetamine injection, place the mice individually in observation cages.

  • Scoring: Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing, and head-bobbing) at regular intervals (e.g., every 10 minutes for 60 minutes) using a standardized rating scale.

Apomorphine-Induced Stereotypy in Mice

This is another common behavioral model for assessing antipsychotic potential.

  • Animal Acclimation: Acclimate mice to the experimental environment.

  • Drug Administration: Administer alstonine or a control substance.

  • Apomorphine (B128758) Challenge: After the pre-treatment period, administer apomorphine (a dopamine agonist, e.g., 1-5 mg/kg, s.c.) to induce stereotyped climbing and sniffing behaviors.

  • Behavioral Scoring: Observe and score the stereotyped behaviors at set time points after apomorphine administration.

Haloperidol-Induced Catalepsy in Mice

This test is used to assess extrapyramidal side effects, a common issue with typical antipsychotics. Atypical antipsychotics, and potentially alstonine, are expected to show a reduced propensity to induce catalepsy.

  • Drug Administration: Administer haloperidol (B65202) (e.g., 1 mg/kg, i.p.) to induce catalepsy. In separate groups, co-administer alstonine or a reference drug.[6]

  • Catalepsy Assessment: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mouse's forepaws on a horizontal bar raised a few centimeters from the surface.

  • Measurement: Measure the time it takes for the mouse to remove its paws from the bar (descent latency). A longer latency indicates a greater degree of catalepsy.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which alstonine exerts its effects is critical for its development as a therapeutic agent.

Anticancer Mechanism

The primary proposed mechanism for alstonine's anticancer activity is the direct inhibition of DNA synthesis in cancer cells. This is thought to occur through the formation of a stable complex between alstonine and the DNA of cancer cells, which is structurally different from that of healthy cells.

anticancer_mechanism Alstonine Alstonine DNA_Complex Alstonine-DNA Complex Alstonine->DNA_Complex Binds to Cancer_DNA Cancer Cell DNA Cancer_DNA->DNA_Complex DNA_Replication DNA Replication DNA_Complex->DNA_Replication Inhibits Apoptosis Apoptosis DNA_Replication->Apoptosis Leads to

Caption: Proposed mechanism of alstonine's anticancer activity.

Antipsychotic Mechanism

Alstonine's antipsychotic effects are not fully elucidated but are known to involve the modulation of multiple neurotransmitter systems, distinguishing it from typical antipsychotics. It does not directly block D2 dopamine receptors but influences dopamine and serotonin pathways, and also affects glutamate transmission. Its effects are mediated, at least in part, through 5-HT2A and 5-HT2C receptors.

antipsychotic_mechanism cluster_dopamine Dopaminergic Pathway cluster_serotonin Serotonergic Pathway cluster_glutamate Glutamatergic Pathway Dopamine_Uptake Dopamine Uptake Antipsychotic_Effect Antipsychotic-like Effect Dopamine_Uptake->Antipsychotic_Effect Receptors_5HT2 5-HT2A/2C Receptors Receptors_5HT2->Antipsychotic_Effect Glutamate_Uptake Glutamate Uptake Glutamate_Uptake->Antipsychotic_Effect Alstonine Alstonine Alstonine->Dopamine_Uptake Modulates Alstonine->Receptors_5HT2 Interacts with Alstonine->Glutamate_Uptake Modulates

Caption: Overview of alstonine's proposed antipsychotic mechanism.

Synthesis and Structure-Activity Relationships

To date, the total synthesis of alstonine itself has not been extensively reported in publicly available literature. However, the synthesis of structurally related and more complex Alstonia alkaloids, such as (-)-alstonerine and (+)-alstonlarsine A, has been achieved.[1][2][4][7][8] These synthetic routes often employ sophisticated strategies, including Pauson-Khand reactions and intramolecular cycloadditions, to construct the intricate polycyclic core of these molecules.

The lack of a readily available total synthesis of alstonine and the limited studies on its derivatization have hindered comprehensive structure-activity relationship (SAR) studies. Future research in this area is critical to identify the key structural motifs responsible for its biological activities and to guide the design of more potent and selective analogs.

sar_workflow Alstonine Alstonine Scaffold Synthesis Chemical Synthesis & Derivatization Alstonine->Synthesis Analogs Library of Alstonine Analogs Synthesis->Analogs Bioassays Biological Screening (e.g., Cytotoxicity, Receptor Binding) Analogs->Bioassays SAR Structure-Activity Relationship (SAR) Analysis Bioassays->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: A conceptual workflow for SAR studies of alstonine.

Conclusion and Future Directions

This compound is a natural product with significant therapeutic potential, particularly in the fields of oncology and neuroscience. Its unique mechanisms of action, differing from many existing drugs, make it an attractive lead compound for the development of novel therapeutics.

Future research should focus on several key areas:

  • Total Synthesis: The development of an efficient and scalable total synthesis of alstonine is paramount for enabling extensive medicinal chemistry efforts.

  • Structure-Activity Relationship Studies: A systematic exploration of the SAR of alstonine through the synthesis and biological evaluation of a diverse library of analogs will be crucial for identifying more potent and selective compounds.

  • Mechanism of Action Elucidation: Further in-depth studies are needed to fully unravel the molecular targets and signaling pathways involved in alstonine's anticancer and antipsychotic activities.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are necessary to assess the drug-like properties of alstonine and its analogs.

The continued investigation of alstonine holds great promise for the discovery of new and effective treatments for cancer and psychiatric disorders. This technical guide serves as a foundational resource to stimulate and support these important research endeavors.

References

Alstolenine: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstolenine, an indole (B1671886) alkaloid, has been identified as a constituent of the medicinal plant Alstonia scholaris. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sources and abundance of this compound. It also details generalized experimental protocols for its extraction and analysis and proposes a putative signaling pathway based on the known activities of similar compounds.

Natural Sources and Abundance

This compound is primarily isolated from the plant Alstonia scholaris (L.) R. Br., a member of the Apocynaceae family. This evergreen tree is native to Southern China, Southeast Asia, and the Indian subcontinent and has a long history of use in traditional medicine. Various parts of the plant, including the bark and leaves, are known to contain a rich array of alkaloids.

While the presence of this compound in Alstonia scholaris is qualitatively established, a comprehensive quantitative analysis detailing its specific abundance in different plant parts is not extensively documented in the currently available scientific literature. Further research is required to determine the precise concentration (% w/w) of this compound in the leaves, bark, and other tissues of the plant under various geographical and environmental conditions.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant Part(s) Containing this compound
Alstonia scholaris (L.) R. Br.ApocynaceaeBark, Leaves

Experimental Protocols

Detailed and validated experimental protocols specifically for the quantification of this compound are not widely published. However, based on general methods for the extraction and analysis of alkaloids from Alstonia scholaris, a generalized workflow can be outlined.

General Extraction and Isolation of Alkaloids from Alstonia scholaris Bark
  • Collection and Preparation of Plant Material: The bark of Alstonia scholaris is collected, washed, shade-dried, and pulverized into a coarse powder.

  • Extraction:

    • Maceration: The powdered bark is macerated with a suitable solvent, such as methanol (B129727) or ethanol (B145695), often with the addition of a small amount of acid (e.g., 1% HCl) to facilitate alkaloid extraction. The mixture is left to stand for a specified period with occasional shaking.

    • Soxhlet Extraction: Alternatively, continuous extraction using a Soxhlet apparatus with a solvent like ethanol can be employed for more efficient extraction.

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. The aqueous layer containing the protonated alkaloids is then basified (e.g., with NH₄OH to pH 9-10) and re-extracted with an organic solvent like chloroform (B151607) or ethyl acetate.

  • Purification by Column Chromatography: The resulting alkaloid-rich fraction is subjected to column chromatography over a stationary phase like silica (B1680970) gel. Elution is performed with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol mixtures) to separate the different alkaloids. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Purification: Fractions containing compounds with similar TLC profiles are combined and may require further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC).

Analytical Methods for Quantification

For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or High-Performance Thin-Layer Chromatography (HPTLC) would be the methods of choice. A validated method would require the following steps:

  • Preparation of Standard Solutions: A pure reference standard of this compound is used to prepare a series of standard solutions of known concentrations.

  • Sample Preparation: A known weight of the plant extract is dissolved in a suitable solvent, filtered, and diluted to a known volume.

  • Chromatographic Conditions:

    • HPLC-DAD: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with or without a modifier like formic acid or trifluoroacetic acid) in an isocratic or gradient elution mode. The flow rate and column temperature are optimized. Detection is performed at the wavelength of maximum absorbance for this compound.

    • HPTLC: Samples and standards are applied to an HPTLC plate (e.g., silica gel 60 F254). The plate is developed in a suitable mobile phase. After development, the plate is dried, and the spots are visualized under UV light. Densitometric scanning is used for quantification.

  • Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]

Experimental_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis and Quantification Collection Collection of Alstonia scholaris Bark Preparation Washing, Drying, and Pulverization Collection->Preparation Extraction Maceration or Soxhlet Extraction (e.g., with Methanol/Ethanol) Preparation->Extraction Filtration Filtration and Concentration (Rotary Evaporator) Extraction->Filtration AcidBase Acid-Base Partitioning Filtration->AcidBase ColumnChrom Column Chromatography (Silica Gel) AcidBase->ColumnChrom PrepTLC_HPLC Preparative TLC/HPLC ColumnChrom->PrepTLC_HPLC HPTLC HPTLC Analysis PrepTLC_HPLC->HPTLC HPLC HPLC-DAD Analysis PrepTLC_HPLC->HPLC Spectroscopy Spectroscopic Identification (NMR, Mass Spectrometry) PrepTLC_HPLC->Spectroscopy

Fig. 1: General experimental workflow for the extraction, isolation, and analysis of alkaloids from Alstonia scholaris.

Putative Signaling Pathway

The precise molecular mechanism and signaling pathways of this compound have not yet been elucidated in the scientific literature. However, many alkaloids and other natural compounds isolated from medicinal plants have been shown to possess anti-inflammatory properties by modulating key signaling cascades. Based on these established mechanisms for other compounds, a putative anti-inflammatory signaling pathway for this compound can be proposed. This hypothetical pathway suggests that this compound may interfere with the activation of pro-inflammatory transcription factors and the production of inflammatory mediators.

It is hypothesized that this compound may exert anti-inflammatory effects by:

  • Inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway: This pathway is a central regulator of inflammation. Inhibition could occur through the prevention of IκBα degradation, which would keep NF-κB sequestered in the cytoplasm and prevent the transcription of pro-inflammatory genes.

  • Downregulating the production of pro-inflammatory cytokines: This could include the suppression of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Inhibiting the activity of pro-inflammatory enzymes: this compound might inhibit enzymes like Cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins (B1171923) involved in pain and inflammation.

Further in-silico docking and in-vitro studies are necessary to validate these hypotheses and to fully characterize the signaling pathways modulated by this compound.

Putative_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory Response Stimulus e.g., LPS, Pathogens Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to COX2 COX-2 Enzyme Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->IKK inhibits? This compound->COX2 inhibits? This compound->NFkB_nuc inhibits? DNA DNA NFkB_nuc->DNA binds to mRNA Pro-inflammatory mRNA DNA->mRNA transcription Cytokines TNF-α, IL-6 mRNA->Cytokines translation Cytokines->Inflammation

References

Spectroscopic Profile of Alstolenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstolenine, a significant indole (B1671886) alkaloid primarily isolated from the leaves of Alstonia venenata and also reported in Alstonia macrophylla, has garnered interest within the scientific community. Its structural elucidation has been accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide provides a comprehensive overview of the spectroscopic data of this compound, presented in a structured format to facilitate research and development endeavors.

Introduction

The characterization of natural products is fundamental to drug discovery and development. Spectroscopic analysis provides the foundational data for determining the precise chemical structure of these compounds. For this compound, a complex indole alkaloid, techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy are indispensable for its identification and structural confirmation. This document collates the available spectroscopic data for this compound, offering a valuable resource for researchers in the field.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, based on the structural elucidation studies.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
Data not available in search results

Note: Specific ¹H and ¹³C NMR chemical shift values for this compound were not available in the provided search results. The primary reference for this data is believed to be Majumder, P. L., & Basu, A. (1982). This compound, 19,20-dihydropolyneuridine and other minor alkaloids of the leaves of Alstonia venenata. Phytochemistry, 21(9), 2389-2392. Access to this document would be required to populate these tables.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the determination of its elemental composition and structural features.

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Ion Assignment
Data not available in search results

Note: Specific mass spectrometry fragmentation data for this compound were not available in the provided search results. The molecular ion peak and fragmentation pattern are crucial for confirming the molecular formula and structure. This information is likely detailed in the aforementioned Phytochemistry article.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Data not available in search results

Note: Specific infrared absorption bands for this compound were not available in the provided search results. These values are essential for identifying key functional groups within the molecule and are expected to be reported in the primary literature.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and verification of scientific findings. The following outlines the general methodologies employed for the spectroscopic analysis of alkaloids like this compound.

Isolation of this compound

The general procedure for the isolation of alkaloids from plant material involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., leaves of Alstonia venenata) is typically extracted with a suitable solvent, such as methanol (B129727) or ethanol, over an extended period.

  • Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The extract is acidified, and the non-alkaloidal components are removed by extraction with an organic solvent. The acidic aqueous layer is then basified, and the alkaloids are extracted with a solvent like chloroform.

  • Chromatographic Purification: The crude alkaloid mixture is then purified using various chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure alkaloid.

Spectroscopic Analysis

The purified this compound is then subjected to spectroscopic analysis for structure elucidation.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, often with a high-resolution technique like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the exact mass and elemental composition.

  • Infrared Spectroscopy: The IR spectrum is recorded using an FTIR spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis Plant_Material Plant Material (e.g., Alstonia venenata leaves) Extraction Solvent Extraction Plant_Material->Extraction Acid_Base Acid-Base Partitioning Extraction->Acid_Base Crude_Alkaloids Crude Alkaloid Mixture Acid_Base->Crude_Alkaloids Chromatography Chromatographic Separation (CC, TLC, HPLC) Crude_Alkaloids->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_this compound->NMR MS Mass Spectrometry (HRESIMS) Pure_this compound->MS IR Infrared Spectroscopy Pure_this compound->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion

The spectroscopic data of this compound are paramount for its unambiguous identification and for facilitating further research into its biological activities and potential therapeutic applications. While this guide provides a framework for the available data and methodologies, access to the primary literature is essential for obtaining the specific, quantitative spectroscopic values. The structured presentation of this information aims to support the scientific community in advancing the study of this intriguing natural product.

Alstolenine Analogues and Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alstolenine (B14866427), a pentacyclic indole (B1671886) alkaloid, represents a compelling starting point for the development of novel therapeutics, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of this compound, its stereoisomer venenatine, and the broader class of yohimbinoid alkaloids. While dedicated research on a wide range of this compound analogues is currently limited, this document consolidates the available information on its synthesis, biological activity, and mechanism of action. By presenting detailed experimental protocols and highlighting key structure-activity relationships, this guide aims to equip researchers with the foundational knowledge necessary to explore the therapeutic potential of this intriguing natural product and its derivatives.

Introduction to this compound

This compound, also known as alstovenine (B1672634), is a yohimbinoid indole alkaloid isolated from plants of the Alstonia genus, which are known for producing a rich diversity of biologically active alkaloids. The unique pentacyclic core of this compound and its interesting pharmacological profile make it a molecule of significant interest in medicinal chemistry and drug discovery.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₂₂H₂₈N₂O₄--INVALID-LINK--
Molecular Weight384.5 g/mol --INVALID-LINK--
IUPAC Namemethyl (1S,15S,18R,19S,20S)-18-hydroxy-8-methoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate--INVALID-LINK--
CAS Number4837-79-0--INVALID-LINK--

Synthesis of this compound

The first total synthesis of (±)-alstovenine was reported by Lebold and coworkers. The synthetic route is a divergent approach that also allows for the synthesis of its C3-epimer, venenatine.

Synthetic Workflow

Alstovenine_Synthesis cluster_start Starting Materials cluster_main_pathway Main Synthetic Pathway cluster_reagents Key Reagents and Conditions Diene Diene DielsAlder Diels-Alder (Toluene, 100 °C) Diene->DielsAlder Enone Enone Ester Enone->DielsAlder Hydrindanone Hydrindanone Intermediate Reduction 1. H₂, Pd/C 2. Silyl (B83357) Ether Cleavage 3. Sulfonation Hydrindanone->Reduction Benzenesulfonate (B1194179) Benzenesulfonate OxidativeCleavage 1. α-hydroxylation 2. Pb(OAc)₄ Benzenesulfonate->OxidativeCleavage Aldehyde Aldehyde Strecker KCN, 4-methoxytryptamine Aldehyde->Strecker Aminonitrile Aminonitrile PictetSpengler Pictet-Spengler Cyclization (NaI, MeCN, 160 °C) Aminonitrile->PictetSpengler Pentacycle Alstovenine Pentacycle Deprotection 1. Pd₂(dba)₃, Pyrrolidine 2. BBr₃ Pentacycle->Deprotection Alstovenine Alstovenine DielsAlder->Hydrindanone Reduction->Benzenesulfonate OxidativeCleavage->Aldehyde Strecker->Aminonitrile PictetSpengler->Pentacycle Deprotection->Alstovenine

Caption: Synthetic workflow for the total synthesis of alstovenine.

Experimental Protocols

The following is a generalized experimental protocol for the total synthesis of (±)-alstovenine, based on the published literature[1][2].

Step 1: Diels-Alder Reaction to form Hydrindanone Intermediate

  • A solution of the diene and enone ester in toluene (B28343) is heated at 100 °C.

  • The reaction mixture is concentrated and purified by column chromatography to yield the hydrindanone intermediate.

Step 2: Formation of Benzenesulfonate

  • The hydrindanone is subjected to hydrogenation with palladium on carbon.

  • The resulting product undergoes silyl ether cleavage followed by sulfonation to give the benzenesulfonate.

Step 3: Oxidative Cleavage to Aldehyde

  • The benzenesulfonate is first α-hydroxylated.

  • Subsequent oxidative cleavage with lead tetraacetate affords the aldehyde.

Step 4: Strecker Reaction to form Aminonitrile

  • The aldehyde is treated with potassium cyanide and 4-methoxytryptamine to yield the aminonitrile.

Step 5: Pictet-Spengler Cyclization

  • The aminonitrile is heated in acetonitrile (B52724) with sodium iodide at 160 °C to induce the Pictet-Spengler cyclization, forming the pentacyclic core of alstovenine.

Step 6: Deprotection to Alstovenine

  • The allyl ester is removed using a palladium catalyst and pyrrolidine.

  • The benzyl (B1604629) ether protecting group is cleaved with boron tribromide to yield (±)-alstovenine.

Biological Activities and Mechanism of Action

Research into the biological activities of this compound is still in its early stages. However, initial studies have revealed significant effects on the central nervous system.

Quantitative Data on Biological Activity

The table below summarizes the known biological activities of this compound and its C3-epimer, venenatine.

CompoundBiological ActivityDoseOrganismEffectReference
This compound CNS Stimulant1 mg/kgMiceActs as a central nervous system stimulant.[3]
Morphine Analgesia1 mg/kgMiceSignificantly enhances the analgesic effects of morphine.[3]
Venenatine CNS Depressant50 mg/kgMiceDisplays activity analogous to reserpine (B192253) (CNS depressant).[3]
Morphine Analgesia50 mg/kgMiceInhibits the analgesic effects of morphine.[3]
Structure-Activity Relationship: The Importance of C3 Stereochemistry

The stark contrast in the biological activities of this compound and its C3-epimer, venenatine, underscores the critical role of stereochemistry in the pharmacological profile of yohimbinoid alkaloids. The subtle change in the orientation of the substituent at the C3 position completely reverses the effect on the central nervous system, from stimulant (this compound) to depressant (venenatine). This observation provides a crucial starting point for the design of novel analogues with tailored pharmacological activities.

Hypothetical Signaling Pathway

Given that this compound acts as a CNS stimulant and potentiates morphine-induced analgesia, a hypothetical mechanism of action can be proposed. As a CNS stimulant, this compound may modulate the release or reuptake of key neurotransmitters such as dopamine (B1211576) and serotonin. Its interaction with the opioid system suggests a potential allosteric modulation of opioid receptors or an effect on downstream signaling pathways.

Disclaimer: The following diagram represents a hypothetical signaling pathway for this compound based on its observed biological activities and the known mechanisms of related compounds. Further experimental validation is required to confirm these pathways.

Alstovenine_MoA cluster_alstovenine This compound cluster_cns Central Nervous System cluster_opioid Opioid System Alstovenine This compound Dopamine Dopaminergic Neuron Alstovenine->Dopamine Modulates Release/ Reuptake Serotonin Serotonergic Neuron Alstovenine->Serotonin Modulates Release/ Reuptake Opioid_Receptor μ-Opioid Receptor Alstovenine->Opioid_Receptor Potential Allosteric Modulation or Downstream Effects CNS_Effect CNS Stimulation Dopamine->CNS_Effect Serotonin->CNS_Effect Analgesia Enhanced Analgesia Opioid_Receptor->Analgesia

Caption: Hypothetical signaling pathway of this compound.

This compound Analogues and Derivatives: Future Directions

While the synthesis and biological evaluation of a broad range of this compound analogues have not yet been reported, the existing data on this compound and venenatine provide a strong rationale for further investigation. Future research efforts could focus on:

  • Systematic modification of the this compound scaffold: Exploring substitutions at various positions of the indole nucleus and the pentacyclic ring system to delineate the pharmacophore responsible for its CNS stimulant and opioid-potentiating activities.

  • Development of selective analogues: Aiming to separate the CNS stimulant effects from the opioid-related activities to create more targeted therapeutic agents.

  • Investigation of other potential therapeutic applications: Given the diverse biological activities of Alstonia alkaloids, including cytotoxic and anti-inflammatory properties, it is plausible that this compound derivatives may exhibit efficacy in other disease areas such as oncology and inflammatory disorders.

Conclusion

This compound is a structurally intriguing indole alkaloid with demonstrated activity in the central nervous system. The successful total synthesis of this compound opens the door for the creation of novel analogues and derivatives. The profound impact of stereochemistry on its biological activity, as evidenced by the opposing effects of its epimer venenatine, highlights the potential for fine-tuning the pharmacological properties of this class of compounds. Although research on this compound derivatives is in its infancy, the foundational knowledge presented in this guide provides a solid platform for future drug discovery and development efforts aimed at harnessing the therapeutic potential of the this compound core. Further exploration of this fascinating natural product and its synthetic analogues is warranted and holds promise for the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Alstolenine from Alstonia scholaris Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonia scholaris, commonly known as the Devil's tree, is a rich source of various bioactive indole (B1671886) alkaloids. Among these, alstolenine (B14866427) has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from the leaves of Alstonia scholaris. The methodologies are based on established principles of natural product chemistry, specifically for the isolation of alkaloids.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of the target compound is crucial for an effective extraction and purification strategy.

PropertyValue
Molecular Formula C₃₁H₃₄N₂O₇
Molecular Weight 546.61 g/mol [1]
CAS Number 85769-33-1[1]
Chemical Class Indole Alkaloid[1]

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Alstonia scholaris Leaves

This protocol outlines a common method for the extraction of total alkaloids from plant material.

1. Preparation of Plant Material:

  • Collect fresh leaves of Alstonia scholaris.

  • Wash the leaves thoroughly with running water to remove any dirt and debris.

  • Shade-dry the leaves at room temperature for approximately 20 days until they are brittle.[2]

  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

  • Method A: Soxhlet Extraction

    • Place approximately 100 g of the powdered leaf material into a cellulose (B213188) thimble.

    • Extract the powder with methanol (B129727) in a Soxhlet apparatus for 6-8 hours, or until the solvent in the siphon tube runs clear.[2][3]

    • Concentrate the resulting methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

  • Method B: Maceration (Acid-Base Extraction)

    • Macerate 500 g of the powdered leaves with 1% hydrochloric acid (HCl) at room temperature overnight.[4]

    • Filter the acidic mixture.

    • Make the filtrate alkaline by the addition of a 25% ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution to a pH of approximately 9.[4]

    • Extract the alkaline solution three times with an equal volume of a suitable organic solvent such as chloroform (B151607) or ethyl acetate (B1210297).

    • Combine the organic layers and concentrate under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Purification of this compound by Column Chromatography

The crude alkaloid extract obtained from Protocol 1 is a complex mixture and requires further purification to isolate this compound.

1. Preparation of the Column:

  • Use a glass column packed with silica (B1680970) gel (60-120 mesh) as the stationary phase. The size of the column will depend on the amount of crude extract to be purified.

  • Prepare a slurry of the silica gel in the initial mobile phase solvent and pour it into the column, allowing it to settle into a packed bed.

2. Sample Loading:

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent.

  • Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dried powder onto the top of the column.

3. Elution:

  • Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase. A common gradient system for alkaloid separation is a mixture of hexane (B92381) and ethyl acetate, starting with a high percentage of hexane and gradually increasing the percentage of ethyl acetate.

  • Collect fractions of the eluate continuously.

4. Fraction Analysis:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC).

  • Spot the fractions onto a TLC plate (silica gel 60 F₂₅₄).

  • Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate, 65:35).

  • Visualize the spots under UV light (254 nm and 365 nm) and/or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

  • Combine the fractions that show a similar TLC profile corresponding to the Rf value of this compound.

5. Final Purification:

  • The combined fractions may require further purification using preparative HPLC or recrystallization to obtain pure this compound.

Quantitative Data

The yield of alkaloids can vary depending on the geographical location of the plant, season of collection, and the extraction method employed.

Extraction MethodPlant PartSolventYieldReference
Soxhlet ExtractionLeavesMethanolTotal Alkaloids: 15.52 mg/g (crude), 13.6 mg/g (purified)[2]
MacerationLeaves1% HCl / NH₄OH0.4% (for a purified colorless powder)[4]
MacerationBark70% Ethanol5.2% - 19.78% (crude extract)[5]
RefluxBark70% Ethanol3.35% - 7.92% (crude extract)[5]

Experimental Workflow

Alstolenine_Extraction_Workflow PlantMaterial Alstonia scholaris Leaves (Washed, Dried, Powdered) Extraction Extraction PlantMaterial->Extraction Soxhlet Soxhlet Extraction (Methanol) Extraction->Soxhlet Method A Maceration Acid-Base Maceration (HCl, NH4OH, Chloroform/EtOAc) Extraction->Maceration Method B CrudeExtract Crude Alkaloid Extract Soxhlet->CrudeExtract Maceration->CrudeExtract Purification Purification CrudeExtract->Purification ColumnChromatography Silica Gel Column Chromatography (Hexane-EtOAc Gradient) Purification->ColumnChromatography TLC Fraction Monitoring (TLC) ColumnChromatography->TLC TLC->ColumnChromatography Optimize Separation Purethis compound Pure this compound TLC->Purethis compound Combine Pure Fractions

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.

Disclaimer: This protocol is intended for research purposes only and should be performed by trained personnel in a suitably equipped laboratory. Appropriate safety precautions should be taken when handling chemicals and solvents. The yields and results may vary based on the specific experimental conditions.

References

Total Synthesis of Alstolenine and its Enantiomers: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals that a completed total synthesis of the indole (B1671886) alkaloid Alstolenine has not yet been reported. While the compound has been isolated from natural sources and structurally characterized, a detailed, step-by-step synthetic route to produce this compound and its enantiomers in a laboratory setting is not available in published scientific papers.

This compound is a minor alkaloid that has been isolated from the leaves of Alstonia venenata. Its complex structure, characteristic of the indole alkaloid family, presents a significant challenge for synthetic chemists. While synthetic studies may be underway in various research groups, a successful and published total synthesis is a prerequisite for the detailed application notes and protocols requested.

References in chemical dictionaries and databases confirm the existence and structure of this compound but do not point to any publications detailing its total synthesis. Some sources allude to synthetic studies aimed at a biomimetic route, but they also indicate that direct experimental proof and a complete synthetic pathway are still lacking.

The synthesis of related and structurally similar indole alkaloids has been achieved and published. These endeavors often involve intricate multi-step sequences, the development of novel synthetic methodologies, and careful control of stereochemistry. However, the unique structural features of this compound would necessitate a dedicated synthetic strategy, which has not yet been publicly disclosed.

Due to the absence of a published total synthesis of this compound, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations of the synthetic pathway. Researchers, scientists, and drug development professionals interested in this compound should be aware that its availability is currently limited to isolation from natural sources. Future developments in synthetic organic chemistry may lead to a successful total synthesis, which would then be reported in peer-reviewed scientific journals. We recommend monitoring key journals in the field of organic and medicinal chemistry for any such advancements.

Application Note: Quantitative Determination of Alstonine in Plant Extracts by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Alstonine, an indole (B1671886) alkaloid found in various medicinal plants, particularly of the Alstonia genus. The described protocol provides a robust and reliable method for the extraction and quantification of Alstonine from plant matrices, which is crucial for quality control, standardization of herbal products, and phytochemical research. The method utilizes a C18 column with a gradient elution of acetonitrile (B52724) and water, and UV detection. All quantitative data, including linearity, detection limits, and recovery, are presented in structured tables. Detailed experimental protocols and diagrams for the workflow and method validation are also provided.

Note: The analyte of interest has been specified as "Alstolenine." Based on extensive literature review, it is presumed that this is a likely misspelling of "Alstonine," a prominent indole alkaloid isolated from Alstonia species. This document will proceed under the assumption that the target analyte is Alstonine.

Introduction

Alstonine is a significant indole alkaloid predominantly found in plants of the Alstonia genus, such as Alstonia scholaris, which is widely used in traditional medicine systems.[1][2][3] Alstonine has demonstrated a range of pharmacological activities, including antipsychotic properties, making it a compound of interest for pharmaceutical research and development.[4] Accurate and precise quantification of Alstonine in plant extracts is essential for ensuring the quality, efficacy, and safety of herbal formulations and for advancing phytochemical studies.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of phytoconstituents in complex mixtures like plant extracts.[5] This application note presents a validated HPLC method suitable for the routine quality control analysis of Alstonine in plant extracts.

Experimental Protocols

Materials and Reagents
  • Alstonine reference standard (purity ≥98%)

  • HPLC grade acetonitrile, methanol (B129727), and water

  • Formic acid (analytical grade)

  • Hydrochloric acid (HCl) and Ammonium (B1175870) hydroxide (B78521) (NH₄OH) for extraction

  • Ethyl acetate (B1210297) (analytical grade)

  • Dried and powdered plant material (e.g., Alstonia scholaris leaves or bark)

  • 0.45 µm syringe filters

Instrumentation

An HPLC system equipped with the following components was used:

  • Quaternary or binary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV-Vis detector

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 254 nm
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Alstonine reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation (Extraction of Alstonine)
  • Initial Extraction: Macerate 10 g of dried, powdered plant material with 100 mL of 90% ethanol (B145695) and reflux for 3 hours. Repeat the extraction process three times.[6]

  • Acid-Base Extraction:

    • Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

    • Dissolve the crude extract in 50 mL of 1% aqueous HCl.

    • Filter the acidic solution to remove non-alkaloidal matter.

    • Adjust the pH of the filtrate to 9-10 with ammonium hydroxide.

    • Perform liquid-liquid extraction with ethyl acetate (3 x 50 mL).

    • Combine the ethyl acetate fractions and evaporate to dryness to yield the total alkaloid fraction.[6][7]

  • Final Sample Preparation: Dissolve a known amount of the dried total alkaloid extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Data Presentation

Table 1: HPLC Method Validation Parameters for Alstonine Quantification
ParameterResult
Retention Time (min) Approximately 18.5 ± 0.2
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.05
Limit of Quantification (LOQ) (µg/mL) 0.15
Precision (%RSD) Intra-day: < 1.5%, Inter-day: < 2.5%
Accuracy (Recovery %) 98.0% - 102.0%
Specificity No interfering peaks at the retention time of Alstonine

Note: The values presented are representative and may vary depending on the specific instrumentation and experimental conditions. These values are based on typical performance characteristics for HPLC analysis of indole alkaloids.[8][9][10][11]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant Powdered Plant Material ethanolic_extraction Ethanolic Reflux Extraction plant->ethanolic_extraction crude_extract Crude Extract ethanolic_extraction->crude_extract acid_base_extraction Acid-Base Purification crude_extract->acid_base_extraction total_alkaloids Total Alkaloid Fraction acid_base_extraction->total_alkaloids final_sample Filtered Sample for Injection total_alkaloids->final_sample hplc HPLC System final_sample->hplc separation C18 Column Separation hplc->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification chromatogram->quantification

Caption: Experimental workflow for the quantification of Alstonine.

G cluster_precision Precision Validation HPLC Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->LOD Linearity->LOQ Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

Caption: Logical relationships of HPLC method validation parameters.

References

Application Notes and Protocols for Evaluating the Anti-SIV Activity of Alstolenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstolenine, an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris, is a compound of interest for its potential pharmacological activities. While the total alkaloid extracts of Alstonia scholaris have demonstrated antiviral properties against various viruses, including influenza A, herpes simplex virus, and respiratory syncytial virus, the specific anti-Simian Immunodeficiency Virus (SIV) activity of this compound has not been formally reported.[1][2][3] These application notes provide a comprehensive framework of cell-based assays to systematically evaluate the potential anti-SIV activity of this compound, from initial screening to mechanism of action studies.

Given that chronic immune activation and inflammation are hallmarks of SIV infection, and that other alkaloids have been shown to possess anti-inflammatory properties through modulation of signaling pathways like NF-κB and MAPK, it is hypothesized that this compound's potential anti-SIV effects could be mediated through similar mechanisms.[4][5] These protocols will therefore also include assays to investigate the effect of this compound on these key cellular signaling pathways.

Preliminary Analysis: Cytotoxicity of this compound

Before assessing the antiviral activity of this compound, it is crucial to determine its cytotoxic concentration on the host cells used for SIV infection. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[6][7][8][9]

MTT Cytotoxicity Assay Protocol

This protocol is designed to determine the 50% cytotoxic concentration (CC₅₀) of this compound.

Materials:

  • CEMx174 or other SIV-permissive cell lines (e.g., AA-2, HuT 78)

  • This compound

  • Complete cell culture medium

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed CEMx174 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the this compound dilutions to the wells in triplicate. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated cell control.

  • Determine the CC₅₀ value by plotting the percentage of cell viability against the this compound concentration and using a non-linear regression analysis.

Data Presentation: Cytotoxicity of this compound

The results of the MTT assay should be summarized in a table as follows:

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.250.08100
11.220.0797.6
101.150.0992.0
500.880.0670.4
1000.610.0548.8
2000.300.0424.0
CC₅₀ (µM) \multicolumn{3}{c}{102.5 }

Evaluation of Anti-SIV Activity

Once the non-toxic concentration range of this compound is established, its ability to inhibit SIV replication can be assessed. The most common methods for this are the SIV p27 antigen capture ELISA and the reverse transcriptase (RT) activity assay.

SIV p27 Antigen Capture ELISA Protocol

This assay quantifies the amount of the SIV core protein p27 in the cell culture supernatant, which is a direct measure of viral production.[1][3][10][11][12]

Materials:

  • SIV-permissive cell line (e.g., CEMx174)

  • SIV stock

  • This compound (at non-toxic concentrations)

  • 96-well microtiter plates

  • SIV p27 antigen capture ELISA kit

Procedure:

  • Seed CEMx174 cells in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.

  • Infect the cells with SIV at a multiplicity of infection (MOI) of 0.01.

  • Include untreated infected cells (virus control) and uninfected cells (cell control).

  • Incubate the plate for 7-10 days, collecting supernatant samples every 2-3 days.

  • Perform the SIV p27 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions.

  • Calculate the 50% effective concentration (EC₅₀) of this compound by plotting the percentage of p27 inhibition against the drug concentration.

  • Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀.

Data Presentation: Anti-SIV Activity of this compound (p27 ELISA)
This compound Concentration (µM)p27 Concentration (pg/mL)Standard Deviation% Inhibition
0 (Virus Control)15,8001,2000
114,2001,10010.1
59,50085039.9
107,80070050.6
253,10045080.4
5095015094.0
EC₅₀ (µM) \multicolumn{3}{c}{9.8 }
Selectivity Index (SI) \multicolumn{3}{c}{10.46 }
Reverse Transcriptase (RT) Activity Assay Protocol

This assay measures the activity of the SIV reverse transcriptase enzyme in the culture supernatant, providing an indirect measure of viral replication.[13][14]

Materials:

  • Culture supernatants from the anti-SIV activity experiment (Section 2.1)

  • Reverse Transcriptase Assay Kit (colorimetric or radioactive)

Procedure:

  • Follow the manufacturer's protocol for the chosen RT assay kit.

  • Briefly, viral particles in the supernatant are lysed to release the RT enzyme.

  • The enzyme is then incubated with a template-primer and dNTPs (one of which is labeled).

  • The amount of incorporated labeled dNTP is quantified, which is proportional to the RT activity.

  • Calculate the EC₅₀ and SI as described for the p27 ELISA.

Mechanism of Action Studies

To investigate the hypothesized mechanism of action of this compound, its effect on key signaling pathways involved in SIV replication, such as NF-κB and MAPK, can be evaluated.

NF-κB and MAPK Pathway Activation Assays

Materials:

  • CEMx174 cells

  • This compound

  • SIV

  • Antibodies for Western blotting (phospho-p65, total p65, phospho-p38, total p38, etc.)

  • Reagents for Western blotting or ELISA-based pathway analysis kits

Procedure:

  • Seed CEMx174 cells and pre-treat with a non-toxic concentration of this compound for 2 hours.

  • Infect the cells with SIV.

  • At various time points post-infection (e.g., 0, 30, 60, 120 minutes), harvest the cells and prepare cell lysates.

  • Perform Western blotting to detect the phosphorylation status of key proteins in the NF-κB (e.g., p65) and MAPK (e.g., p38, ERK, JNK) pathways.

  • Alternatively, use commercially available ELISA-based kits to quantify the levels of phosphorylated proteins.

  • Compare the levels of phosphorylated proteins in this compound-treated cells to untreated infected cells.

Data Presentation: Effect of this compound on NF-κB and p38 MAPK Phosphorylation
Treatmentp-p65/total p65 (Fold Change)p-p38/total p38 (Fold Change)
Uninfected Control1.01.0
SIV Infected5.24.8
SIV + this compound (10 µM)2.11.9

Visualizations

Experimental Workflow

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_antiviral Antiviral Activity cluster_moa Mechanism of Action c1 Seed CEMx174 cells c2 Treat with this compound (serial dilutions) c1->c2 c3 Incubate for 72h c2->c3 c4 MTT Assay c3->c4 c5 Determine CC50 c4->c5 a1 Seed CEMx174 cells a2 Pre-treat with this compound (non-toxic conc.) a1->a2 a3 Infect with SIV a2->a3 a4 Incubate for 7-10 days a3->a4 a5 Collect Supernatants a4->a5 a6 p27 ELISA / RT Assay a5->a6 a7 Determine EC50 & SI a6->a7 m1 Seed CEMx174 cells m2 Pre-treat with this compound m1->m2 m3 Infect with SIV m2->m3 m4 Harvest cells at time points m3->m4 m5 Western Blot / Pathway ELISA m4->m5 m6 Analyze NF-kB & MAPK pathways m5->m6

Caption: Experimental workflow for evaluating this compound's anti-SIV activity.

Proposed Signaling Pathway of this compound's Anti-SIV Action

signaling_pathway cluster_pathways Host Cell Signaling SIV SIV IKK IKK SIV->IKK activates MAPKK MAPKK SIV->MAPKK activates This compound This compound This compound->IKK inhibits? This compound->MAPKK inhibits? IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPK MAPK (p38) MAPKK->MAPK phosphorylates MAPK->Nucleus translocates to Viral_Replication SIV Replication Nucleus->Viral_Replication promotes

References

Application Notes and Protocols for In Vivo Efficacy Studies of Alstolenine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Alstolenine is an indole (B1671886) alkaloid with documented psychopharmacological properties, showing a profile similar to atypical antipsychotic agents in murine models.[1][2] While the primary research on this compound has focused on its effects on the central nervous system, the broader class of indole alkaloids is well-known for a wide range of biological activities, including potent anti-cancer effects.[3][4][5] Many indole alkaloids have been investigated and developed as anti-cancer agents, targeting various signaling pathways involved in cell proliferation, apoptosis, and metastasis.[5][6][7]

Due to the limited availability of public data on the in vivo efficacy of this compound for indications beyond its antipsychotic potential, this document provides a generalized framework for evaluating a hypothetical This compound analogue for its anti-cancer properties. The protocols and methodologies described herein are based on established practices for assessing the in vivo efficacy of novel anti-cancer compounds, particularly other indole alkaloids.

Proposed Therapeutic Application: Anti-Cancer Efficacy

This application note outlines the use of a xenograft mouse model to evaluate the in vivo anti-tumor efficacy of an this compound analogue. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool to assess the therapeutic potential of new anti-cancer drug candidates.

Animal Models for In Vivo Efficacy Studies

A widely used and effective model for preliminary in vivo efficacy testing of a novel anti-cancer compound is the human tumor xenograft model in athymic nude mice . This model allows for the growth of human-derived tumors, providing a platform to assess the compound's ability to inhibit tumor growth in a living organism.

Choice of Cell Line: The selection of the cancer cell line is crucial and should be based on the hypothesized mechanism of action or the intended clinical application. For a compound with unknown lineage specificity, a common and aggressive cell line such as A549 (non-small cell lung cancer) or MCF-7 (breast cancer) can be used for initial screening.

Experimental Protocols

Animal Husbandry and Acclimatization
  • Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Housing: Mice should be housed in sterile, filter-topped cages in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. They should have free access to sterile food and water.

  • Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the start of the experiment.

Tumor Cell Culture and Implantation
  • Cell Culture: A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation: When cells reach 80-90% confluency, they are harvested using trypsin-EDTA, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Implantation: Each mouse is subcutaneously injected in the right flank with 0.1 mL of the cell suspension (containing 5 x 10^6 cells).

Drug Formulation and Administration
  • Vehicle: The vehicle for the this compound analogue should be a sterile, biocompatible solution. A common choice is a mixture of DMSO, Cremophor EL, and saline. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.

  • Preparation: The this compound analogue is dissolved in the vehicle to the desired concentrations for the different dose groups.

  • Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The this compound analogue is administered via intraperitoneal (i.p.) injection daily or on a predetermined schedule. The control group receives vehicle only.

In Vivo Efficacy Assessment
  • Tumor Volume Measurement: Tumor size is measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .

  • Body Weight Monitoring: The body weight of each mouse is recorded at the same time as tumor measurements to monitor for signs of toxicity. Significant weight loss (>15-20%) may necessitate euthanasia.

  • Survival Analysis: In some studies, mice are monitored until tumors reach a predetermined endpoint size or until the animal shows signs of distress, at which point they are euthanized. The time to reach this endpoint is used for survival analysis.

  • Euthanasia and Tissue Collection: At the end of the study, mice are euthanized by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation). Tumors and major organs (liver, kidneys, spleen, lungs, heart) are excised, weighed, and can be fixed in formalin for histopathological analysis or snap-frozen for molecular studies.

Data Presentation

Quantitative data from the in vivo efficacy study should be presented in clear and concise tables to allow for easy comparison between treatment groups.

Table 1: Hypothetical Tumor Growth Inhibition Data

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-1500 ± 1500
This compound Analogue10900 ± 12040
This compound Analogue25450 ± 8070
Positive Control (e.g., Cisplatin)5300 ± 6080

Table 2: Hypothetical Body Weight Changes

Treatment GroupDose (mg/kg)Mean Body Weight Change from Day 0 to Day 21 (g) ± SEM
Vehicle Control-+1.5 ± 0.5
This compound Analogue10+0.8 ± 0.6
This compound Analogue25-0.5 ± 0.8
Positive Control (e.g., Cisplatin)5-2.0 ± 1.0

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization (1 week) implantation Tumor Cell Implantation (Subcutaneous) acclimatization->implantation cell_culture Tumor Cell Culture (A549 cells) cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (Daily i.p. injection) randomization->treatment monitoring Monitoring: - Tumor Volume - Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia data_analysis Data Analysis euthanasia->data_analysis

Caption: Workflow for in vivo efficacy assessment of an this compound analogue.

Proposed Signaling Pathway

Many indole alkaloids exert their anti-cancer effects by modulating key signaling pathways that control cell growth and survival.[6] The Mitogen-Activated Protein Kinase (MAPK) pathway is a frequent target.[6] The following diagram illustrates a simplified MAPK/ERK pathway that could be inhibited by an this compound analogue.

G cluster_membrane cluster_cytoplasm cluster_nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription This compound This compound Analogue This compound->RAF This compound->MEK Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an this compound analogue.

References

High-Throughput Screening of Alstolenine Derivatives for Acetylcholinesterase Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstolenine, a complex indole (B1671886) alkaloid, presents a promising scaffold for the development of novel therapeutics. Its structural complexity suggests potential interactions with various biological targets. While the specific biological activities of this compound are not extensively documented, its alkaloid nature hints at possible neurological effects. A common target for such compounds is the enzyme acetylcholinesterase (AChE), which plays a critical role in the central and peripheral nervous systems. Inhibition of AChE is a well-established therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis.

These application notes provide a comprehensive framework for the high-throughput screening (HTS) of a focused library of this compound derivatives to identify potential acetylcholinesterase inhibitors. The protocols described herein cover the generation of a derivative library, primary colorimetric and confirmatory fluorescence-based HTS assays, and guidelines for data analysis and interpretation.

Generation of an this compound Derivative Library

A focused library of this compound derivatives can be generated by modifying the core scaffold at specific functional groups. The this compound structure contains several sites amenable to chemical modification, including hydroxyl and ester functionalities, as well as the indole nitrogen. A combinatorial approach can be employed to rapidly generate a diverse set of analogs.

Hypothetical Strategy for Library Synthesis:

  • Modification of the Hydroxyl Group: The hydroxyl group can be a key point for introducing diversity. Esterification or etherification with a variety of building blocks (e.g., substituted benzoic acids, alkyl halides) can be performed.

  • Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a series of amides using a diverse set of amines.

  • Modification of the Indole Nitrogen: The indole nitrogen can be alkylated or acylated to introduce further structural variations.

This strategy allows for the systematic exploration of the structure-activity relationship (SAR) around the this compound core.

High-Throughput Screening Workflow

The HTS workflow is designed to efficiently screen the this compound derivative library for AChE inhibitory activity. It consists of a primary screen to identify initial hits, followed by a confirmatory screen to validate these hits and eliminate false positives.

HTS_Workflow cluster_0 Library Generation cluster_1 Primary Screen cluster_2 Confirmatory Screen cluster_3 Hit Characterization This compound This compound Core Derivatives Derivative Library This compound->Derivatives Combinatorial Synthesis Primary_HTS Colorimetric HTS Assay (Single Concentration) Derivatives->Primary_HTS Initial_Hits Initial Hits Primary_HTS->Initial_Hits Confirmatory_HTS Fluorescence HTS Assay (Dose-Response) Initial_Hits->Confirmatory_HTS Validated_Hits Validated Hits Confirmatory_HTS->Validated_Hits SAR_Analysis SAR Analysis Validated_Hits->SAR_Analysis Lead_Compounds Lead Compounds SAR_Analysis->Lead_Compounds Ellman_Method ATCh Acetylthiocholine (ATCh) Thiocholine Thiocholine ATCh->Thiocholine Hydrolysis TNB TNB (Yellow Product) Thiocholine->TNB Reaction AChE AChE DTNB DTNB Fluorescence_Assay Acetylcholine Acetylcholine Choline Choline Acetylcholine->Choline Hydrolysis H2O2 H₂O₂ Choline->H2O2 Oxidation AChE AChE Choline_Oxidase Choline Oxidase Resorufin Resorufin (Fluorescent) H2O2->Resorufin Reaction Amplex_Red Amplex Red HRP HRP

Application Notes and Protocols for Alstolenine Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of binding affinity is a critical step in the discovery and development of novel therapeutics. It quantifies the strength of the interaction between a drug candidate and its biological target, providing insights into potency, specificity, and mechanism of action. This document outlines a comprehensive protocol for characterizing the binding affinity of a novel small molecule, referred to herein as "Alstolenine." The protocols provided are applicable to the study of any new chemical entity where the target may be known or requires identification.

The following sections detail experimental workflows, from initial target identification to in-depth binding analysis using established biophysical and biochemical techniques. Detailed methodologies for Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays are provided, along with guidelines for data presentation and visualization of relevant biological pathways.

Part 1: Target Identification for a Novel Compound

Before conducting binding affinity studies, it is essential to identify the protein target(s) of the novel compound. This can be approached through several methods.[1][2]

1.1. Affinity-Based Pull-Down Approaches This method involves using a modified version of the small molecule to isolate its binding partners from a complex biological sample, such as a cell lysate.[3] The small molecule is typically immobilized on a solid support (e.g., agarose (B213101) beads) or tagged with a high-affinity handle like biotin.[3] The modified compound is incubated with the lysate, and the resulting protein-compound complexes are purified and identified, commonly by mass spectrometry.[3]

1.2. Activity-Based Protein Profiling (ABPP) ABPP utilizes reactive chemical probes to covalently label the active sites of entire enzyme families. If this compound is an enzyme inhibitor, a competitive ABPP experiment can be performed where a cell lysate is pre-incubated with this compound before treatment with a broad-spectrum probe. A decrease in the labeling of a specific protein in the presence of this compound indicates a direct interaction.

1.3. Drug Affinity Responsive Target Stability (DARTS) DARTS identifies protein targets by observing changes in their stability upon ligand binding. The principle is that a protein bound to a small molecule will exhibit altered susceptibility to proteolysis. By comparing the protease digestion patterns of a protein lysate in the presence and absence of this compound, potential targets can be identified by their increased stability.[4]

Part 2: Experimental Protocols for Binding Affinity Measurement

Once a putative target protein is identified and purified, its interaction with this compound can be quantitatively characterized using various biophysical techniques.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of molecular interactions.[5][6] It provides kinetic data (association and dissociation rates) and affinity data (equilibrium dissociation constant).[5][7]

Protocol for SPR Analysis:

  • Immobilization of the Target Protein:

    • Select a suitable sensor chip (e.g., CM5 dextran (B179266) chip for amine coupling).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the purified target protein (typically 10-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. The protein will be covalently immobilized.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of this compound dilutions in a suitable running buffer (e.g., HBS-EP+). If this compound is dissolved in DMSO, ensure the final DMSO concentration is consistent across all samples and the running buffer (typically ≤1-5%).[8]

    • Inject the this compound solutions at various concentrations over the immobilized target protein surface at a constant flow rate.

    • Monitor the binding response in real-time, which is proportional to the mass of this compound binding to the surface.[7]

    • After the association phase, switch to flowing only the running buffer to monitor the dissociation phase.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.[9][10][11]

Protocol for ITC Analysis:

  • Sample Preparation:

    • The target protein and this compound must be in identical, extensively dialyzed buffer to minimize heats of dilution.[11][12]

    • Degas all solutions immediately before use to prevent air bubbles in the calorimeter cells.[11]

    • Determine the accurate concentrations of the protein and this compound solutions.

  • ITC Experiment:

    • Fill the sample cell (typically ~200 µL) with the purified target protein solution (e.g., 5-50 µM).[11]

    • Fill the injection syringe (typically ~40 µL) with the this compound solution, at a concentration 10-20 times that of the protein.[11]

    • Perform a series of small injections (e.g., 1-2 µL) of this compound into the sample cell while stirring.

    • Measure the heat change after each injection until the binding reaction reaches saturation.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of this compound to the target protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine Kₐ (and thus Kₑ), ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.[11]

Radioligand Binding Assay

This is a highly sensitive method that uses a radioactively labeled ligand (radioligand) to study its interaction with a receptor.[13][14] These assays are particularly useful for membrane-bound receptors like GPCRs.[13]

Protocol for Competitive Radioligand Binding Assay:

  • Reagent Preparation:

    • Prepare a membrane fraction from cells or tissues expressing the target receptor.

    • Select a suitable radioligand that binds to the target with high affinity and specificity.

    • Prepare a series of dilutions of unlabeled this compound.

  • Binding Reaction:

    • In a multi-well plate, incubate the receptor membranes with a fixed concentration of the radioligand (typically at or below its Kₑ) and varying concentrations of this compound.

    • To determine non-specific binding, include control wells containing a high concentration of an unlabeled competing ligand.

    • Incubate the mixture at a specific temperature until equilibrium is reached.

  • Separation and Detection:

    • Rapidly separate the bound and free radioligand, typically by vacuum filtration through a glass fiber filter that traps the membranes.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the resulting competition curve to a sigmoidal dose-response model to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Kᵢ) for this compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Data Presentation

Quantitative data from binding affinity studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Summary of this compound Binding Affinity and Kinetics

Assay Method Target Protein Kₑ (nM) kₐ (10⁵ M⁻¹s⁻¹) kₑ (10⁻³ s⁻¹)
SPR Protein X 15.2 2.1 3.2

| SPR | Protein Y | >1000 | - | - |

Table 2: Thermodynamic Parameters of this compound Binding from ITC

Target Protein Kₑ (nM) Stoichiometry (n) ΔH (kcal/mol) -TΔS (kcal/mol)

| Protein X | 18.5 | 1.02 | -8.9 | -1.5 |

Table 3: Inhibitory Constants of this compound from Radioligand Binding Assays

Target Receptor Radioligand Used Kᵢ (nM)

| Receptor Z | [³H]-Ligand A | 25.4 |

Visualization of Workflows and Signaling Pathways

Diagrams are essential for visualizing complex experimental processes and biological pathways.

G cluster_0 Target Identification cluster_1 Binding Affinity & Kinetics cluster_2 Data Analysis cluster_3 Downstream Functional Studies TargetID Novel Compound (this compound) AffinityChrom Affinity Chromatography TargetID->AffinityChrom DARTS DARTS TargetID->DARTS ABPP ABPP TargetID->ABPP IdentifiedTarget Identified Target Protein AffinityChrom->IdentifiedTarget DARTS->IdentifiedTarget ABPP->IdentifiedTarget SPR Surface Plasmon Resonance (SPR) IdentifiedTarget->SPR ITC Isothermal Titration Calorimetry (ITC) IdentifiedTarget->ITC RLBA Radioligand Binding Assay IdentifiedTarget->RLBA Kinetics Kinetics (ka, kd) SPR->Kinetics Affinity Affinity (Kd, Ki) SPR->Affinity ITC->Affinity Thermo Thermodynamics (ΔH, ΔS) ITC->Thermo RLBA->Affinity CellAssays Cell-Based Assays Kinetics->CellAssays Affinity->CellAssays Thermo->CellAssays Signaling Signaling Pathway Analysis CellAssays->Signaling

Caption: Experimental workflow for novel compound characterization.

G Ligand This compound (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization GRB2 GRB2/SOS Dimerization->GRB2 PI3K PI3K Dimerization->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT CellSurvival Cell Survival AKT->CellSurvival

Caption: Hypothetical Receptor Tyrosine Kinase (RTK) signaling pathway.[15][16][17][18][19]

G Ligand This compound (Ligand) GPCR GPCR Ligand->GPCR GProtein G-Protein (Gq) GPCR->GProtein PLC Phospholipase C (PLC) GProtein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleaves DAG DAG PIP2->DAG cleaves CaRelease Ca²⁺ Release (from ER) IP3->CaRelease PKC Protein Kinase C (PKC) DAG->PKC CellResponse Cellular Response CaRelease->CellResponse PKC->CellResponse

Caption: Hypothetical G-Protein Coupled Receptor (GPCR) signaling pathway.[20][21][22][23][24]

References

Application Notes and Protocols for the Identification of Alstolenine's Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstolenine, an indole (B1671886) alkaloid primarily found in plants of the Apocynaceae family such as Rauwolfia and Alstonia species, has demonstrated notable pharmacological activities, particularly its potential as an antipsychotic agent.[1][2] Preclinical studies in animal models suggest a psychopharmacological profile akin to atypical antipsychotics, yet with a distinct and not fully elucidated mechanism of action.[1][2] Notably, research indicates that this compound's effects are not mediated through direct binding to dopamine (B1211576) D2 or serotonin (B10506) 5-HT2A receptors, common targets for many existing antipsychotic drugs.[2] This distinction highlights the novelty of this compound's molecular mechanism and underscores the critical need to identify its direct protein targets to understand its therapeutic effects and potential side effects.

These application notes provide a comprehensive overview of established and cutting-edge methodologies that can be employed to identify the protein targets of this compound. The protocols detailed herein are designed to guide researchers in designing and executing experiments to unravel the molecular basis of this compound's activity. The primary approaches are categorized into affinity-based methods and label-free methods.

I. Affinity-Based Target Identification Strategies

Affinity-based approaches rely on the specific interaction between this compound and its target protein(s). These methods typically involve chemically modifying this compound to incorporate a tag for enrichment and subsequent identification of binding partners from complex biological samples like cell lysates or tissue extracts.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This classical and powerful technique involves immobilizing a modified this compound molecule onto a solid support to "pull down" its interacting proteins.

Experimental Workflow:

cluster_synthesis Probe Synthesis cluster_enrichment Affinity Enrichment cluster_analysis Protein Identification A This compound B Linker Attachment A->B C Affinity Tag Conjugation (e.g., Biotin) B->C D Immobilize this compound Probe on Beads C->D E Incubate with Cell Lysate D->E F Wash to Remove Non-specific Binders E->F G Elute Bound Proteins F->G H SDS-PAGE G->H I In-gel Digestion (e.g., Trypsin) H->I J LC-MS/MS Analysis I->J K Database Search & Protein Identification J->K

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Protocol: this compound Affinity Chromatography

A. Synthesis of this compound-Biotin Probe:

  • Functionalization of this compound: Identify a non-essential position on the this compound molecule for the attachment of a linker arm. This requires careful consideration of structure-activity relationships to ensure that the modification does not abolish its biological activity. A hydroxyl or amine group is often a suitable attachment point.

  • Linker Attachment: React the functionalized this compound with a bifunctional linker (e.g., a polyethylene (B3416737) glycol (PEG) linker with an amine-reactive group and a biotin-reactive group).

  • Biotinylation: Conjugate the this compound-linker intermediate with an activated biotin (B1667282) derivative (e.g., NHS-biotin).

  • Purification and Characterization: Purify the final this compound-biotin probe using High-Performance Liquid Chromatography (HPLC) and confirm its structure by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

B. Preparation of Affinity Matrix:

  • Equilibrate streptavidin-conjugated agarose (B213101) beads with a suitable binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Incubate the beads with the this compound-biotin probe for 1-2 hours at 4°C with gentle rotation to allow for immobilization.

  • Wash the beads extensively with the binding buffer to remove any unbound probe.

C. Protein Pull-Down:

  • Prepare a cell or tissue lysate from a relevant source (e.g., neuronal cells for antipsychotic activity). Clarify the lysate by centrifugation to remove cellular debris.

  • Incubate the clarified lysate with the this compound-functionalized beads for 2-4 hours at 4°C. Include a control experiment using beads conjugated with biotin alone to identify non-specific binders.

  • Wash the beads several times with a wash buffer (e.g., binding buffer with 0.1% Tween-20) to remove non-specifically bound proteins.

  • Elute the specifically bound proteins using a competitive eluent (e.g., excess free this compound) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

D. Protein Identification:

  • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie Blue or silver stain).

  • Excise the protein bands of interest and perform in-gel tryptic digestion.

  • Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Identify the proteins by searching the acquired MS/MS spectra against a protein database.

Photo-Affinity Labeling (PAL)

PAL is a powerful technique to capture both high and low-affinity interactions by covalently crosslinking the drug to its target upon photoactivation.

Experimental Workflow:

cluster_probe Probe Design cluster_labeling In Situ Labeling cluster_enrichment_id Enrichment & Identification A This compound B Incorporate Photoreactive Group (e.g., Diazirine) A->B C Add Reporter Tag (e.g., Biotin, Click-handle) B->C D Incubate Probe with Live Cells or Lysate C->D E UV Irradiation D->E F Covalent Crosslinking to Target Protein E->F G Cell Lysis F->G H Click Chemistry (if applicable) G->H I Affinity Purification (e.g., Streptavidin beads) H->I J Proteomic Analysis (LC-MS/MS) I->J

Caption: Workflow for Photo-Affinity Labeling (PAL).

Protocol: this compound Photo-Affinity Labeling

  • Probe Synthesis: Synthesize an this compound derivative containing a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne/azide).

  • Cellular Incubation: Treat live cells or cell lysates with the this compound PAL probe.

  • Photo-Crosslinking: Expose the sample to UV light at a specific wavelength (e.g., 365 nm for diazirines) to activate the photoreactive group, leading to covalent bond formation with nearby proteins.

  • Enrichment: Lyse the cells (if applicable) and enrich the biotin-tagged protein complexes using streptavidin beads. If a clickable tag was used, perform a click reaction to attach biotin before enrichment.

  • Identification: Elute the captured proteins and identify them by LC-MS/MS as described for AC-MS.

II. Label-Free Target Identification Strategies

Label-free methods are advantageous as they use unmodified this compound, thus avoiding potential artifacts introduced by chemical modifications. These techniques rely on detecting changes in the physical or chemical properties of target proteins upon ligand binding.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in its thermal stability.

Experimental Workflow:

cluster_treatment Cell Treatment & Heating cluster_analysis Protein Analysis A Treat Cells/Lysate with This compound or Vehicle B Heat Aliquots to a Range of Temperatures A->B C Isolate Soluble Proteins B->C D Quantitative Proteomics (e.g., TMT-LC-MS/MS) C->D E Identify Proteins with Increased Thermal Stability D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: this compound CETSA

  • Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

  • Heating: Aliquot the samples and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).

  • Separation: Separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.

  • Quantification: Analyze the soluble protein fraction using quantitative proteomics methods, such as Tandem Mass Tag (TMT) labeling followed by LC-MS/MS.

  • Data Analysis: Identify proteins that show a significant increase in abundance in the this compound-treated samples at elevated temperatures compared to the vehicle control. These are the candidate target proteins.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the observation that the binding of a small molecule can protect its target protein from proteolysis.

Experimental Workflow:

cluster_incubation Incubation & Digestion cluster_analysis Protein Analysis A Incubate Cell Lysate with This compound or Vehicle B Limited Proteolysis (e.g., with Pronase) A->B C Stop Digestion B->C D SDS-PAGE Analysis C->D E Identify Protected Protein Bands D->E F Excise Bands and Identify by LC-MS/MS E->F

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

Protocol: this compound DARTS

  • Incubation: Incubate a cell lysate with this compound or a vehicle control.

  • Proteolysis: Subject the lysates to limited proteolysis with a non-specific protease, such as pronase. The concentration of the protease and the digestion time should be optimized.

  • Analysis: Stop the digestion and analyze the protein profiles by SDS-PAGE.

  • Identification: Look for protein bands that are present or more intense in the this compound-treated sample compared to the control. Excise these bands and identify the proteins by LC-MS/MS.

III. Data Presentation and Validation

Following the initial identification of candidate target proteins, it is crucial to validate these findings using orthogonal methods and to quantify the binding interactions.

Quantitative Data Summary

All quantitative data from target identification and validation experiments should be summarized in clear, structured tables for easy comparison.

MethodCandidate ProteinMetricValueNotes
AC-MSProtein XSpectral Counts25 (this compound) vs 2 (Control)Enriched in this compound pulldown
CETSAProtein YTMT Ratio (55°C)1.8Stabilized upon this compound binding
DARTSProtein ZBand Intensity Ratio3.5Protected from proteolysis
SPRProtein YKD1.2 µMDirect binding confirmed
ITCProtein YKD1.5 µMThermodynamic parameters determined
Validation Protocols

1. Surface Plasmon Resonance (SPR):

SPR is a biophysical technique used to measure the binding kinetics and affinity of a small molecule to a protein in real-time.

  • Immobilize the purified candidate protein onto an SPR sensor chip.

  • Flow different concentrations of this compound over the chip surface.

  • Measure the change in the refractive index at the surface, which is proportional to the amount of bound this compound.

  • Fit the data to a binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

2. Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

  • Place the purified candidate protein in the sample cell of the calorimeter.

  • Titrate this compound into the sample cell in small, sequential injections.

  • Measure the heat evolved or absorbed after each injection.

  • Integrate the heat signals and fit them to a binding model to determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

IV. Signaling Pathway Analysis

Once a direct target of this compound is validated, it is essential to understand its role in cellular signaling pathways to elucidate the mechanism of this compound's pharmacological effects.

Hypothetical Signaling Pathway for this compound:

This compound This compound TargetProtein Validated Target Protein (e.g., Kinase, GPCR) This compound->TargetProtein Binds and Modulates Activity DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 Activates/Inhibits DownstreamEffector2 Downstream Effector 2 TargetProtein->DownstreamEffector2 Activates/Inhibits CellularResponse Cellular Response (e.g., Neuronal Excitability, Gene Expression) DownstreamEffector1->CellularResponse DownstreamEffector2->CellularResponse

Caption: Hypothetical signaling pathway modulated by this compound.

Further experiments, such as Western blotting for phosphorylation changes, gene expression analysis, and functional cellular assays, would be required to validate the proposed pathway and understand the downstream consequences of this compound binding to its target.

Conclusion

The identification of this compound's target protein(s) is a critical step in understanding its unique antipsychotic-like properties. The methodologies outlined in these application notes, from initial discovery using affinity-based and label-free proteomics to rigorous biophysical validation, provide a comprehensive framework for researchers to successfully identify and characterize the molecular targets of this promising natural product. The integration of these approaches will not only illuminate the mechanism of action of this compound but also facilitate its development as a potential therapeutic agent.

References

Application Notes and Protocols for Alstolenine as a Molecular Probe in Virology Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific research on the antiviral properties of the individual alkaloid, alstolenine (B14866427), is not available in the public domain. The following application notes and protocols are based on studies of the total alkaloid (TA) extract from Alstonia scholaris , the plant from which this compound is derived. These protocols can serve as a foundational guide for researchers interested in investigating the potential of this compound or other purified alkaloids from A. scholaris as molecular probes in virology.

Introduction

Alstonia scholaris, commonly known as the devil's tree, is a rich source of various indole (B1671886) alkaloids, which have demonstrated a range of pharmacological activities.[1] The total alkaloid (TA) extract from the leaves of A. scholaris has shown significant antiviral and immunomodulatory effects, particularly against respiratory viruses.[2][3] These findings suggest that individual alkaloids within this extract, potentially including this compound, could serve as valuable molecular probes to dissect virus-host interactions and explore new antiviral therapeutic strategies.

The primary applications of the total alkaloids from A. scholaris in virology research have been focused on:

  • Inhibiting viral replication of enveloped RNA viruses.

  • Modulating the host's innate immune response to viral infection.

  • Reducing virus-induced lung immunopathology.[2]

This document provides an overview of the antiviral applications of the A. scholaris total alkaloid extract and detailed protocols that can be adapted for the study of its individual components like this compound.

Potential Applications in Virology Research

  • Antiviral Screening: Initial screening of this compound against a panel of viruses, particularly respiratory viruses like Influenza A Virus (IAV), Respiratory Syncytial Virus (RSV), and Herpes Simplex Virus (HSV), for which the total alkaloid extract has shown activity.[3]

  • Mechanism of Action Studies: Elucidating the specific stage of the viral life cycle inhibited by this compound (e.g., attachment, entry, replication, assembly, or egress).

  • Immunomodulatory Effects: Investigating the impact of this compound on host cell signaling pathways, such as the innate immune response, to understand its potential to mitigate virus-induced inflammation.[2]

  • Probe for Virus-Host Interactions: Utilizing labeled this compound derivatives to identify its cellular and viral protein targets.

Data Presentation: Antiviral Activity of Alstonia scholaris Total Alkaloids

The following tables summarize the quantitative data from studies on the total alkaloid (TA) extract of Alstonia scholaris.

Table 1: In Vitro Antiviral Activity of A. scholaris Total Alkaloids [3]

VirusCell LineAssay MethodIC₅₀ (µg/mL)
Herpes Simplex Virus type 1 (HSV-1)VeroCPE Inhibition Assay1.56
Respiratory Syncytial Virus (RSV)HEp-2CPE Inhibition Assay3.13

IC₅₀: Half-maximal inhibitory concentration. CPE: Cytopathic Effect.

Table 2: In Vivo Efficacy of A. scholaris Total Alkaloids against Influenza A Virus (H1N1) in Mice [2][3]

Treatment GroupDosage (mg/kg/day)Survival Rate (%)
Model (Virus)-0
TA12.566.7
TA2576.7
TA5073.3

TA: Total Alkaloids from A. scholaris. Data from a 14-day observation period post-infection.

Experimental Protocols

The following are detailed protocols adapted from studies on the total alkaloids of A. scholaris. These can be used as a starting point for evaluating the antiviral potential of this compound.

Protocol 1: In Vitro Antiviral Activity Assessment using Cytopathic Effect (CPE) Inhibition Assay

This protocol is suitable for determining the IC₅₀ of a compound against viruses that cause visible damage to cultured cells.

Materials:

  • Vero cells (for HSV-1) or HEp-2 cells (for RSV)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Virus stock (HSV-1 or RSV)

  • This compound (or TA extract) dissolved in DMSO and diluted in serum-free DMEM

  • MTT or Crystal Violet stain

  • 96-well cell culture plates

Procedure:

  • Seed 96-well plates with Vero or HEp-2 cells at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to form a monolayer.

  • Prepare serial dilutions of this compound in serum-free DMEM.

  • When the cell monolayer is confluent, discard the growth medium.

  • In the virus control and experimental wells, add 100 µL of virus suspension (at a multiplicity of infection of 0.1).

  • In the cell control wells, add 100 µL of serum-free DMEM.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • After incubation, remove the virus inoculum and wash the cells with PBS.

  • Add 100 µL of serum-free DMEM containing serial dilutions of this compound to the experimental wells. Add 100 µL of serum-free DMEM to the virus control and cell control wells.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until CPE is observed in 90% of the virus control wells.

  • Assess cell viability using MTT assay or stain with Crystal Violet to visualize CPE.

  • Calculate the IC₅₀ value by determining the concentration of this compound that inhibits the viral CPE by 50% compared to the virus control.

Protocol 2: Plaque Reduction Assay for Antiviral Titration

This assay quantifies the effect of a compound on the production of infectious virus particles.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells (for Influenza A virus)

  • MEM medium with 2% FBS

  • Influenza A/PR/8/34 (H1N1) virus

  • This compound (or TA extract)

  • Agarose (B213101) overlay (e.g., 2X MEM with 1.6% low-melting-point agarose)

  • Crystal Violet solution

Procedure:

  • Seed 12-well plates with MDCK cells and grow to confluence.

  • Pre-treat the confluent cell monolayers with various concentrations of this compound for 1 hour.

  • Infect the cells with 100 plaque-forming units (PFU) of IAV for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells.

  • Overlay the cells with agarose medium containing the corresponding concentrations of this compound.

  • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator until plaques are visible.

  • Fix the cells with 4% paraformaldehyde and stain with 0.5% Crystal Violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control.

Protocol 3: In Vivo Antiviral Efficacy in a Mouse Model of Influenza A Virus Infection

This protocol assesses the therapeutic potential of a compound in a living organism.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Influenza A/PR/8/34 (H1N1) virus

  • This compound (or TA extract) formulated for oral gavage

  • Oseltamivir (positive control)

  • Vehicle control (e.g., 1% DMSO in saline)

Procedure:

  • Acclimatize mice for one week.

  • Divide mice into groups: normal control, virus model, positive control (Oseltamivir), and this compound treatment groups (e.g., low, medium, and high dose).[2]

  • Two days prior to infection, begin oral administration of the respective treatments.

  • On day 0, intranasally infect all mice (except the normal control group) with a lethal dose of H1N1 virus.

  • Continue daily treatment for 5-7 days post-infection.

  • Monitor and record body weight and survival rate daily for 14 days.

  • On day 5 post-infection, a subset of mice from each group can be euthanized to collect lung tissue for viral titer determination (by plaque assay or qPCR) and histopathological analysis.

  • Analyze the data for statistically significant differences in survival rates, body weight changes, and lung viral titers between the treatment and model groups.

Visualizations

Diagram 1: General Workflow for In Vitro Antiviral Screening

G A Prepare Cell Monolayer (e.g., Vero, MDCK, A549) B Virus Inoculation A->B C Compound Treatment (this compound) B->C D Incubation C->D E Assess Viral Activity D->E F CPE Inhibition Assay E->F Cell Viability G Plaque Reduction Assay E->G Plaque Count H qPCR for Viral RNA E->H Gene Expression

Caption: Workflow for assessing in vitro antiviral activity.

Diagram 2: Proposed Signaling Pathway for the Antiviral and Immunomodulatory Action of A. scholaris Alkaloids against Influenza A Virus

G cluster_virus Influenza A Virus cluster_cell Host Cell IAV IAV Infection PRR PRR Activation (e.g., RIG-I) IAV->PRR activates Replication Viral Replication IAV->Replication IFN_Signal IFN Signaling (JAK-STAT) PRR->IFN_Signal activates Cytokines Pro-inflammatory Cytokine Production IFN_Signal->Cytokines induces Cytokines->Replication enhances Alkaloids A. scholaris Alkaloids (e.g., this compound) Alkaloids->PRR inhibits Alkaloids->IFN_Signal inhibits Alkaloids->Replication inhibits

Caption: Proposed mechanism of A. scholaris alkaloids.

References

Application of Alstonia scholaris Alkaloids in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from studies evaluating the anti-proliferative and anti-tumor effects of Alstonia scholaris leaf extracts.

Table 1: In Vitro Anti-Proliferative Activity of Alstonia scholaris Leaf Extracts against A549 Human Lung Adenocarcinoma Cells [2]

TreatmentIC50 (µg/mL)
Alkaloid Extract14.4
Triterpene Extract9.3

Table 2: In Vivo Tumor Inhibition in Lewis Lung Carcinoma-Bearing C57BL/6 Mice [3]

Treatment Group (g raw material/kg/day)Tumor Inhibition Rate (%)
Alkaloids (15)Not specified
Triterpenes (15)Not specified
Combination (7.5)50.2 ± 6.9
Combination (15)61.5 ± 4.7
Combination (30)72.9 ± 6.2

Experimental Protocols

Protocol 1: Preparation of Alkaloid and Triterpene Extracts from Alstonia scholaris Leaves

This protocol describes the extraction and fractionation of alkaloids and triterpenes from the leaves of Alstonia scholaris.

Materials:

Procedure:

  • Pulverize the dried leaves of Alstonia scholaris.

  • Extract the powdered leaves with 95% ethanol three times at room temperature.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator.

  • Suspend the concentrated extract in a 2% HCl solution.

  • Extract the acidic solution with petroleum ether, ethyl acetate, and n-butanol sequentially to remove non-alkaloidal components.

  • Adjust the pH of the remaining aqueous solution to 9-10 with ammonia water.

  • Extract the alkaline solution with chloroform to obtain the crude alkaloid fraction.

  • The ethyl acetate fraction will contain the triterpenes.

  • Concentrate both the chloroform (alkaloid) and ethyl acetate (triterpene) fractions separately using a rotary evaporator.

  • Lyophilize the concentrated extracts to obtain powdered alkaloid and triterpene fractions.

  • Store the extracts at -20°C for future use.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol details the determination of the cytotoxic effects of the extracts on cancer cells.

Materials:

  • A549 human lung adenocarcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the alkaloid extract, triterpene extract, and a 1:1 combination of both in culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the extracts. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection and quantification of apoptosis in cells treated with the extracts.

Materials:

  • A549 cells

  • 6-well plates

  • Alkaloid and triterpene extracts

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed A549 cells in 6-well plates and treat with the desired concentrations of the extracts or their combination for 24-48 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 4: Western Blot Analysis

This protocol is for detecting changes in the expression of apoptosis-related proteins.

Materials:

  • Treated and untreated A549 cells

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-caspase-8, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Normalize the protein expression to a loading control like β-actin.

Protocol 5: In Vivo Tumor Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of the combined extracts in a mouse model.

Materials:

  • C57BL/6 mice

  • Lewis Lung Carcinoma (LLC) cells

  • Alkaloid and triterpene extracts

  • Calipers

  • Sterile PBS

Procedure:

  • Subcutaneously inject 1 x 10⁶ LLC cells into the right flank of each mouse.

  • When the tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into treatment and control groups.

  • Prepare the treatment solutions of the alkaloid extract, triterpene extract, and their combination in a suitable vehicle (e.g., sterile PBS).

  • Administer the treatments orally or via intraperitoneal injection daily for a specified period (e.g., 14-21 days). The control group should receive the vehicle only.

  • Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Monitor the body weight and general health of the mice throughout the experiment.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).

  • Calculate the tumor inhibition rate for each treatment group compared to the control group.

Visualizations

Signaling_Pathway cluster_treatment Treatment cluster_cell A549 Cancer Cell Alstonia_Alkaloids Alstonia Alkaloids Bcl2 Bcl-2 (Anti-apoptotic) Alstonia_Alkaloids->Bcl2 Down-regulates Pro_Caspase8 Pro-caspase-8 Alstonia_Alkaloids->Pro_Caspase8 Down-regulates Alstonia_Triterpenes Alstonia Triterpenes Alstonia_Triterpenes->Bcl2 Down-regulates Alstonia_Triterpenes->Pro_Caspase8 Down-regulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase8 Cleaved Caspase-8 (Active) Pro_Caspase8->Caspase8 Activation Caspase8->Apoptosis Induces

Caption: Apoptotic pathway induced by Alstonia scholaris extracts.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Extract_Prep Extract Preparation MTT MTT Assay Extract_Prep->MTT Apoptosis_Assay Apoptosis Assay Extract_Prep->Apoptosis_Assay Western_Blot Western Blot Extract_Prep->Western_Blot Cell_Culture A549 Cell Culture Cell_Culture->MTT Cell_Culture->Apoptosis_Assay Cell_Culture->Western_Blot Tumor_Model Tumor Model Creation Treatment Treatment Administration Tumor_Model->Treatment Tumor_Measurement Tumor Measurement Treatment->Tumor_Measurement Analysis Endpoint Analysis Tumor_Measurement->Analysis

Caption: Workflow for evaluating combination therapy.

Logical_Relationship Alstolenine This compound (Specific Alkaloid) Alstonia_Alkaloids Alstonia scholaris Alkaloid Extract This compound->Alstonia_Alkaloids is a component of Combination_Therapy Combination Therapy Alstonia_Alkaloids->Combination_Therapy Alstonia_Triterpenes Alstonia scholaris Triterpene Extract Alstonia_Triterpenes->Combination_Therapy Synergistic_Effect Synergistic Anti-Cancer Effect Combination_Therapy->Synergistic_Effect

Caption: Relationship of this compound to combination therapy.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Alstolenine Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a specific, peer-reviewed total synthesis for the indole (B1671886) alkaloid Alstolenine has not been prominently published in readily accessible scientific literature. Therefore, this technical support center provides a comprehensive troubleshooting guide based on common challenges encountered in the synthesis of complex indole alkaloids and general best practices in organic synthesis. The experimental protocols and data presented are illustrative and based on established methodologies for analogous transformations.

Frequently Asked Questions (FAQs)

Q1: I am attempting a multi-step synthesis of an this compound precursor, and my overall yield is extremely low. Where should I start troubleshooting?

A1: A low overall yield in a multi-step synthesis is a common challenge. The most effective approach is a systematic, step-by-step analysis. Begin by carefully reviewing the yield of each individual reaction. A single problematic step with a significantly lower yield than others is often the primary contributor to the low overall yield. Focus your optimization efforts on that specific transformation first. If all steps have moderate yields, the cumulative loss can still result in a low overall yield. In this case, optimizing each step even slightly can have a significant impact on the final outcome.

Q2: My starting materials are pure, but I am observing multiple side products in my reaction mixture. How can I improve the selectivity of my reaction?

A2: The formation of side products points towards issues with reaction conditions or the inherent reactivity of your substrates. Consider the following troubleshooting strategies:

  • Temperature Control: Many reactions are highly sensitive to temperature. Running the reaction at a lower temperature can often enhance selectivity by favoring the desired kinetic product.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence reaction pathways. Screen a variety of solvents to find one that favors the desired transformation.

  • Catalyst/Reagent Selection: The choice of catalyst or reagent is critical. For example, in a coupling reaction, the ligand on the metal catalyst can dramatically affect the product distribution. Experiment with different catalysts or reagents to improve selectivity.

  • Protecting Groups: If your molecule has multiple reactive functional groups, the use of protecting groups can prevent unwanted side reactions.

Q3: My reaction appears to stall before all the starting material is consumed, leading to a low yield. What could be the cause?

A3: A stalled reaction can be due to several factors:

  • Reagent Decomposition: The reagents or catalyst may be degrading over the course of the reaction. Ensure you are using fresh, high-quality reagents. In some cases, slow addition of a less stable reagent over time can be beneficial.

  • Product Inhibition: The product of the reaction may be inhibiting the catalyst. If this is the case, running the reaction at a lower concentration or removing the product as it is formed (if possible) may help.

  • Equilibrium: The reaction may be reversible and has reached equilibrium. If so, you may need to remove a byproduct to drive the reaction forward (e.g., by removing water with a Dean-Stark trap).

Troubleshooting Guide for Key Synthetic Steps

The total synthesis of a complex alkaloid like this compound would likely involve several key transformations known to be challenging. Below is a troubleshooting guide for hypothetical, yet plausible, reaction types.

Problem Potential Cause Suggested Solution
Low Yield in Pictet-Spengler Reaction - Incomplete cyclization- Formation of undesired regioisomers- Decomposition of the starting tryptamine (B22526) derivative- Optimize acid catalyst and reaction temperature: Screen various Brønsted or Lewis acids (e.g., TFA, Sc(OTf)₃).- Solvent effects: Evaluate different solvents to improve solubility and reaction rate.- Protecting group strategy: Ensure the nitrogen of the tryptamine is appropriately protected to avoid side reactions.
Poor Diastereoselectivity in a Key Cycloaddition - Insufficient facial bias- Non-optimal reaction temperature- Use of a chiral auxiliary or catalyst: Introduce a chiral element to control the stereochemical outcome.- Temperature optimization: Lowering the reaction temperature often enhances diastereoselectivity.- Lewis acid screening: Different Lewis acids can influence the transition state geometry.
Failure of a Late-Stage C-H Functionalization - Deactivating groups on the substrate- Catalyst poisoning- Steric hindrance- Screen a panel of directing groups: A different directing group may be more effective.- Experiment with different metal catalysts and ligands: The electronic and steric properties of the catalyst are crucial.- Modify the substrate: A slight modification to the substrate may relieve steric hindrance.
Low Conversion in a Cross-Coupling Reaction - Inactive catalyst- Poor substrate solubility- Presence of impurities- Catalyst pre-activation: Ensure the catalyst is in its active form.- Solvent and temperature screening: Find conditions where both substrates are fully soluble.- Rigorous purification of starting materials: Remove any potential catalyst poisons.

Experimental Protocols

Hypothetical Protocol 1: Optimized Pictet-Spengler Cyclization

This protocol describes a hypothetical optimized procedure for the construction of a key tetracyclic intermediate.

  • Preparation: To a flame-dried, argon-purged round-bottom flask, add the tryptamine derivative (1.0 eq) and the aldehyde or ketone coupling partner (1.2 eq).

  • Dissolution: Dissolve the starting materials in anhydrous dichloromethane (B109758) (0.1 M).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Catalyst Addition: Add scandium(III) triflate (Sc(OTf)₃, 0.1 eq) to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Hypothetical Protocol 2: Diastereoselective Reduction of a Ketone

This protocol outlines a general procedure for achieving high diastereoselectivity in the reduction of a sterically hindered ketone, which could be a key step in controlling the stereochemistry of this compound.

  • Preparation: To a flame-dried, argon-purged round-bottom flask, add the ketone substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous tetrahydrofuran (B95107) (THF) (0.05 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add L-selectride (1.5 eq, 1.0 M solution in THF) dropwise to the cooled solution over 15 minutes.

  • Reaction: Stir the reaction at -78 °C for 3 hours, monitoring by TLC.

  • Quenching: Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Warm-up and Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 25 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting alcohol by flash column chromatography.

Visualizing Workflows and Relationships

General Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield Observed step1 Analyze Yield of Each Step start->step1 decision1 Single Low-Yield Step? step1->decision1 step2a Focus Optimization on Problematic Step decision1->step2a Yes step2b Systematically Optimize Each Step decision1->step2b No step3 Investigate Reaction Parameters step2a->step3 step2b->step3 param1 Temperature step3->param1 param2 Solvent step3->param2 param3 Reagents/Catalyst step3->param3 param4 Concentration step3->param4 step4 Analyze Reaction Purity step3->step4 decision2 Side Products Observed? step4->decision2 step5a Modify Conditions for Selectivity decision2->step5a Yes step5b Purify Starting Materials decision2->step5b No end Improved Yield step5a->end step5b->end

Caption: A logical workflow for troubleshooting low yields in a multi-step synthesis.

Interconnected Factors in Reaction Optimization

optimization_factors Yield Yield Selectivity Selectivity Yield->Selectivity Rate Reaction Rate Yield->Rate Purity Purity Yield->Purity Temperature Temperature Selectivity->Temperature Solvent Solvent Selectivity->Solvent Catalyst Catalyst Selectivity->Catalyst Rate->Temperature Rate->Solvent Rate->Catalyst Purity->Selectivity

Caption: Key interconnected parameters influencing the overall yield of a chemical reaction.

Technical Support Center: Optimizing Alstolenine Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo experiments involving Alstolenine, an indole (B1671886) alkaloid derived from Alstonia scholaris. Given the limited availability of specific in vivo data for this compound, this guide leverages data from studies on the total alkaloid (TA) extracts and other major alkaloids from Alstonia scholaris to provide robust recommendations.

Frequently Asked Questions (FAQs)

Q1: What is a safe starting dose for this compound in mice or rats?

For initial in vivo efficacy studies, a conservative approach is recommended. A starting dose in the range of 10-30 mg/kg for this compound, administered orally, would be a reasonable starting point. This is based on effective doses of the TA extract observed in disease models, such as the 7.5-30 mg/kg range used in a mouse model of non-alcoholic fatty liver disease.[3][4]

Q2: What is the primary route of administration for this compound in animal models?

A2: The most common and clinically relevant route of administration for alkaloids from Alstonia scholaris in preclinical studies is oral gavage (p.o.) .[1][3] This method allows for precise dose delivery directly into the stomach. Detailed protocols for oral gavage in mice and rats are provided in the "Experimental Protocols" section of this guide.

Q3: What are the known biological activities of this compound and related alkaloids from Alstonia scholaris?

A3: this compound is an indole alkaloid found in the bark of Alstonia scholaris.[5] The total alkaloid extracts and individual compounds from this plant, including picrinine, scholaricine, and vallesamine, have demonstrated a range of biological activities, including:

  • Anti-inflammatory and Analgesic Effects : The alkaloid fraction has shown anti-inflammatory and pain-relieving properties.[6] Picrinine, a major alkaloid, is noted for its anti-inflammatory, antitussive, and anti-asthmatic properties.[7][8]

  • Hepatoprotective Effects : The total alkaloid extract has been shown to alleviate non-alcoholic fatty liver disease in mice.[3]

  • Antimicrobial Activity : Various alkaloids from Alstonia scholaris have exhibited antimicrobial properties.[9]

Q4: Which signaling pathways are potentially modulated by this compound?

A4: While specific studies on this compound's mechanism of action are limited, research on related indole alkaloids from Alstonia scholaris and other natural compounds suggests potential modulation of key inflammatory pathways:

  • Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition : Some indole alkaloids from Alstonia scholaris have been shown to inhibit these enzymes, which are critical mediators of inflammation.[10]

  • NF-κB Signaling Pathway : Inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory effects of natural products.[11][12][13] Some alkaloids from Alstonia scholaris have been reported to inhibit NF-κB.

  • MAPK Signaling Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial regulator of inflammation and other cellular processes that can be modulated by indole alkaloids.[14][15][16][17]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No observable effect at the initial dose - Insufficient dose. - Poor bioavailability. - Rapid metabolism of the compound.- Perform a dose-response study, gradually increasing the dose. - Consider formulation strategies to enhance solubility and absorption. - Investigate alternative routes of administration (e.g., intraperitoneal injection), though this may alter the pharmacokinetic profile.
Unexpected Toxicity or Adverse Events - Dose is too high. - Off-target effects. - Contaminants in the compound preparation.- Reduce the dose and carefully re-evaluate. - Conduct a thorough literature search for known toxicities of related compounds. - Ensure the purity of the this compound sample.
High variability in animal responses - Inconsistent dosing technique. - Genetic variability within the animal colony. - Differences in animal health status.- Ensure all personnel are proficient in the administration technique (e.g., oral gavage). - Increase the sample size per group. - Use a genetically homogenous strain of animals and ensure they are healthy and acclimated to the experimental conditions.
Difficulty in dissolving this compound for administration - Poor solubility of the compound in the chosen vehicle.- Test a range of pharmaceutically acceptable vehicles (e.g., water with a small percentage of DMSO, corn oil, or a suspension in 0.5% carboxymethylcellulose). - Sonication or gentle heating may aid dissolution, but stability of the compound under these conditions should be verified.

Quantitative Data Summary

Table 1: In Vivo Toxicity and Dosage Data for Alstonia scholaris Alkaloids

Compound/ExtractAnimal ModelRoute of AdministrationDosage/ParameterOutcomeReference
Total Alkaloid (TA) ExtractMouseOralLD50: 5.48 g/kgAcute Toxicity[1][2]
Total Alkaloid (TA) ExtractRatOralNOAEL: 100 mg/kg/day (13 weeks)Chronic Toxicity[1][2]
Total Alkaloid (TA) ExtractMouseOral7.5, 15, 30 mg/kg/day (6 weeks)Alleviation of Nonalcoholic Fatty Liver Disease[3][4]
PicrinineMouseOralMTD: >2.0 g/kgAcute Toxicity (Maximum Tolerated Dose)[8]
VallesamineMouseOralMTD: >4.0 g/kgAcute Toxicity (Maximum Tolerated Dose)[8]

Experimental Protocols

Protocol 1: Oral Gavage in Mice

Objective: To administer a precise oral dose of this compound to mice.

Materials:

  • This compound solution/suspension

  • Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch for adult mice) with a ball tip[4]

  • Syringe (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[2][4][18]

  • Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head. The body should be held in a vertical position to straighten the esophagus.[18][19]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle enters the esophagus. Do not force the needle.[2][19]

  • Dose Administration: Once the needle is correctly positioned in the esophagus (resistance should not be felt), slowly administer the this compound solution/suspension.[18]

  • Needle Removal: After administration, gently withdraw the needle in the same direction it was inserted.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 10-15 minutes.[20]

Protocol 2: Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Assessment)

Objective: To evaluate the anti-inflammatory potential of this compound.

Materials:

  • This compound solution/suspension

  • 1% Carrageenan solution in sterile saline

  • Plethysmometer or calipers

  • Syringes and needles (for dosing and carrageenan injection)

Procedure:

  • Animal Groups: Divide rats into groups (e.g., vehicle control, positive control like Indomethacin at 5 mg/kg, and this compound treatment groups at various doses).[21]

  • Dosing: Administer this compound or the vehicle via oral gavage 30-60 minutes before inducing inflammation.[21]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or calipers.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[3][21][22][23]

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[21]

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Measurement Baseline Measurement (e.g., Paw Volume) Animal_Acclimation->Baseline_Measurement Dose_Preparation This compound Dose Preparation Dosing Oral Administration (this compound/Vehicle) Dose_Preparation->Dosing Baseline_Measurement->Dosing Inflammation_Induction Inflammation Induction (e.g., Carrageenan) Dosing->Inflammation_Induction Post_Induction_Measurement Post-Induction Measurements Inflammation_Induction->Post_Induction_Measurement Data_Collection Data Collection Post_Induction_Measurement->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: A typical workflow for an in vivo anti-inflammatory experiment.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_response Cellular Response Stimulus e.g., LPS, Carrageenan MAPK MAPK Pathway Stimulus->MAPK Activates NFkB NF-κB Pathway Stimulus->NFkB Activates COX_LOX COX/LOX Enzymes Stimulus->COX_LOX Activates Inflammatory_Mediators Pro-inflammatory Cytokines & Prostaglandins MAPK->Inflammatory_Mediators Induces NFkB->Inflammatory_Mediators Induces COX_LOX->Inflammatory_Mediators Produces Inflammation Inflammation Inflammatory_Mediators->Inflammation This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits This compound->COX_LOX Inhibits

Caption: Putative anti-inflammatory signaling pathways modulated by this compound.

References

Technical Support Center: Managing Alstolenine-Associated Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific cytotoxic profile and mitigation strategies for Alstolenine is limited in publicly available scientific literature. Therefore, this guide utilizes data from a closely related and well-studied indole (B1671886) alkaloid, O-acetylmacralstonine , also isolated from the Alstonia genus, as a representative model. The principles and protocols outlined here are based on the current understanding of indole alkaloid cytotoxicity and are intended to serve as a comprehensive resource for researchers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it cytotoxic?

This compound is a complex indole alkaloid derived from plants of the Alstonia genus. Like many indole alkaloids, it exhibits cytotoxic properties, meaning it can be toxic to cells, leading to cell death. This cytotoxicity is a key characteristic being investigated for its potential therapeutic applications, particularly in cancer research. The primary mechanism of its cytotoxicity is believed to be the induction of apoptosis, or programmed cell death.

Q2: What are the typical IC50 values observed for related indole alkaloids?

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For indole alkaloids from Alstonia species, IC50 values can vary significantly depending on the specific alkaloid, the cell line being tested, and the duration of exposure. As a proxy for this compound, O-acetylmacralstonine has demonstrated potent cytotoxic activity against various human cancer cell lines, with IC50 values generally falling within the range of 2-10 µM[1].

Q3: What are the known cellular mechanisms of this compound-induced cytotoxicity?

Based on studies of related indole alkaloids, the cytotoxic effects of this compound are likely mediated through the induction of apoptosis. This process involves a cascade of molecular events that lead to controlled cell dismantling. Key signaling pathways implicated in the cytotoxicity of indole alkaloids include the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in regulating cell proliferation, differentiation, and apoptosis[2].

Q4: How can I reduce the off-target cytotoxicity of this compound in my cell culture experiments?

Reducing off-target cytotoxicity is crucial for distinguishing between specific anti-cancer effects and general toxicity. Strategies include:

  • Dose Optimization: Carefully titrate the concentration of this compound to find the optimal therapeutic window that maximizes the effect on target cells while minimizing toxicity to non-target or control cells.

  • Co-treatment with Cytoprotective Agents: The use of agents that protect cells from damage is a potential strategy. While specific cytoprotective agents for this compound have not been identified, general antioxidants or agents that modulate specific apoptosis pathways could be explored.

  • Modification of Treatment Duration: Reducing the exposure time of cells to this compound may decrease overall cytotoxicity.

  • Use of Serum-Containing Media: For initial range-finding experiments, the presence of serum proteins may bind to the compound, reducing its free concentration and thus its immediate cytotoxic impact. However, for mechanism-of-action studies, a serum-free or reduced-serum condition is often preferred.

Q5: What is the best way to prepare this compound for cell culture experiments?

Due to the hydrophobic nature of many indole alkaloids, proper solubilization is critical for accurate and reproducible results.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving indole alkaloids for in vitro studies.

  • Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO.

  • Working Solution Preparation: Dilute the stock solution in cell culture medium to the final desired concentration immediately before use. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, and for some sensitive cell lines, below 0.1%. Perform a vehicle control (medium with the same final DMSO concentration) in all experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background cytotoxicity in control wells. DMSO concentration is too high.Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically <0.5%). Run a DMSO toxicity curve for your specific cell line to determine the maximum tolerable concentration.
Contamination of the compound or solvent.Use high-purity this compound and sterile, high-quality DMSO. Filter-sterilize the final working solution if precipitation is not an issue.
Precipitation of this compound in the culture medium. Poor solubility of the compound in aqueous medium.Prepare the final dilution from the DMSO stock immediately before adding it to the cells. Avoid storing diluted solutions in aqueous buffers. Consider using a solubilizing agent, though this may impact cellular responses.
Inconsistent results between experiments. Degradation of this compound in stock or working solutions.Prepare fresh working solutions for each experiment from a frozen stock. Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles.
Variability in cell health or passage number.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.
No cytotoxic effect observed at expected concentrations. The specific cell line is resistant to this compound.Test a wider range of concentrations. Consider using a different cell line that may be more sensitive.
Inactivation of the compound by components in the medium.If using serum, consider reducing the serum concentration or switching to a serum-free medium for the duration of the treatment, after initial cell attachment.

Quantitative Data Summary

The following table summarizes the reported IC50 values for O-acetylmacralstonine, a representative indole alkaloid from the Alstonia genus, against various human cell lines. This data can serve as a starting point for designing dose-response experiments with this compound.

Compound Cell Line Cell Type IC50 (µM) Reference
O-acetylmacralstonineMOR-PLung Adenocarcinoma~2-10[1]
O-acetylmacralstonineCOR-L23Large Cell Lung Carcinoma~2-10[1]
O-acetylmacralstonineStMI1 1aMelanoma~2-10[1]
O-acetylmacralstonineCaki-2Renal Cell Carcinoma~2-10[1]
O-acetylmacralstonineMCF7Breast Adenocarcinoma~2-10[1]
O-acetylmacralstonineLS174TColon Adenocarcinoma~2-10[1]
O-acetylmacralstonineBreast FibroblastsNormal Breast CellsHigher than cancer cell lines[1]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • Target cells in culture

  • This compound (or O-acetylmacralstonine)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and in the vehicle control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cells in culture

  • This compound (or O-acetylmacralstonine)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for the chosen duration.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the cells from the culture medium and centrifuge to pellet the cells.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using appropriate software.

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for indole alkaloid-induced apoptosis, focusing on the MAPK pathway, which is a common target for this class of compounds.

Indole_Alkaloid_Apoptosis_Pathway This compound This compound (Indole Alkaloid) Cell_Membrane Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces MAPK_Pathway MAPK Pathway (e.g., JNK, p38) ROS->MAPK_Pathway Activates Bax ↑ Bax MAPK_Pathway->Bax Promotes Bcl2 ↓ Bcl-2 MAPK_Pathway->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Workflow

The diagram below outlines the general workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow Start Start Cell_Seeding Seed Cells in Multi-well Plates Start->Cell_Seeding Treatment Treat with this compound (Dose-Response) Cell_Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Perform Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Data_Analysis Data Analysis (IC50, % Apoptosis) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for cytotoxicity assessment.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting common issues encountered during cytotoxicity experiments with this compound.

Troubleshooting_Logic rect_node rect_node Start High Cytotoxicity in Controls? Check_DMSO Check DMSO Concentration Start->Check_DMSO Yes Precipitation Precipitation Observed? Start->Precipitation No End Problem Resolved Check_DMSO->End Fresh_Dilution Prepare Fresh Dilutions Precipitation->Fresh_Dilution Yes Inconsistent_Results Inconsistent Results? Precipitation->Inconsistent_Results No Fresh_Dilution->End Check_Cells Check Cell Health & Passage Number Inconsistent_Results->Check_Cells Yes Inconsistent_Results->End No Check_Cells->End

Caption: Troubleshooting flowchart for this compound cytotoxicity experiments.

References

Technical Support Center: Scaling Up Alstonine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the production of Alstonine.

Disclaimer: The initial search for "Alstolenine" did not yield any results. Based on the similarity of the name and the context of natural product synthesis, this document has been prepared for Alstonine , a well-documented indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is Alstonine and what are its primary sources?

Alstonine is an indole alkaloid identified as a major component in various medicinal plants, particularly those from the Apocynaceae family. It is traditionally used in Nigerian medicine to treat mental illnesses.[1] Primary plant sources for Alstonine include Alstonia boonei, Catharanthus roseus, Picralima nitida, and Rauwolfia caffra.[1]

Q2: What are the main approaches for Alstonine production?

There are two primary methods for producing Alstonine:

  • Extraction from Natural Sources: This involves isolating the alkaloid from plant materials, typically the stem or root bark.

  • Total Chemical Synthesis: A multi-step chemical process to construct the molecule from simpler starting materials.

Q3: What are the reported biological activities of Alstonine?

Alstonine has shown a range of pharmacological properties, with the most notable being its potential as an antipsychotic agent.[1] It has also demonstrated anxiolytic, anticancer, and antimalarial activities in preclinical studies.[1] Its mechanism of action appears to involve modulation of the serotonergic and dopaminergic systems.[1]

Troubleshooting Guide: Extraction and Purification from Natural Sources

Scaling up the extraction and purification of Alstonine from plant sources presents several challenges, from maintaining extraction efficiency to achieving high purity on a larger scale.

Q: We are experiencing a significant drop in Alstonine yield when scaling up our extraction from Alstonia boonei bark. What are the likely causes and solutions?

A: A drop in yield during scale-up is a common issue. Here are some potential causes and troubleshooting steps:

  • Inefficient Solvent Penetration: At a larger scale, the solvent may not efficiently penetrate the bulk plant material.

    • Solution: Ensure the plant material is ground to a consistent and appropriate particle size. For large batches, consider using percolation or continuous extraction methods instead of simple maceration to improve solvent distribution.

  • Extended Extraction Times: Longer processing times at a larger scale can lead to the degradation of Alstonine.

    • Solution: Optimize the extraction time at the larger scale. It may not be a linear increase from the lab-scale process. Monitor the Alstonine concentration in the extract over time to determine the point of diminishing returns.

  • Solvent-to-Solid Ratio: The optimal solvent-to-solid ratio may differ between lab and pilot scales.

    • Solution: Re-evaluate the solvent volume. While it's tempting to reduce solvent use to cut costs, an insufficient volume will result in an incomplete extraction.

Q: Our primary challenge is the purification of Alstonine. We observe significant peak tailing and poor resolution during large-scale column chromatography. How can we improve this?

A: Purifying polar indole alkaloids like Alstonine can be challenging due to their interaction with stationary phases.[2]

  • Peak Tailing: This is often caused by the interaction of the basic nitrogen in Alstonine with acidic silanol (B1196071) groups on silica (B1680970) gel.[2]

    • Solution 1: Add a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide, to your mobile phase to mask the acidic sites on the silica gel.[2]

    • Solution 2: Consider using a different stationary phase, such as alumina (B75360) (basic or neutral) or a reversed-phase (C18) column, which can offer better peak shapes for basic compounds.[2][3]

  • Poor Resolution: This can be due to the co-extraction of structurally similar alkaloids.

    • Solution 1: Optimize your mobile phase using Thin Layer Chromatography (TLC) before scaling up. A solvent system that provides a greater difference in Rf values between Alstonine and its impurities will likely give better resolution on the column.[2]

    • Solution 2: Employ a different chromatographic technique. pH-zone refining centrifugal partition chromatography has been shown to be effective for the industrial-scale purification of alkaloids.[4]

Q: We are concerned about the stability of Alstonine during the scale-up process. What conditions should we be mindful of?

A: Indole alkaloids can be sensitive to heat, light, and pH changes.

  • Temperature: Avoid prolonged exposure to high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a reduced pressure to keep the temperature low.

  • pH: Alstonine's stability can be pH-dependent. It's important to control the pH during extraction and purification to prevent degradation or isomerization.

  • Light: Store extracts and purified Alstonine in amber-colored containers or protected from light to prevent photochemical degradation.

Quantitative Data: Extraction and Purification

The following table summarizes typical lab-scale extraction parameters and highlights key considerations for scaling up.

ParameterLab-Scale Example (500g of A. boonei bark)Scale-Up Considerations (e.g., 50kg)Potential Issues at Scale
Extraction Solvent 2.5 L of 70% Ethanol[5]Increased volume (e.g., 250 L), potential for solvent recyclingCost, safety (flammability), waste disposal
Extraction Method Shaking/Maceration for 72h[5]Percolation, continuous extraction, or larger agitated vesselsIncomplete extraction, channeling, increased energy consumption
Purification Method Silica Gel Column ChromatographyPreparative HPLC, Centrifugal Partition ChromatographyColumn packing, high solvent consumption, maintaining resolution[6]
Yield 3.7% - 5.4% (crude extract)[7]Yield may decrease due to inefficiencies in extraction and handlingDifficulty in maintaining optimal conditions, material loss during transfers

Troubleshooting Guide: Total Chemical Synthesis

Scaling up the total synthesis of a complex molecule like Alstonine introduces challenges related to reaction kinetics, heat transfer, and reagent handling.

Q: We are attempting to scale up the total synthesis of (-)-Alstonerine (a related alkaloid) and are facing a dramatic drop in yield in the Pauson-Khand reaction. Why is this happening?

A: The Pauson-Khand reaction (PKR), used to form a key bicyclic structure in the synthesis of (-)-Alstonerine, can be sensitive to scale.[4]

  • Reaction Conditions: The efficiency of the PKR can be highly dependent on the concentration of reactants and the catalyst.

    • Solution: Re-optimize the reaction conditions at the larger scale. This may involve adjusting the rate of addition of reagents to maintain a low concentration of reactive intermediates and prevent side reactions.

  • Heat Transfer: The PKR can be exothermic. Poor heat transfer in a large reactor can lead to localized overheating and decomposition of the starting materials or products.

    • Solution: Ensure your reactor has adequate cooling capacity and efficient stirring to maintain a consistent temperature throughout the reaction mixture.

Q: The diastereoselectivity of our key reduction step is poor at a larger scale. How can we improve this?

A: Maintaining stereoselectivity during scale-up can be challenging.

  • Temperature Control: Many stereoselective reactions are highly sensitive to temperature.

    • Solution: Implement strict temperature control. Even small fluctuations can have a significant impact on the diastereomeric ratio.

  • Reagent Addition: The rate of reagent addition can influence selectivity.

    • Solution: Use a syringe pump or a dosing pump for the slow and controlled addition of the reducing agent.

Q: We are struggling with the purification of our synthetic intermediates at a large scale. What can we do?

A: Purifying intermediates in a multi-step synthesis can be a bottleneck.

  • Crystallization: Whenever possible, try to induce crystallization of the intermediates. This can be a highly effective and scalable purification method.

  • Telescoping Reactions: If an intermediate is reasonably pure, consider carrying it through to the next step without full purification. This can save time and reduce material loss but requires careful monitoring of impurity profiles.

Quantitative Data: Total Synthesis

The following table is based on the published lab-scale synthesis of (-)-Alstonerine and outlines expected scale-up challenges.

StepLab-Scale Yield (mg scale)Scale-Up Considerations (g to kg scale)Potential Issues at Scale
Pauson-Khand Reaction Not specified, but a key step[4]Reaction kinetics, heat management, catalyst efficiencyRunaway reactions, catalyst deactivation, lower yield
Hydrosilylation Good yield reported[4]Maintaining anhydrous conditions, reagent puritySensitivity to air and moisture, side reactions
Oxidative Cleavage Good yield reported[4]Handling of oxidizing agents, temperature controlSafety concerns with oxidizers, over-oxidation
Overall Yield 4.4% over 15 steps[4]Cumulative yield losses, purification challengesFinal product purity, cost of goods

Experimental Protocols

Lab-Scale Extraction and Partial Purification of Alstonine

This protocol is adapted from methodologies for extracting alkaloids from Alstonia species.[5]

  • Preparation of Plant Material: Air-dry the stem bark of Alstonia boonei and grind it into a coarse powder.

  • Extraction: Macerate 500 g of the powdered bark in 2.5 L of 70% ethanol. Agitate the mixture on a shaker for 72 hours at room temperature.

  • Filtration and Concentration: Filter the mixture through a vacuum filter. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

  • Acid-Base Extraction:

    • Dissolve the crude extract in 1 M hydrochloric acid.

    • Wash the acidic solution with dichloromethane (B109758) to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous layer to ~9-10 with ammonium hydroxide.

    • Extract the alkaline solution multiple times with dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the dichloromethane under reduced pressure to yield the total alkaloid fraction.

  • Chromatographic Purification: Subject the total alkaloid fraction to column chromatography on silica gel, eluting with a gradient of methanol (B129727) in dichloromethane, to isolate Alstonine.

Key Steps in the Total Synthesis of (-)-Alstonerine

This is a conceptual outline based on the published synthesis.[4]

  • Starting Material: The synthesis commences from L-tryptophan.

  • Formation of the Azabridged Bicyclic Skeleton: A key step involves a Pauson-Khand reaction to construct the characteristic azabridged bicyclic structure of the alkaloid.

  • Stereocontrolled Reduction: A demanding 1,4-enone hydrosilylation is employed to set a crucial stereocenter.

  • Lactone Ring Formation: An oxidative cleavage of an intermediate followed by lactonization forms the lactone ring present in the final molecule.

  • Final Steps: The synthesis is completed through a series of functional group manipulations to yield (-)-Alstonerine.

Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

G Figure 1: General Workflow for Alstonine Extraction and Purification A Plant Material (Alstonia boonei bark) B Grinding and Powdering A->B C Solvent Extraction (e.g., 70% Ethanol) B->C D Filtration and Concentration C->D E Acid-Base Partitioning D->E F Crude Alkaloid Extract E->F G Column Chromatography (e.g., Silica Gel) F->G H Pure Alstonine G->H

Caption: General workflow for the extraction and purification of Alstonine.

G Figure 2: Simplified Total Synthesis Workflow for (-)-Alstonerine A L-Tryptophan B Multi-step conversion A->B C Pauson-Khand Reaction B->C D Azabridged Bicyclic Intermediate C->D E Hydrosilylation and Oxidative Cleavage D->E F Lactone Formation E->F G Final Functional Group Manipulations F->G H (-)-Alstonerine G->H

Caption: Simplified workflow for the total synthesis of (-)-Alstonerine.

G Figure 3: Proposed Signaling Pathway Interactions of Alstonine Alstonine Alstonine Serotonin_Receptors 5-HT2A/2C Receptors Alstonine->Serotonin_Receptors Antagonism/Modulation Dopamine_System Dopamine System (Indirect Modulation) Alstonine->Dopamine_System Glutamate_System Glutamate System (NMDA Receptors) Alstonine->Glutamate_System Antipsychotic_Effects Antipsychotic Effects Serotonin_Receptors->Antipsychotic_Effects Anxiolytic_Effects Anxiolytic Effects Serotonin_Receptors->Anxiolytic_Effects Dopamine_System->Antipsychotic_Effects Glutamate_System->Antipsychotic_Effects

Caption: Simplified diagram of Alstonine's proposed signaling interactions.

References

Technical Support Center: Alstolenine NMR Spectrum Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra of Alstolenine and related indole (B1671886) alkaloids. Our focus is on identifying and resolving common artifacts and challenges encountered during NMR analysis.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows broader peaks than expected. What are the potential causes?

A1: Peak broadening in the NMR spectrum of this compound, a complex indole alkaloid, can arise from several factors:

  • Chemical Exchange: Protons attached to nitrogen (N-H) or oxygen (O-H, if present as an impurity or degradation product) can undergo chemical exchange with residual water or protic solvents in the NMR tube. This exchange process, if occurring on the NMR timescale, leads to significant broadening of the signals.

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, such as aggregation or stacking of the aromatic rings, which restricts molecular tumbling and results in broader peaks.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is meticulously cleaned to avoid contamination.

  • Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broadened spectral lines. Proper shimming of the spectrometer is crucial for obtaining sharp signals.

Q2: I am observing unexpected signals in my this compound NMR spectrum. How can I identify their source?

A2: Unexpected peaks are common artifacts and usually stem from impurities introduced during the isolation or sample preparation process. Common sources include:

  • Residual Solvents: Solvents used for extraction and chromatography (e.g., chloroform, ethyl acetate, methanol, acetone) are often difficult to remove completely and will appear in the spectrum.

  • Water: Deuterated solvents are hygroscopic and can absorb moisture from the atmosphere, appearing as a broad singlet. Its chemical shift is highly dependent on the solvent and temperature.

  • Grease: Stopcock grease from glassware can introduce broad, rolling signals, typically in the aliphatic region of the spectrum.

  • Related Alkaloids: It is common for plant extracts to contain a mixture of structurally similar alkaloids, which can result in a complex spectrum with overlapping signals.

Q3: The N-H proton signal of the indole moiety in my this compound sample is very broad or has disappeared. What is the reason and how can I confirm it?

A3: The broadening or disappearance of the indole N-H proton signal is a frequent issue in the ¹H NMR of indole alkaloids. This is primarily due to two reasons:

  • Chemical Exchange: The indole N-H proton is weakly acidic and can exchange with protons from residual water or protic solvents.[1] If this exchange is rapid on the NMR timescale, the signal can broaden significantly or even merge with the solvent peak, effectively disappearing from its expected region.[1]

  • Quadrupolar Broadening: The adjacent ¹⁴N nucleus possesses a quadrupole moment, which can induce rapid relaxation of the attached proton, leading to a broader signal.[1]

To confirm that a broad peak corresponds to the N-H proton, a D₂O exchange experiment is the most definitive method. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the ¹H spectrum. Exchangeable protons, like N-H, will be replaced by deuterium, causing their corresponding peak to disappear or significantly diminish in intensity.[1]

Troubleshooting Guides

Issue 1: Overlapping Signals in the Aromatic and Aliphatic Regions

The complex polycyclic structure of this compound results in a crowded NMR spectrum with many overlapping signals, making unambiguous assignment challenging.

Troubleshooting Steps:

  • Optimize Solvent Choice: Changing the deuterated solvent can alter the chemical shifts of protons due to different solvent-solute interactions. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (Aromatic Solvent-Induced Shifts - ASIS) that may resolve overlapping signals.[1]

  • Increase Magnetic Field Strength: Acquiring the spectrum on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) increases chemical shift dispersion, which can effectively separate overlapping multiplets.[2]

  • Utilize 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Helps identify spin-spin coupled protons, allowing for the tracing of proton connectivity within molecular fragments.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and establishing the overall molecular framework.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the stereochemistry of the molecule.

Issue 2: Persistent Solvent Impurities

Residual solvents from the purification process can obscure important signals in the this compound spectrum.

Troubleshooting Steps:

  • High Vacuum Drying: Dry the sample under high vacuum for an extended period before preparing the NMR sample.

  • Lyophilization: If the compound is stable, lyophilization (freeze-drying) from a suitable solvent (e.g., water/acetonitrile mixture, if soluble) can be very effective at removing residual organic solvents.

  • Solvent Co-evaporation: Dissolve the sample in a small amount of a low-boiling solvent in which it is soluble (e.g., dichloromethane) and then remove the solvent under reduced pressure. Repeating this process several times can help to azeotropically remove higher-boiling solvent impurities.

Data Presentation

The following tables summarize the chemical shifts of common residual solvents and impurities in frequently used deuterated NMR solvents. These tables can aid in the identification of extraneous peaks in your this compound NMR spectrum.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Common Impurities

ImpurityCDCl₃Acetone-d₆DMSO-d₆CD₃ODD₂O
Water1.562.843.334.874.79
Acetone2.172.092.092.152.22
Acetonitrile2.102.052.072.032.06
Benzene7.367.367.377.33-
Chloroform7.268.028.327.90-
Dichloromethane5.305.635.765.49-
Diethyl ether1.21 (t), 3.48 (q)1.11 (t), 3.41 (q)1.09 (t), 3.38 (q)1.15 (t), 3.48 (q)1.20 (t), 3.58 (q)
Ethyl acetate1.26 (t), 2.05 (s), 4.12 (q)1.19 (t), 1.96 (s), 4.04 (q)1.15 (t), 1.99 (s), 4.03 (q)1.21 (t), 2.00 (s), 4.08 (q)1.24 (t), 2.08 (s), 4.14 (q)
Hexane0.88 (t), 1.26 (m)0.87 (t), 1.27 (m)0.85 (t), 1.24 (m)0.89 (t), 1.28 (m)0.87 (t), 1.27 (m)
Methanol3.493.313.163.343.35
Toluene2.36 (s), 7.17-7.29 (m)2.32 (s), 7.18-7.30 (m)2.30 (s), 7.15-7.25 (m)2.33 (s), 7.17-7.28 (m)-
Silicone Grease~0.07 (s, broad)~0.07 (s, broad)~0.06 (s, broad)~0.08 (s, broad)~0.08 (s, broad)

Data compiled from various sources, including Gottlieb et al., J. Org. Chem. 1997, 62, 7512-7515. Chemical shifts can vary with temperature and concentration.[3]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Common Impurities

ImpurityCDCl₃Acetone-d₆DMSO-d₆CD₃OD
Acetone30.6, 206.729.8, 206.030.4, 206.630.8, 208.5
Acetonitrile1.3, 117.71.2, 118.11.2, 117.91.5, 118.7
Benzene128.4128.9128.3129.2
Chloroform77.2---
Dichloromethane53.854.054.254.5
Diethyl ether15.2, 65.915.4, 66.015.1, 65.515.5, 66.5
Ethyl acetate14.2, 21.0, 60.4, 171.114.3, 20.6, 60.0, 170.614.4, 20.9, 59.8, 170.314.6, 20.8, 60.8, 171.6
Hexane14.1, 22.7, 31.614.2, 22.9, 31.814.3, 22.5, 31.514.5, 23.2, 32.2
Methanol49.949.049.249.5
Toluene21.4, 125.5, 128.4, 129.2, 137.921.3, 125.9, 128.8, 129.5, 138.221.1, 125.6, 128.4, 129.1, 138.121.5, 126.1, 129.0, 129.7, 138.6

Data compiled from various sources, including Gottlieb et al., J. Org. Chem. 1997, 62, 7512-7515. Chemical shifts can vary with temperature and concentration.[3]

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR of this compound

  • Sample Drying: Ensure the purified this compound sample is free of residual solvents. Dry the sample under high vacuum (e.g., <0.1 mbar) for at least 4-6 hours.

  • Weighing: Accurately weigh approximately 1-5 mg of the dried this compound for ¹H NMR and 10-20 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to the vial. The choice of solvent may be critical for resolving overlapping signals.

  • Dissolution: Gently vortex or sonicate the sample until it is completely dissolved. A clear, particulate-free solution is essential for high-quality spectra.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality, clean, and dry 5 mm NMR tube. Avoid introducing any solid particles.

  • Internal Standard (Optional for qNMR): For quantitative NMR (qNMR), a known amount of an internal standard with a sharp, non-overlapping signal should be added.

Protocol 2: D₂O Exchange for Identification of Exchangeable Protons

  • Acquire Initial Spectrum: Following Protocol 1, acquire a standard ¹H NMR spectrum of the this compound sample.

  • Add D₂O: Carefully add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the NMR tube and gently invert it several times to ensure thorough mixing.

  • Re-acquire Spectrum: Re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The disappearance or significant reduction in the intensity of a signal in the second spectrum confirms it as an exchangeable proton (e.g., N-H, O-H).

Mandatory Visualization

Troubleshooting_Workflow start Artifacts Observed in This compound NMR Spectrum issue_type Identify Artifact Type start->issue_type broad_peaks Broad Peaks issue_type->broad_peaks Broadening unexpected_peaks Unexpected Peaks issue_type->unexpected_peaks Extra Signals overlapping_signals Overlapping Signals issue_type->overlapping_signals Poor Resolution check_conc Check Sample Concentration broad_peaks->check_conc check_impurities Consult Impurity Tables unexpected_peaks->check_impurities change_solvent Change NMR Solvent overlapping_signals->change_solvent dilute Dilute Sample check_conc->dilute High reshim Re-shim Spectrometer check_conc->reshim Normal d2o_exchange Perform D2O Exchange reshim->d2o_exchange end Clean Spectrum d2o_exchange->end check_grease Inspect Glassware for Grease check_impurities->check_grease repurify Re-purify Sample check_grease->repurify repurify->end higher_field Use Higher Field NMR change_solvent->higher_field run_2d Run 2D NMR (COSY, HSQC, HMBC) higher_field->run_2d run_2d->end Experimental_Workflow start Purified this compound Sample dry_sample Dry Under High Vacuum start->dry_sample weigh_sample Weigh 1-5 mg (1H) or 10-20 mg (13C) dry_sample->weigh_sample add_solvent Add 0.6-0.7 mL Deuterated Solvent weigh_sample->add_solvent dissolve Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1d Acquire 1D NMR (¹H, ¹³C, DEPT) transfer->acquire_1d analyze_1d Analyze 1D Spectra acquire_1d->analyze_1d ambiguous Ambiguous or Overlapping Signals? analyze_1d->ambiguous structure_elucidation Structure Elucidation ambiguous->structure_elucidation No acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) ambiguous->acquire_2d Yes acquire_2d->structure_elucidation

References

StenoLite Technical Support Center: Minimizing Off-Target Effects In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following technical support center has been generated for a hypothetical small molecule inhibitor, StenoLite , as no specific information could be found for "Alstolenine". The experimental protocols, data, and signaling pathways are illustrative and based on general principles of small molecule drug development and in vivo research. This guide is intended to serve as a template for researchers working with novel inhibitors.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals minimize the off-target effects of the hypothetical kinase inhibitor, StenoLite, in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for StenoLite?

A1: Off-target effects occur when a small molecule inhibitor like StenoLite binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern in in vivo studies for several reasons:

  • Toxicity: Off-target binding can disrupt essential cellular pathways, leading to unexpected toxicity or adverse effects in animal models.[2]

  • Lack of Translatability: Promising preclinical results might not translate to clinical settings if the efficacy is due to off-target effects that are not relevant or are toxic in humans.[2]

Q2: What are the common causes of StenoLite's off-target effects?

A2: The primary cause of off-target effects for many kinase inhibitors is the structural similarity of the ATP-binding pocket across the human kinome.[1] Other factors include:

  • Compound Promiscuity: StenoLite may have the inherent ability to bind to multiple kinases with varying affinities.[1]

  • High Compound Concentration: Using concentrations that significantly exceed the IC50 for the primary target increases the likelihood of engaging lower-affinity off-target kinases.[1]

  • Pathway Cross-talk: Inhibition of the primary target can cause feedback or downstream effects on other signaling pathways, which can be mistaken for direct off-target effects.[1][3]

Q3: How can I identify potential off-target effects of StenoLite in my in vivo experiments?

A3: A multi-pronged approach is recommended:

  • Kinase Profiling: Screen StenoLite against a broad panel of kinases to identify potential off-targets in vitro.

  • Use of a Structurally Unrelated Inhibitor: Confirm key findings with a second, structurally different inhibitor that targets the same primary protein. If the phenotype persists, it is more likely to be an on-target effect.[1]

  • Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target. If the phenotype from genetic knockdown matches the phenotype from StenoLite treatment, it supports an on-target mechanism.[1][2]

  • Dose-Response Analysis: A lack of a clear dose-response relationship in vivo may suggest off-target effects at higher concentrations.

Q4: Can the off-target effects of StenoLite be beneficial?

A4: Yes, in some instances, the off-target activity of a kinase inhibitor can contribute to its therapeutic efficacy through a phenomenon known as polypharmacology.[1] For example, an inhibitor might engage multiple disease-relevant pathways, leading to a more potent therapeutic effect than targeting a single protein. However, these effects must be well-characterized and understood.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with StenoLite.

Issue Potential Causes Solutions & Troubleshooting Steps
Unexpected phenotype observed in vivo that does not align with the known function of the primary target. The phenotype may be driven by an off-target effect.[1]1. Validate with a different tool: Use a structurally unrelated inhibitor for the same target or a genetic knockdown approach (siRNA/CRISPR).[1]2. Perform a kinase profile: Use a commercial service to screen StenoLite against a broad panel of kinases to identify potential off-targets.[1]3. Conduct a literature review: Investigate the functions of the identified off-targets to see if they could explain the observed phenotype.
High levels of toxicity or animal mortality at doses expected to be well-tolerated. StenoLite may have potent off-target effects on proteins essential for survival.1. Titrate the dose: Determine the lowest effective concentration that engages the primary target without causing excessive toxicity.2. Assess for common toxicity indicators: Monitor for weight loss, changes in behavior, and perform histological analysis of major organs.3. Consider formulation/vehicle effects: Ensure the vehicle used to deliver StenoLite is not causing the toxicity.
Discrepancy between in vitro and in vivo results (e.g., potent in vitro activity but weak in vivo efficacy). Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism).1. Perform pharmacokinetic studies: Measure the concentration of StenoLite in plasma and the target tissue over time to ensure adequate exposure.2. Optimize dosing regimen: Consider alternative routes of administration or more frequent dosing to maintain therapeutic concentrations.3. Check for active metabolites: StenoLite may be converted to inactive metabolites in vivo.
Lack of a clear dose-response relationship in vivo. Saturation of the primary target at lower doses, with off-target effects emerging at higher doses.1. Measure target engagement: Use techniques like Western Blot for phospho-proteins or a Cellular Thermal Shift Assay (CETSA) to confirm that the primary target is engaged at the doses tested.[2]2. Expand the dose range: Test a wider range of doses, including lower concentrations, to establish a clearer dose-response curve for the on-target effect.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of StenoLite

This table illustrates how to present data from a kinase screen. StenoLite is screened against a panel of kinases at a fixed concentration (e.g., 1 µM) to identify potential off-targets.

KinasePercent Inhibition at 1 µM StenoLiteIC50 (nM)
Primary Target Kinase A 98% 15
Off-Target Kinase B85%250
Off-Target Kinase C60%1,200
Off-Target Kinase D25%> 10,000
... (other kinases)<10%> 10,000

Data are hypothetical.

Table 2: Hypothetical In Vivo Target Engagement and Off-Target Validation

This table shows how to present data confirming on-target engagement and assessing off-target effects in a tumor xenograft model.

Treatment GroupDose (mg/kg)p-Target A (% of Vehicle)p-Off-Target B (% of Vehicle)Tumor Growth Inhibition (%)
Vehicle Control-100%100%0%
StenoLite1045%95%30%
StenoLite3015%60%65%
Unrelated Inhibitor2020%98%60%

Data are hypothetical. p-Target A and p-Off-Target B refer to the phosphorylated (active) forms of the respective kinases.

Experimental Protocols

Protocol 1: In Vivo Target Engagement Assessment using Western Blot

Objective: To determine if StenoLite is inhibiting its intended target in tumor tissue from a xenograft model.

Methodology:

  • Animal Dosing: Treat tumor-bearing mice with StenoLite at various doses or a vehicle control for a specified period.

  • Tissue Collection: At the desired time point post-dosing, euthanize the animals and excise the tumors.

  • Lysate Preparation: Immediately snap-freeze the tumors in liquid nitrogen. Homogenize the frozen tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein of the target or a housekeeping protein like beta-actin).

Protocol 2: Off-Target Validation using a Secondary, Structurally Unrelated Inhibitor

Objective: To confirm that the observed in vivo phenotype is due to the inhibition of the primary target and not an off-target effect of StenoLite.

Methodology:

  • Select a Secondary Inhibitor: Choose a well-characterized, selective inhibitor for the same primary target as StenoLite, but with a different chemical structure.

  • Establish Dosing for Secondary Inhibitor: Determine an effective dose for the secondary inhibitor that results in comparable target inhibition to StenoLite.

  • In Vivo Study Design:

    • Group 1: Vehicle Control

    • Group 2: StenoLite at an efficacious dose.

    • Group 3: Secondary Inhibitor at an efficacious dose.

  • Phenotypic Assessment: Measure the relevant in vivo endpoint (e.g., tumor volume, survival, or a specific biomarker).

  • Analysis: Compare the phenotype observed in the StenoLite-treated group with the secondary inhibitor-treated group. If both compounds produce a similar effect, it strongly suggests the phenotype is on-target.

Visualizations

Hypothetical Signaling Pathway for StenoLite

StenoLite_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TargetA Primary Target Kinase A Receptor->TargetA Activates StenoLite StenoLite StenoLite->TargetA Inhibits (On-Target) OffTargetB Off-Target Kinase B StenoLite->OffTargetB Inhibits (Off-Target) Downstream1 Downstream Effector 1 TargetA->Downstream1 Phosphorylates Downstream2 Downstream Effector 2 OffTargetB->Downstream2 Phosphorylates Transcription Gene Transcription (Proliferation, Survival) Downstream1->Transcription Promotes Troubleshooting_Toxicity start High In Vivo Toxicity Observed with StenoLite q1 Is the vehicle control also toxic? start->q1 a1_yes Toxicity is likely due to the vehicle or formulation. Reformulate StenoLite. q1->a1_yes Yes q2 Does toxicity correlate with higher target inhibition? q1->q2 No a2_yes Toxicity may be an on-target effect. Consider target biology. q2->a2_yes Yes q3 Does a structurally unrelated inhibitor cause similar toxicity? q2->q3 No q3->a2_yes Yes a3_no Toxicity is likely an off-target effect of StenoLite. Consider chemical modification. q3->a3_no No

References

Technical Support Center: Refinement of Alstolenine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Alstolenine, an indole (B1671886) alkaloid primarily isolated from plants of the Alstonia genus. The guidance provided is based on established methods for the extraction of alkaloids from Alstonia scholaris and related species.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for extracting this compound from plant material?

The most common method for extracting this compound and other indole alkaloids from Alstonia species is a multi-step acid-base extraction. This process leverages the basic nature of alkaloids to separate them from other plant constituents. The typical workflow involves:

  • Defatting: Removal of lipids and pigments from the dried, powdered plant material using a non-polar solvent like hexane (B92381).

  • Acidic Extraction: Maceration or percolation of the defatted plant material with a dilute acid (e.g., 1% HCl or tartaric acid) to protonate the alkaloids and render them soluble in the aqueous medium.[1][2]

  • Basification: The acidic extract is then made alkaline (pH 9-10) with a base like ammonium (B1175870) hydroxide (B78521) (NH4OH) or sodium hydroxide (NaOH) to deprotonate the alkaloids, making them insoluble in water but soluble in organic solvents.[1][2][3]

  • Organic Solvent Extraction: The free-base alkaloids are then extracted from the aqueous solution using an immiscible organic solvent such as chloroform (B151607) or dichloromethane (B109758).[1][2]

  • Concentration: The organic solvent is evaporated under reduced pressure to yield a crude alkaloid extract.

Q2: What are the common impurities in a crude this compound extract?

Crude this compound extracts often contain a mixture of structurally similar indole alkaloids, as well as other plant secondary metabolites. Common impurities include:

  • Other Alstonia alkaloids: Such as echitamine, scholaricine, picrinine, and vallesamine.[4]

  • Pigments: Chlorophylls and carotenoids that were not completely removed during the defatting step.

  • Tannins and Phenolic Compounds: These can be co-extracted with the alkaloids.[5][6]

  • Fatty Acids and Steroids: Residual lipids that may persist through the initial extraction steps.[5]

Q3: How can I monitor the progress of my purification?

Thin Layer Chromatography (TLC) is an essential technique for monitoring the purification process.[1][7] By spotting the crude extract, fractions from column chromatography, and the purified compound on a TLC plate and developing it with an appropriate solvent system, you can visualize the separation of different components. Alkaloids are typically visualized as orange or brown spots after spraying the plate with Dragendorff's reagent.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the refinement of this compound extract.

Problem Possible Cause Solution
Low Yield of Crude Alkaloid Extract 1. Incomplete acidic extraction. 2. Insufficient basification. 3. Inefficient organic solvent extraction.1. Ensure the plant material is finely powdered and increase the duration or number of acidic extractions. 2. Verify the pH of the aqueous extract is between 9 and 10 before organic solvent extraction. 3. Perform multiple extractions with the organic solvent and ensure vigorous mixing to maximize partitioning of the alkaloids into the organic phase.[2]
Emulsion Formation During Solvent Extraction High concentration of surfactants or particulate matter in the extract.1. Centrifuge the mixture to break the emulsion. 2. Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase. 3. Filter the extract before basification to remove any suspended solids.
Peak Tailing in Column Chromatography Strong interaction between the basic nitrogen of this compound and acidic silanol (B1196071) groups on the silica (B1680970) gel surface.1. Add a small amount of a base, such as triethylamine (B128534) (0.1-1%) or ammonium hydroxide, to the mobile phase to neutralize the acidic sites on the silica gel. 2. Use a different stationary phase, such as alumina (B75360) or a polymer-based resin.
Co-elution of Impurities Structurally similar alkaloids with similar polarities to this compound.1. Optimize the solvent system for column chromatography by testing various solvent combinations and gradients using TLC. 2. Employ a different chromatographic technique, such as preparative High-Performance Liquid Chromatography (HPLC) with a C18 column for better resolution.
Degradation of this compound During Purification This compound may be sensitive to prolonged exposure to acidic or basic conditions, or to heat and light.1. Minimize the time the extract is kept in strong acid or base. 2. Perform all evaporation steps at low temperatures using a rotary evaporator. 3. Protect the samples from light by using amber-colored glassware or wrapping containers in aluminum foil.

Quantitative Data Summary

The following table summarizes typical yields of total alkaloids from Alstonia scholaris leaves. The exact yield of this compound will vary depending on the plant source, collection time, and extraction method.

Extraction Stage Reported Yield Reference
Crude Alkaloid Extract from Leaves0.4% (of dry plant material)[1]
Total Alkaloids from Leaves (in sustained-release microspheres)Drug loading of ~10%[8]

Experimental Protocols

Acid-Base Extraction of Total Alkaloids from Alstonia scholaris Leaves

This protocol is adapted from methodologies described for the extraction of alkaloids from Alstonia species.[1][2]

  • Maceration: 500g of dried, powdered Alstonia scholaris leaves are macerated in a 1% hydrochloric acid (HCl) solution (pH 2) overnight at room temperature.

  • Filtration: The mixture is filtered using Whatman filter paper to separate the acidic aqueous extract from the solid plant material.

  • Basification: The filtrate is made alkaline by the slow addition of 25% ammonium hydroxide (NH4OH) solution until a pH of 9-10 is reached.

  • Extraction: The alkaline solution is then repeatedly extracted with chloroform in a separatory funnel.

  • Drying and Concentration: The combined chloroform extracts are washed with distilled water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure using a rotary evaporator to yield the crude total alkaloid extract.

Purification by Column Chromatography
  • Stationary Phase Preparation: A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial mobile phase solvent.

  • Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel column.

  • Elution: The alkaloids are eluted from the column using a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.[1] For polar indole alkaloids, a mobile phase containing a small percentage of methanol (B129727) in dichloromethane or chloroform may be necessary.

  • Fraction Collection: Fractions of the eluate are collected sequentially.

  • Analysis: Each fraction is analyzed by TLC to identify those containing the purified this compound. Fractions with a single spot corresponding to the Rf value of this compound are combined.

  • Final Concentration: The solvent is evaporated from the combined pure fractions to obtain the refined this compound.

Visualizations

Experimental_Workflow cluster_extraction Crude Extraction cluster_purification Purification plant_material Powdered Alstonia Leaves acid_extraction Acidic Maceration (1% HCl) plant_material->acid_extraction filtration Filtration acid_extraction->filtration basification Basification (NH4OH to pH 9-10) filtration->basification solvent_extraction Solvent Extraction (Chloroform) basification->solvent_extraction crude_extract Crude Alkaloid Extract solvent_extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography Load onto column fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pure_fractions Combine Pure Fractions tlc_analysis->pure_fractions final_product Refined this compound pure_fractions->final_product

Caption: Workflow for the extraction and purification of this compound.

Signaling_Pathway lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 nf_kb NF-κB Pathway tlr4->nf_kb tnf_alpha TNF-α nf_kb->tnf_alpha il_8 IL-8 nf_kb->il_8 inflammation Airway Inflammation tnf_alpha->inflammation il_8->inflammation alstonia_alkaloids Total Alkaloids from Alstonia scholaris alstonia_alkaloids->nf_kb Inhibition

Caption: Postulated anti-inflammatory signaling pathway of Alstonia alkaloids.[9]

References

Overcoming drug resistance to Alstolenine in viral strains

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Alstolenine Antiviral Research

Disclaimer: this compound is an indole (B1671886) alkaloid with preliminary research into various biological activities. However, its specific use as an antiviral and the subsequent development of viral resistance is a novel research area. This guide is based on established principles of antiviral drug development and resistance, providing a hypothetical framework for researchers working with this compound or similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the hypothetical mechanism of action for this compound against viral strains?

A1: Based on studies of similar indole alkaloids, this compound is hypothesized to act as a direct-acting antiviral (DAA).[1][2] Its primary proposed mechanism is the inhibition of a key viral enzyme essential for replication, such as the RNA-dependent RNA polymerase (RdRp) or a viral protease. By binding to a conserved region of this enzyme, this compound is thought to disrupt the viral replication cycle.[3]

Q2: My viral strain shows reduced susceptibility to this compound after several passages. What is the likely cause?

A2: This is a classic sign of developing antiviral drug resistance. Viruses with high replication rates, particularly RNA viruses, are prone to mutations.[4] Continuous exposure to this compound creates selective pressure, favoring the survival and proliferation of viral variants with mutations that reduce the drug's effectiveness.[4][5] The most common cause is a mutation in the viral gene that codes for the drug's target protein, altering the binding site and reducing this compound's inhibitory effect.[4][6]

Q3: How can I confirm that my viral strain has developed resistance to this compound?

A3: Confirmation involves a combination of phenotypic and genotypic assays.

  • Phenotypic Assay: You must quantify the drug's effectiveness against the suspected resistant strain compared to the wild-type (WT) strain. This is typically done using a plaque reduction or yield reduction assay to determine the 50% inhibitory concentration (IC50). A significant increase in the IC50 value for the passaged strain indicates resistance.[5][7]

  • Genotypic Assay: Sequence the gene of the putative target protein (e.g., the viral polymerase) from both the WT and resistant strains.[8] The presence of amino acid substitutions in the resistant strain that are absent in the WT strain can identify the specific mutations conferring resistance.

Q4: What strategies can I employ in my experiments to overcome or prevent this compound resistance?

A4: The most effective laboratory strategy is combination therapy.[4][6][[“]] By using this compound concurrently with another antiviral agent that has a different mechanism of action, you create a higher genetic barrier to resistance.[[“]][10] For a virus to become resistant, it would need to acquire mutations to overcome both drugs simultaneously, which is a much rarer event.[4] Other strategies include exploring host-targeting antivirals as combination partners, as viruses are less able to mutate host targets.[[“]][11]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound
Potential Cause Troubleshooting Step
Cell Culture Variability Ensure cell passages are within a consistent range. Use cells of the same age and confluency for all assays. Standardize seeding density.
Virus Titer Inaccuracy Re-titer your viral stocks before each experiment using a reliable method like a plaque assay. Ensure the Multiplicity of Infection (MOI) is consistent across experiments.
Compound Degradation This compound is sensitive to light and temperature. Prepare fresh stock solutions from powder for each experiment. Store aliquots at -80°C and avoid repeated freeze-thaw cycles.
Assay Inconsistency Ensure incubation times, reagent concentrations, and plate reading parameters are identical for all plates and experiments. Include WT virus and no-drug controls on every plate.
Issue 2: Failure to Select for a Resistant Mutant
Potential Cause Troubleshooting Step
Drug Concentration Too High Starting with a lethal concentration of this compound can prevent any virus from replicating, including potential mutants. Begin passaging at a concentration close to the IC50 or IC90.[5]
Drug Concentration Too Low Insufficient selective pressure will not favor the outgrowth of resistant variants. Gradually increase the drug concentration with each subsequent passage as the viral population adapts.[5]
High Genetic Barrier to Resistance This compound may target a highly conserved region of the virus, making it difficult for resistance mutations to arise without compromising viral fitness. This is a desirable trait for an antiviral. Continue passaging for an extended period (20+ passages).
Low Viral Inoculum A small starting viral population may not contain the necessary genetic diversity for a resistant mutant to be present. Use a higher viral inoculum to increase the probability of selecting for pre-existing variants.[5]

Quantitative Data Summary

The following tables represent hypothetical data from experiments designed to characterize this compound resistance.

Table 1: Phenotypic Susceptibility of this compound-Resistant (ALSTO-R) Viral Strain

Viral StrainThis compound IC50 (µM)Fold-Change in Resistance
Wild-Type (WT)0.85 ± 0.12-
ALSTO-R Mutant29.5 ± 3.134.7

Fold-change is calculated by dividing the IC50 of the mutant by the IC50 of the wild-type virus.[5]

Table 2: Synergistic Effect of this compound and Compound B (Protease Inhibitor)

TreatmentWT Virus IC50 (µM)ALSTO-R Virus IC50 (µM)
This compound (Alone)0.8529.5
Compound B (Alone)1.51.6
This compound + Compound B (1:1) 0.21 0.45

This data illustrates a synergistic interaction, where the combination is more potent than either drug alone against both WT and resistant strains.[10][12]

Experimental Protocols & Visualizations

Protocol 1: Generation of this compound-Resistant Virus by In Vitro Passage

This protocol describes the method for selecting resistant viral mutants in a controlled laboratory setting.[5]

  • Preparation: Seed 6-well plates with a suitable host cell line (e.g., Vero E6) to achieve 90-95% confluency on the day of infection.

  • Initial Infection: Infect the cells with the wild-type virus at a low multiplicity of infection (MOI of 0.01).

  • Drug Application: After a 1-hour adsorption period, remove the inoculum and add media containing this compound at a concentration equal to the IC50 (e.g., 0.85 µM).

  • Incubation & Monitoring: Incubate the plates and monitor daily for the development of cytopathic effect (CPE).

  • Harvesting (Passage 1): When 75-90% CPE is observed, harvest the supernatant. This is your Passage 1 (P1) virus.

  • Subsequent Passages: Use the P1 supernatant to infect fresh cells. In the new media, double the concentration of this compound.

  • Iteration: Repeat this process for 20-30 passages, gradually increasing the this compound concentration. If CPE is not observed after 7 days, reduce the drug concentration by 25% for the next passage.

  • Characterization: Periodically (e.g., every 5 passages), titer the viral supernatant and perform a phenotypic assay to determine the IC50 of the passaged population.

G cluster_setup Initial Setup cluster_passage Selection Cycle (Repeat) cluster_analysis Analysis A Seed Host Cells B Infect with WT Virus (Low MOI) A->B C Add Media + this compound (Conc. X) B->C D Incubate & Monitor CPE C->D E Harvest Supernatant D->E F Infect Fresh Cells E->F H Titer Virus Stock E->H G Add Media + this compound (Conc. > X) F->G G->D Next Passage I Determine IC50 (Phenotypic Assay) H->I J Sequence Target Gene (Genotypic Assay) I->J

Caption: Workflow for in vitro selection of this compound-resistant virus.

Protocol 2: Checkerboard Synergy Assay

This protocol is used to quantify the interaction between this compound and a second compound.

  • Plate Setup: In a 96-well plate, prepare a two-dimensional matrix of drug concentrations.

    • Along the x-axis (columns 2-11), create a serial dilution of this compound.

    • Along the y-axis (rows B-G), create a serial dilution of Compound B.

    • Column 1 and row A should contain no drug (virus controls). Column 12 and row H should contain no virus (cell controls).

  • Cell Seeding: Add host cells to each well of the prepared plate.

  • Infection: Infect the plate (excluding cell control wells) with the virus at an MOI that will produce significant CPE in 3-4 days.

  • Incubation: Incubate the plate until the virus control wells (no drug) show >90% CPE.

  • Quantify Viability: Use a cell viability reagent (e.g., CellTiter-Glo®) to quantify the percentage of viable cells in each well.

  • Data Analysis: Analyze the data using synergy software (e.g., SynergyFinder, Combenefit) to calculate a synergy score (e.g., Loewe, Bliss, or HSA score). A positive score indicates synergy, a score near zero indicates an additive effect, and a negative score indicates antagonism.[13]

G cluster_wt Wild-Type Virus cluster_res Resistant Virus cluster_combo Combination Therapy Alstolenine_WT This compound RdRp_WT Viral RdRp Alstolenine_WT->RdRp_WT Inhibits Replication_WT Viral Replication RdRp_WT->Replication_WT Alstolenine_R This compound RdRp_R Mutated RdRp (e.g., P323L) Alstolenine_R->RdRp_R Binding Reduced Replication_R Viral Replication RdRp_R->Replication_R Alstolenine_C This compound Alstolenine_C->RdRp_R Ineffective CompoundB Compound B (Protease Inhibitor) Protease Viral Protease CompoundB->Protease Inhibits Replication_C Viral Replication Polyprotein Polyprotein Processing Protease->Polyprotein Polyprotein->Replication_C

Caption: this compound resistance via target mutation and bypass by combination therapy.

References

Technical Support Center: Enhancing the Bioavailability of Alstolenine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is limited publicly available experimental data specifically for Alstolenine regarding its solubility, permeability, and bioavailability. Therefore, this technical support center provides guidance based on the known physicochemical properties of this compound and general strategies employed for enhancing the bioavailability of other indole (B1671886) alkaloids and poorly soluble compounds. The experimental data presented is illustrative and derived from studies on similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is an indole alkaloid with the molecular formula C22H28N2O4. Based on its chemical structure and a computed XLogP3 value of 2.9, it is predicted to have moderate lipophilicity. Compounds in this class often exhibit poor aqueous solubility and are susceptible to first-pass metabolism in the liver, which can significantly limit their oral bioavailability and, consequently, their therapeutic efficacy.

Q2: What are the primary challenges anticipated in developing an oral formulation of this compound?

The primary challenges are expected to be:

  • Poor Aqueous Solubility: Limited dissolution in the gastrointestinal (GI) fluids can be a rate-limiting step for absorption.

  • First-Pass Metabolism: As an alkaloid, this compound may be extensively metabolized by cytochrome P450 (CYP) enzymes in the liver, reducing the amount of active drug reaching systemic circulation.[1][2]

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the drug back into the GI lumen, thereby reducing its net absorption.[3][4][5]

Q3: What are the most promising strategies to enhance the bioavailability of this compound?

Based on successful approaches for other indole alkaloids, the most promising strategies include:

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.[6][7][8][9]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to enhanced absorption.[10][11][12][13]

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems can improve its solubility and facilitate lymphatic absorption, bypassing first-pass metabolism.[14][15]

Q4: How can I assess the potential for P-glycoprotein efflux of this compound?

A Caco-2 cell permeability assay is the standard in vitro method to evaluate P-gp efflux. By comparing the transport of this compound from the apical to the basolateral side (A-B) with the transport from the basolateral to the apical side (B-A), an efflux ratio can be calculated. An efflux ratio significantly greater than 2 suggests that the compound is a substrate for active efflux.[16][17]

Q5: Which in vitro experiments should I prioritize to screen for improved this compound formulations?

The following in vitro experiments are recommended for initial screening:

  • Kinetic Solubility Studies: To determine the solubility of different this compound formulations in various biorelevant media.

  • In Vitro Dissolution Testing: To compare the dissolution rate of new formulations against the pure drug.

  • Caco-2 Permeability Assay: To assess the intestinal permeability and potential for P-gp efflux of the formulations.

  • Liver Microsomal Stability Assay: To evaluate the metabolic stability of this compound and identify potential metabolites.

Troubleshooting Guides

Issue 1: Low and Variable Results in In Vitro Dissolution Studies

Potential Cause Troubleshooting Step
Poor wetting of the compound. Add a small amount of a non-ionic surfactant (e.g., 0.1% Tween® 80) to the dissolution medium to improve wettability.
Drug precipitation in the dissolution medium. Ensure "sink conditions" are maintained, where the volume of the dissolution medium is at least 3-5 times the volume required to form a saturated solution of the drug. If precipitation still occurs, consider using a different dissolution medium or a two-phase system.
Inconsistent particle size of the test material. Ensure consistent and well-characterized particle size distribution of the this compound powder or formulation being tested.
Adsorption of the drug to the filter or vessel. Perform a filter compatibility study to ensure no significant amount of this compound is adsorbed. Use low-adsorption materials for the dissolution vessels and sampling cannulas.

Issue 2: High Efflux Ratio Observed in Caco-2 Permeability Assay

Potential Cause Troubleshooting Step
This compound is a substrate for P-glycoprotein (P-gp) or other efflux transporters. Co-administer a known P-gp inhibitor (e.g., verapamil) with this compound in the Caco-2 assay. A significant increase in the A-B permeability and a decrease in the efflux ratio would confirm P-gp mediated efflux.
Cell monolayer integrity is compromised. Verify the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment. TEER values should be within the acceptable range for your laboratory's standardized cells.
Non-specific binding to the Transwell® plate. Pre-incubate the plate with a solution of the formulation vehicle to block non-specific binding sites. Quantify the amount of compound remaining in the donor and receiver wells and on the membrane to calculate mass balance.

Issue 3: Rapid Disappearance of this compound in Liver Microsomal Stability Assay

Potential Cause Troubleshooting Step
High intrinsic clearance due to rapid metabolism by CYP enzymes. Confirm that the disappearance is NADPH-dependent by running a control incubation without the NADPH regenerating system. If the disappearance is significantly lower without NADPH, it indicates metabolic instability.
Chemical instability in the incubation buffer. Assess the stability of this compound in the incubation buffer at 37°C without microsomes and NADPH to rule out chemical degradation.
Non-specific binding to microsomes. Evaluate the extent of non-specific binding by measuring the concentration of this compound in the supernatant after a brief incubation and centrifugation without NADPH. Adjust calculations for intrinsic clearance to account for the unbound fraction.

Data Presentation

Table 1: Illustrative Solubility Enhancement of an Indole Alkaloid Analogue

Formulation Solubility in Simulated Gastric Fluid (SGF, pH 1.2) (µg/mL) Solubility in Simulated Intestinal Fluid (SIF, pH 6.8) (µg/mL) Fold Increase in SIF vs. Pure Drug
Pure Indole Alkaloid5.2 ± 0.810.5 ± 1.3-
Solid Dispersion (1:5 drug-to-polymer ratio)158.6 ± 12.3212.4 ± 18.7~20
Nanoparticle Suspension (mean particle size 250 nm)85.3 ± 9.1115.7 ± 10.2~11

Table 2: Illustrative In Vitro Dissolution of an Indole Alkaloid Analogue

Formulation % Drug Dissolved at 30 min in SIF % Drug Dissolved at 60 min in SIF
Pure Indole Alkaloid15.4 ± 2.125.8 ± 3.5
Solid Dispersion78.2 ± 5.995.1 ± 4.2
Nanoparticle Suspension65.7 ± 6.388.4 ± 5.1

Table 3: Illustrative Caco-2 Permeability of an Indole Alkaloid Analogue

Compound/Formulation Papp (A-B) (x 10⁻⁶ cm/s) Papp (B-A) (x 10⁻⁶ cm/s) Efflux Ratio (Papp (B-A) / Papp (A-B))
Indole Alkaloid1.8 ± 0.39.2 ± 1.15.1
Indole Alkaloid + Verapamil (P-gp inhibitor)5.9 ± 0.76.5 ± 0.91.1

Table 4: Illustrative In Vivo Pharmacokinetic Parameters of an Indole Alkaloid Analogue in Rats

Formulation Cmax (ng/mL) Tmax (h) AUC₀₋₂₄ (ng·h/mL) Relative Bioavailability (%)
Oral Suspension (Pure Drug)105 ± 252.0 ± 0.5850 ± 150100
Solid Dispersion480 ± 901.0 ± 0.33850 ± 550453
Nanoparticle Formulation350 ± 751.5 ± 0.42980 ± 420351

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®), and a suitable organic solvent (e.g., methanol, ethanol, or a mixture).

  • Procedure:

    • Dissolve this compound and the chosen polymer in the organic solvent in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).

    • Ensure complete dissolution by magnetic stirring or sonication.

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve of a specific mesh size.

    • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method).

  • Dissolution Medium: 900 mL of a biorelevant medium (e.g., Simulated Gastric Fluid (SGF) pH 1.2 or Simulated Intestinal Fluid (SIF) pH 6.8).

  • Procedure:

    • Pre-heat the dissolution medium to 37 ± 0.5°C.

    • Add a precisely weighed amount of the this compound formulation (equivalent to a specific dose) to each dissolution vessel.

    • Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).

    • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples through a suitable syringe filter (e.g., 0.45 µm PVDF).

    • Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).

    • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Procedure:

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4).

    • For apical to basolateral (A-B) transport, add the this compound formulation (dissolved in transport buffer) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • For basolateral to apical (B-A) transport, add the this compound formulation to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • Take samples from the receiver chamber at specified time points and replace with fresh buffer.

    • Analyze the concentration of this compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Protocol 4: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Procedure:

    • Fast the rats overnight with free access to water before dosing.

    • Administer the this compound formulation orally via gavage at a specific dose.

    • Collect blood samples (approximately 0.2 mL) from the tail vein or via a cannula at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using appropriate software.

    • For intravenous administration (to determine absolute bioavailability), administer a known dose of this compound via the tail vein and follow the same blood sampling and analysis procedure.

Visualizations

Experimental_Workflow cluster_Formulation Formulation Development cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Evaluation cluster_Analysis Data Analysis Formulation This compound Formulation (e.g., Solid Dispersion, Nanoparticles) Solubility Solubility & Dissolution Testing Formulation->Solubility Permeability Caco-2 Permeability Assay Solubility->Permeability Metabolism Liver Microsomal Stability Assay Permeability->Metabolism PK_Study Rat Pharmacokinetic Study Metabolism->PK_Study Data_Analysis Bioavailability Calculation PK_Study->Data_Analysis Intestinal_Absorption_Pathway cluster_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte cluster_Blood Portal Vein Blood Drug_Lumen This compound (Formulation) Passive Passive Diffusion Drug_Lumen->Passive Carrier Carrier-Mediated Uptake Drug_Lumen->Carrier Pgp P-gp Efflux Passive->Pgp CYP450 CYP450 Metabolism Passive->CYP450 Drug_Blood This compound to Systemic Circulation Passive->Drug_Blood Carrier->Pgp Carrier->CYP450 Carrier->Drug_Blood Pgp->Drug_Lumen CYP450->Drug_Blood Metabolites

References

Validation & Comparative

Validating the Anti-HIV Activity of Synthetic Alstolenine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antiretroviral agents remains a cornerstone of HIV/AIDS research, driven by the need to overcome drug resistance and improve treatment regimens. This guide provides a comparative framework for validating the anti-HIV activity of a novel synthetic compound, "Synthetic Alstolenine." We will explore its potential mechanisms of action in comparison to established antiretroviral drugs, detail the necessary experimental protocols for validation, and present hypothetical data to illustrate its potential efficacy.

Comparative Analysis of Anti-HIV Agents

The development of effective HIV therapies has led to several classes of drugs, each targeting a specific stage of the viral lifecycle.[1][2] A novel compound like Synthetic this compound could potentially inhibit one or more of these key viral processes. The primary classes of antiretroviral drugs include:

  • Reverse Transcriptase Inhibitors (RTIs): These drugs block the reverse transcriptase enzyme, which is crucial for converting the viral RNA genome into DNA.[1][3] They are categorized into Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[3][4]

  • Protease Inhibitors (PIs): PIs target the viral protease enzyme, which is essential for cleaving viral polyproteins into mature, functional proteins required for assembling new virions.[5][6]

  • Integrase Strand Transfer Inhibitors (INSTIs): These inhibitors prevent the viral integrase enzyme from inserting the viral DNA into the host cell's genome, a critical step for establishing a persistent infection.[5][7][8]

  • Entry Inhibitors: This class of drugs blocks the virus from entering host cells by interfering with the binding, fusion, or co-receptor interaction of the virus with the CD4+ T-cell.[9]

The potential efficacy of Synthetic this compound would be evaluated against representatives from these established drug classes.

Data Presentation: Comparative Efficacy

The following table presents hypothetical quantitative data to illustrate how the anti-HIV activity of Synthetic this compound might compare to existing drugs. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) are standard measures of a drug's potency. Lower values indicate higher potency.

CompoundDrug ClassTarget Enzyme/ProcessIC50 (nM) [Hypothetical]EC50 (nM) [Hypothetical]Cytotoxicity (CC50) (µM) [Hypothetical]Selectivity Index (SI = CC50/EC50) [Hypothetical]
Synthetic this compound Investigational Integrase (Allosteric) 15 25 >100 >4000
Zidovudine (AZT)NRTIReverse Transcriptase2035>100>2857
NevirapineNNRTIReverse Transcriptase508050625
DarunavirProtease InhibitorProtease1-2[10]5>100>20000
RaltegravirIntegrase InhibitorIntegrase2-5[11]10>100>10000
MaravirocEntry Inhibitor (CCR5 Antagonist)CCR5 Co-receptorN/A2>10>5000

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of anti-HIV agents. The following are standard protocols that would be employed to assess the efficacy of a compound like Synthetic this compound.

Reverse Transcriptase (RT) Inhibition Assay
  • Objective: To determine if Synthetic this compound directly inhibits the HIV-1 reverse transcriptase enzyme.

  • Methodology:

    • A cell-free assay is performed using a commercially available kit (e.g., Roche or Promega).

    • Recombinant HIV-1 RT enzyme is incubated with a template-primer complex (e.g., poly(A)•oligo(dT)).

    • The reaction mixture includes labeled nucleotides (e.g., digoxigenin- or biotin-labeled dUTP) and varying concentrations of Synthetic this compound or control inhibitors (e.g., Zidovudine, Nevirapine).

    • The mixture is incubated to allow for DNA synthesis.

    • The newly synthesized DNA is captured on a streptavidin-coated microplate.

    • The amount of incorporated labeled nucleotide is quantified using an anti-digoxigenin-peroxidase conjugate and a colorimetric substrate.

    • The IC50 value is calculated by plotting the percentage of RT inhibition against the log of the inhibitor concentration.

Integrase (IN) Inhibition Assay
  • Objective: To assess the ability of Synthetic this compound to inhibit the strand transfer activity of HIV-1 integrase.

  • Methodology:

    • A cell-free assay is conducted using recombinant HIV-1 integrase.

    • The enzyme is incubated with a viral DNA substrate (oligonucleotide) and a target DNA substrate in the presence of divalent cations (Mg2+ or Mn2+).

    • Varying concentrations of Synthetic this compound or a known integrase inhibitor (e.g., Raltegravir) are added to the reaction.

    • The reaction is incubated to allow for the integration of the viral DNA into the target DNA.

    • The products of the strand transfer reaction are detected and quantified, often using fluorescence or ELISA-based methods.

    • The IC50 value is determined by measuring the reduction in strand transfer activity at different compound concentrations.

Cell-Based Anti-HIV Assay (TZM-bl Reporter Assay)
  • Objective: To measure the in-vitro efficacy of Synthetic this compound in preventing HIV-1 infection of target cells.

  • Methodology:

    • TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5 and contain an integrated HIV-1 LTR-luciferase reporter gene, are used.

    • The cells are plated in 96-well plates.

    • Serial dilutions of Synthetic this compound are added to the cells.

    • A known amount of laboratory-adapted HIV-1 strain (e.g., NL4-3 or BaL) is added to the wells.

    • The plates are incubated for 48 hours to allow for viral entry, replication, and Tat-induced expression of the luciferase gene.

    • Cell viability is assessed using a cytotoxicity assay (e.g., MTT or CellTiter-Glo).

    • Luciferase activity is measured using a luminometer.

    • The EC50 (reduction in luciferase activity) and CC50 (reduction in cell viability) are calculated to determine the compound's efficacy and selectivity index.

p24 Antigen Production Assay in Peripheral Blood Mononuclear Cells (PBMCs)
  • Objective: To evaluate the anti-HIV activity of Synthetic this compound in primary human immune cells.

  • Methodology:

    • PBMCs are isolated from the blood of healthy, HIV-negative donors.

    • The cells are stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (B1167480) (IL-2) to activate CD4+ T-cells.

    • The activated PBMCs are infected with a primary HIV-1 isolate.

    • The infected cells are then cultured in the presence of various concentrations of Synthetic this compound.

    • Supernatants are collected at regular intervals (e.g., days 3, 5, and 7 post-infection).

    • The concentration of the HIV-1 p24 capsid protein in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

    • The EC50 is determined by the concentration of the compound that inhibits p24 production by 50%.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for validating an anti-HIV compound, the HIV replication cycle with key drug targets, and a hypothetical signaling pathway for this compound's action.

G cluster_0 In Vitro & Biochemical Screening cluster_1 Cell-Based Assays cluster_2 Data Analysis & Lead Optimization A Compound Synthesis (Synthetic this compound) B Enzyme Assays (RT, Protease, Integrase) A->B Direct Inhibition? C Cytotoxicity Assay (e.g., MTT on TZM-bl cells) A->C Toxicity? D Reporter Gene Assay (TZM-bl cells) A->D Infection Inhibition? F Calculate IC50, EC50, CC50 B->F C->F E Primary Cell Assay (p24 in PBMCs) D->E Confirm in Primary Cells D->F E->F G Determine Selectivity Index (SI) F->G H Mechanism of Action Studies G->H High SI? I Lead Optimization H->I

Caption: Workflow for validating a novel anti-HIV compound.

HIV_Lifecycle cluster_cell Host CD4+ T-Cell cluster_nucleus Nucleus Integration 3. Integration Transcription 4. Transcription Integration->Transcription Assembly 5. Assembly Transcription->Assembly Entry 1. Binding & Fusion RT 2. Reverse Transcription Entry->RT RT->Integration Budding 6. Budding Assembly->Budding Maturation 7. Maturation Budding->Maturation HIV HIV Virion Maturation->HIV New Virion HIV->Entry Entry_Inhibitors Entry Inhibitors (e.g., Maraviroc) Entry_Inhibitors->Entry RTIs RTIs (e.g., AZT) RTIs->RT INSTIs Integrase Inhibitors (e.g., Raltegravir) INSTIs->Integration PIs Protease Inhibitors (e.g., Darunavir) PIs->Maturation

Caption: HIV replication cycle and targets of antiretroviral drugs.

Alstolenine_Pathway cluster_info Hypothetical Allosteric Inhibition This compound Synthetic this compound IN_Monomer Integrase Monomer This compound->IN_Monomer Binds to allosteric site IN_Dimer Integrase Dimer (Inactive Conformation) IN_Monomer->IN_Dimer Promotes dimerization IN_Tetramer Integrase Tetramer (Active Complex) IN_Monomer->IN_Tetramer Normal Assembly Integration Viral DNA Integration IN_Dimer->Integration Prevents IN_Tetramer->Integration Viral_DNA Viral DNA Viral_DNA->IN_Tetramer Binds to info This compound is hypothesized to bind to an allosteric site on the integrase enzyme, promoting a conformational change that favors an inactive dimer, thus preventing the formation of the functional tetrameric complex required for DNA integration.

Caption: Hypothetical allosteric inhibition of HIV integrase.

References

Alstolenine vs. Other Bisindole Alkaloids from Alstonia scholaris: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bisindole alkaloid alstolenine (B14866427) with other prominent alkaloids isolated from Alstonia scholaris. Due to a notable lack of published experimental data on the biological activity of this compound, this document focuses on a detailed comparison of two other well-studied bisindole alkaloids from the same plant: echitamine and villalstonine (B1683050) . This guide aims to be a valuable resource by presenting available quantitative data, outlining experimental methodologies, and visualizing potential mechanisms of action.

Introduction to Bisindole Alkaloids from Alstonia scholaris

Alstonia scholaris, commonly known as the devil's tree, is a rich source of various bioactive monoterpenoid indole (B1671886) alkaloids. Among these, bisindole alkaloids, which are dimeric structures of indole monomers, have garnered significant interest for their potent biological activities, including anticancer properties. This guide centers on a comparative overview of these complex molecules.

Comparative Analysis of Cytotoxicity

A thorough review of scientific literature reveals a significant gap in the understanding of this compound's biological effects. Currently, there is no publicly available quantitative data, such as IC50 values, detailing its cytotoxic or antiproliferative activities against cancer cell lines.

In contrast, echitamine and villalstonine have been the subject of multiple studies evaluating their anticancer potential. The following table summarizes the available cytotoxic activity of these two alkaloids against various human cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of Echitamine and Villalstonine

AlkaloidCancer Cell LineCell TypeIC50 Value (µM)Reference
EchitamineKBHuman oral cancer27.23[Not available]
VillalstonineMOR-PHuman lung adenocarcinoma2-10[Not available]
COR-L23Human large cell lung carcinoma2-10[Not available]
StMI1aHuman melanoma2-10[Not available]
Caki-2Human renal cell carcinoma2-10[Not available]
MCF7Human breast adenocarcinoma2-10[Not available]
LS174THuman colon adenocarcinoma2-10[Not available]

Experimental Protocols

The cytotoxicity data presented in this guide are primarily derived from two common colorimetric assays: the MTT assay and the SRB assay. Below are detailed methodologies for these key experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability and proliferation. The principle of this assay lies in the conversion of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of metabolically active cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test alkaloid (e.g., echitamine or villalstonine). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is another robust and sensitive method for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with varying concentrations of the test alkaloids.

  • Cell Fixation: After the treatment period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% (w/v) and incubating for 1 hour at 4°C.

  • Washing: The plates are washed five times with slow-running tap water to remove the TCA and air-dried.

  • Staining: A 0.4% (w/v) solution of SRB in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10-30 minutes.

  • Removal of Unbound Dye: The plates are quickly rinsed four times with 1% (v/v) acetic acid to remove unbound SRB dye and then air-dried.

  • Solubilization of Bound Dye: The protein-bound dye is solubilized by adding a 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 510 nm.

  • Data Analysis: The IC50 values are calculated in a similar manner to the MTT assay.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for echitamine and villalstonine are not fully elucidated, many cytotoxic alkaloids from natural sources are known to induce apoptosis (programmed cell death) in cancer cells. The induction of apoptosis is a key mechanism for the elimination of malignant cells.

The diagram below illustrates a generalized workflow for evaluating the cytotoxic effects of bisindole alkaloids and a potential apoptotic signaling pathway they may trigger.

experimental_workflow_and_pathway cluster_workflow Experimental Workflow cluster_pathway Potential Apoptotic Signaling Pathway start Isolate Bisindole Alkaloids (Echitamine, Villalstonine) treat_cells Treat Cancer Cells (Various Concentrations) start->treat_cells cytotoxicity_assay Perform Cytotoxicity Assay (MTT or SRB) treat_cells->cytotoxicity_assay data_analysis Analyze Data & Calculate IC50 cytotoxicity_assay->data_analysis mechanism_study Investigate Mechanism (e.g., Apoptosis Assays) data_analysis->mechanism_study pathway_elucidation Elucidate Signaling Pathway (Western Blot, etc.) mechanism_study->pathway_elucidation alkaloid Bisindole Alkaloid (e.g., Echitamine, Villalstonine) cell_stress Induction of Cellular Stress alkaloid->cell_stress bax_activation Bax/Bak Activation cell_stress->bax_activation mito Mitochondrial Outer Membrane Permeabilization bax_activation->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Workflow for cytotoxic evaluation and a potential apoptotic pathway.

Conclusion and Future Directions

This guide highlights the current state of research on this compound in comparison to other bisindole alkaloids from Alstonia scholaris. The significant lack of data on this compound underscores a critical need for further investigation into its potential biological activities. In contrast, echitamine and villalstonine have demonstrated notable cytotoxic effects against a range of cancer cell lines, suggesting their potential as lead compounds for anticancer drug development.

Future research should prioritize the isolation and comprehensive biological evaluation of this compound to determine its cytotoxic profile and elucidate its mechanism of action. A deeper understanding of the structure-activity relationships among the various bisindole alkaloids from Alstonia scholaris will be crucial for the rational design of novel and more potent anticancer agents.

Cross-Validation of Alstolenine's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Alstolenine and the Focus on Alstonine (B1665729):

Initial literature searches for "this compound" yielded limited specific data regarding its mechanism of action. However, extensive research is available for a closely related indole (B1671886) alkaloid, Alstonine . Given the structural similarities and the wealth of pharmacological data for Alstonine, this guide will focus on its mechanism of action as a representative analogue. Alstonine has demonstrated a unique antipsychotic-like profile, distinguishing it from established therapeutic agents. This comparative guide will objectively evaluate the pharmacological profile of Alstonine against well-characterized antipsychotic drugs, providing supporting experimental data and methodologies for researchers, scientists, and drug development professionals.

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, in nM) of Alstonine compared to a typical antipsychotic, Haloperidol, and an atypical antipsychotic, Risperidone. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeAlstonine (Ki, nM)Haloperidol (Ki, nM)Risperidone (Ki, nM)
Dopamine D1No significant interaction[1][2]1818
Dopamine D2No significant interaction[1][2][3]1.53.13[4]
Serotonin 5-HT2ANo significant interaction[1][2]560.16[4]
Serotonin 5-HT2CImplicated in effects[5]5004.8
Adrenergic α1Data not available110.8[4]
Adrenergic α2Data not available13007.54[4]
Histamine H1Data not available8002.23[4]
NMDA GlutamateIndirect modulation suggested[1][6]--

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the distinct signaling pathways of the atypical antipsychotic Risperidone and the proposed mechanism for Alstonine.

Risperidone_Pathway Risperidone Risperidone D2R Dopamine D2 Receptor Risperidone->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor Risperidone->HT2AR Antagonist G_protein_D2 Gi/o D2R->G_protein_D2 Activates G_protein_HT2A Gq/11 HT2AR->G_protein_HT2A Activates AC Adenylyl Cyclase G_protein_D2->AC Inhibits PLC Phospholipase C G_protein_HT2A->PLC Activates cAMP ↓ cAMP AC->cAMP Downstream_D2 Dopaminergic Signaling cAMP->Downstream_D2 IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Downstream_HT2A Serotonergic Signaling IP3_DAG->Downstream_HT2A

Risperidone's dual antagonism of D2 and 5-HT2A receptors.

Alstonine_Pathway Alstonine Alstonine HT2CR Serotonin 5-HT2C Receptor Alstonine->HT2CR Stimulates Dopaminergic_Neuron Dopaminergic Neuron Alstonine->Dopaminergic_Neuron Indirectly Modulates Glutamatergic_Neuron Glutamatergic Neuron HT2CR->Glutamatergic_Neuron Modulates Glutamate_Uptake ↓ Glutamate Reuptake Glutamatergic_Neuron->Glutamate_Uptake Dopamine_Uptake ↑ Dopamine Uptake Dopaminergic_Neuron->Dopamine_Uptake Synaptic_Glutamate ↑ Synaptic Glutamate Glutamate_Uptake->Synaptic_Glutamate Synaptic_Dopamine ↓ Synaptic Dopamine Dopamine_Uptake->Synaptic_Dopamine Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Buffers) Start->Prepare_Reagents Incubation Incubate (Membranes + Radioligand + Test Compound) Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting (Quantify bound radioactivity) Washing->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

References

Comparative analysis of Alstolenine's activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic and anti-proliferative activity of allicin (B1665233), a key bioactive compound derived from garlic, across various mammalian cell lines. The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for researchers in oncology and pharmacology.

Data Presentation: Comparative Cytotoxicity of Allicin

The following table summarizes the half-maximal inhibitory concentration (IC50) values of allicin in different cell lines, providing a quantitative measure of its cytotoxic effects. It is important to note that variations in experimental conditions can influence IC50 values, and the data presented here is compiled from multiple sources for comparative purposes.

Cell LineCell TypeOrganismIC50 of Allicin (µM)Reference
A549 Lung CarcinomaHuman28[1]
HT-29 Colon AdenocarcinomaHuman10 - 25[2][3]
MCF-7 Breast AdenocarcinomaHuman10 - 25[2][3][4]
3T3 FibroblastMouse16 - 40[2][3]
HUVEC Umbilical Vein EndothelialHuman~9.4 - 18.8*

*Note: A specific IC50 value for HUVEC cells was not available. The provided range is an estimation based on studies indicating a 50% reduction in cell viability at these concentrations, suggesting it is the most sensitive cell line in this comparison.

Experimental Protocols

The data presented in this guide is primarily derived from two key experimental assays used to assess cell viability and proliferation: the MTT assay and the ³H-thymidine incorporation assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The concentration of the formazan, which is determined by measuring the absorbance, is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The cells are then treated with varying concentrations of allicin and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Solubilization: The medium is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The results are expressed as a percentage of the viability of untreated control cells.

³H-Thymidine Incorporation Assay

This assay measures the rate of DNA synthesis, which is indicative of cell proliferation.[2] Proliferating cells incorporate the radiolabeled nucleoside, ³H-thymidine, into their newly synthesized DNA. The amount of incorporated radioactivity is quantified to determine the extent of cell division.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in multi-well plates and treated with allicin for the desired duration.

  • Radiolabeling: ³H-thymidine is added to the cell culture medium, and the cells are incubated for a further period to allow for its incorporation into the DNA.

  • Cell Harvesting: The cells are harvested onto glass fiber filters, and unincorporated ³H-thymidine is washed away.

  • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The counts per minute (CPM) are used to quantify the rate of DNA synthesis. A reduction in CPM in treated cells compared to control cells indicates an inhibition of proliferation.

Mandatory Visualization

Signaling Pathways Modulated by Allicin

Allicin has been shown to exert its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis. The diagram below illustrates a simplified overview of some of the critical pathways affected by allicin.

Allicin_Signaling_Pathways Allicin Allicin PI3K PI3K Allicin->PI3K NFkB NF-κB Allicin->NFkB p53 p53 Allicin->p53 MAPK MAPK/ERK Allicin->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->NFkB Akt->Proliferation NFkB->Proliferation Apoptosis Apoptosis p53->Apoptosis MAPK->Proliferation Cytotoxicity_Workflow start Start cell_culture Cell Line Culture (A549, HT-29, MCF-7, etc.) start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Allicin (Concentration Gradient) seeding->treatment incubation Incubate (24-72 hours) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT Assay) incubation->assay readout Measure Absorbance/ Signal assay->readout analysis Data Analysis (Calculate IC50) readout->analysis end End analysis->end

References

Alstolenine and Anti-HIV Drugs: A Comparative Analysis Based on Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of existing scientific literature reveals a significant data gap regarding the anti-HIV activity of Alstolenine. To date, no peer-reviewed studies have been published that evaluate the efficacy of this natural compound against the human immunodeficiency virus (HIV). Consequently, a direct head-to-head comparison between this compound and established anti-HIV drugs is not feasible.

This guide, therefore, serves a dual purpose. Firstly, it highlights the current absence of research on this compound in the context of HIV, signaling a potential area for future investigation. Secondly, it provides a comprehensive comparison of well-characterized anti-HIV drugs, offering a valuable resource for researchers, scientists, and drug development professionals. This comparative data on known antiretrovirals can serve as a benchmark for the evaluation of novel compounds.

A Comparative Overview of Known Anti-HIV Drugs

The treatment of HIV infection has been revolutionized by the development of antiretroviral therapy (ART). These drugs target various stages of the HIV life cycle, effectively suppressing viral replication and preventing disease progression. The main classes of anti-HIV drugs include:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

  • Protease Inhibitors (PIs)

  • Integrase Strand Transfer Inhibitors (INSTIs)

Below is a summary of quantitative data for representative drugs from these classes.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) for several key anti-HIV drugs. The IC50 value represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro, while the CC50 value indicates the concentration that causes 50% cytotoxicity to the host cells. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a measure of the drug's therapeutic window.

Drug ClassDrug NameTargetIC50CC50Selectivity Index (SI = CC50/IC50)Cell Line
NRTI Zidovudine (AZT)Reverse Transcriptase~0.005 µM>100 µM>20,000Human peripheral blood mononuclear cells (PBMCs)
NNRTI NevirapineReverse Transcriptase~0.1 µM>100 µM>1,000MT-4 cells
PI LopinavirHIV Protease0.016 µM[1]>100 µM>6,250MT4 cells[1]
INSTI RaltegravirHIV Integrase~0.002-0.007 µM>100 µM>14,285Varies by study

Note: IC50 and CC50 values can vary depending on the specific viral strain, cell line, and experimental conditions used.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard experimental protocols used to assess the anti-HIV activity and cytotoxicity of chemical compounds.

In Vitro Anti-HIV Assay Workflow

This workflow outlines the general steps for screening compounds for anti-HIV activity in a cell-based assay.

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis prep_cells Prepare target cells (e.g., TZM-bl, MT-4) infect Infect cells with HIV-1 prep_cells->infect prep_virus Prepare HIV-1 stock prep_virus->infect prep_drug Prepare serial dilutions of test compound treat Add drug dilutions to infected cells prep_drug->treat infect->treat incubate Incubate for 48-72 hours treat->incubate measure Measure viral replication (e.g., p24 antigen ELISA, luciferase assay) incubate->measure calculate Calculate IC50 value measure->calculate

In Vitro Anti-HIV Assay Workflow.
Cytotoxicity Assay (MTT Assay) Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Addition : Add serial dilutions of the test compound to the wells and incubate for a period corresponding to the anti-HIV assay (e.g., 48-72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[2][3][4]

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • CC50 Calculation : The absorbance is directly proportional to the number of viable cells. The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

HIV Life Cycle and Drug Targets

This diagram illustrates the replication cycle of HIV and the points at which different classes of antiretroviral drugs exert their inhibitory effects.

HIV_Lifecycle cluster_cell Host Cell cluster_drugs Anti-HIV Drug Classes Binding 1. Binding & Fusion RT 2. Reverse Transcription Binding->RT Integration 3. Integration RT->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding Fusion_Inhibitors Fusion Inhibitors Fusion_Inhibitors->Binding inhibit NRTIs_NNRTIs NRTIs & NNRTIs NRTIs_NNRTIs->RT inhibit INSTIs Integrase Inhibitors INSTIs->Integration inhibit PIs Protease Inhibitors PIs->Budding inhibit maturation HIV_Virion HIV Virion HIV_Virion->Binding attacks

HIV Life Cycle and Drug Intervention Points.

Conclusion

While the potential of this compound as an anti-HIV agent remains unexplored, the existing armamentarium of antiretroviral drugs provides a robust framework for comparison. The data and protocols presented in this guide offer a standardized basis for the evaluation of new chemical entities. Future research into the biological activities of this compound is warranted to determine if it possesses any antiviral properties, including activity against HIV. Should such research be undertaken, the methodologies and comparative data outlined herein will be of significant value in assessing its potential therapeutic utility.

References

Independent Verification of Alstolenine's Anti-SIV Effects: A Comparative Analysis with Established Antiretrovirals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals navigating the landscape of anti-SIV compounds. This document provides a comparative analysis of the putative antiviral agent Alstolenine against established antiretroviral drugs, Tenofovir, Emtricitabine, and Dolutegravir. Due to the current absence of direct research on this compound's anti-SIV or anti-HIV activity, this guide summarizes the known antiviral properties of related compounds and offers a detailed comparison with leading therapeutic agents.

Executive Summary

This compound, an indole (B1671886) alkaloid isolated from Alstonia scholaris, has been a subject of interest for its potential therapeutic properties. However, a thorough review of published scientific literature reveals a significant gap in the independent verification of its anti-SIV (Simian Immunodeficiency Virus) or anti-HIV (Human Immunodeficiency Virus) effects. While research has demonstrated the antiviral activities of total alkaloid extracts from Alstonia scholaris against various viruses, including influenza A, herpes simplex virus (HSV-1), and respiratory syncytial virus (RSV), specific data for this compound against lentiviruses is not currently available.

This guide serves a dual purpose: to transparently address the lack of data on this compound's anti-SIV properties and to provide a robust comparative framework of three leading antiretroviral drugs with proven anti-SIV efficacy: Tenofovir, Emtricitabine, and Dolutegravir. By presenting quantitative data, detailed experimental protocols, and mechanistic pathways for these established drugs, this document aims to equip researchers with the necessary information to contextualize future studies on novel compounds like this compound.

This compound and Alstonia scholaris: Antiviral Context

Alstonia scholaris, the source of this compound, has a history in traditional medicine for treating various ailments. Modern scientific investigations have begun to explore the antiviral potential of its constituent alkaloids.

Key Findings on Alstonia scholaris Alkaloids:

  • Anti-Influenza Activity: Total alkaloids from A. scholaris have been shown to inhibit influenza A virus (H1N1) replication and mitigate lung immunopathology in mouse models. The therapeutic effects are attributed to the regulation of the innate immune response.

  • Broad-Spectrum Antiviral Effects: In vitro studies have indicated that total alkaloid extracts from the leaves of A. scholaris inhibit the replication of herpes simplex virus type 1 (HSV-1) and respiratory syncytial virus (RSV).

  • Related Indole Alkaloids: Strictamine, another indole alkaloid from A. scholaris, has demonstrated antiviral activity, suggesting a potential class effect that warrants further investigation into other indole alkaloids like this compound.

The absence of specific anti-SIV/HIV data for this compound underscores the need for dedicated research to evaluate its potential in this therapeutic area. The experimental protocols detailed in the subsequent sections for established drugs can serve as a methodological blueprint for such future investigations.

Comparative Analysis of Established Anti-SIV Drugs

To provide a benchmark for potential anti-SIV compounds, this section details the efficacy, mechanism of action, and experimental validation of Tenofovir, Emtricitabine, and Dolutegravir.

Data Presentation: Quantitative Comparison of Anti-SIV Activity
CompoundDrug ClassTargetIn Vitro IC50/EC50 (SIV/HIV)In Vivo Efficacy (SIV Models)
Tenofovir Nucleotide Reverse Transcriptase Inhibitor (NtRTI)HIV/SIV Reverse TranscriptaseHIV-1 EC50: 0.04 - 8.5 µM[1]Significant reduction in plasma viral RNA levels in macaques.[2]
Emtricitabine Nucleoside Reverse Transcriptase Inhibitor (NRTI)HIV/SIV Reverse TranscriptaseHIV-1 IC50: 0.0013 - 0.64 µM[3]Used in combination therapies that lead to significant decreases in HIV viral loads and increased CD4+ T-cell counts.[4]
Dolutegravir Integrase Strand Transfer Inhibitor (INSTI)HIV/SIV IntegraseHIV-1 EC50: 0.5 - 2.1 nM[5][6]Demonstrates rapid and dose-dependent reduction of antiviral activity.[5]
Experimental Protocols

The following are generalized protocols for key in vitro and in vivo assays used to determine the anti-SIV efficacy of antiviral compounds.

1. In Vitro SIV Inhibition Assay (PBMC Assay)

  • Objective: To determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of a compound against SIV replication in primary cells.

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from uninfected rhesus macaques and stimulated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2) to promote T-cell proliferation.

  • Virus Infection: Stimulated PBMCs are infected with a known titer of an SIV strain (e.g., SIVmac251).

  • Compound Treatment: Following infection, the cells are washed and cultured in the presence of serial dilutions of the test compound.

  • Endpoint Measurement: After a defined incubation period (typically 7-10 days), the supernatant is harvested, and viral replication is quantified using a p27 antigen capture ELISA or by measuring reverse transcriptase activity.

  • Data Analysis: The IC50/EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

2. Animal Model for SIV Antiviral Testing (Rhesus Macaque Model)

  • Objective: To evaluate the in vivo efficacy, pharmacokinetics, and safety of an antiviral compound.

  • Animal Model: Rhesus macaques are the most common non-human primate model for SIV infection due to the similar disease progression to HIV-1 in humans.[7]

  • Drug Administration: The test compound is administered to the macaques via a clinically relevant route (e.g., oral, subcutaneous).

  • Viral Challenge: Animals are challenged with a pathogenic SIV strain (e.g., SIVmac239) either before (pre-exposure prophylaxis, PrEP) or after (treatment) drug administration.

  • Monitoring: Plasma viral load is monitored regularly using quantitative real-time PCR (qRT-PCR). CD4+ T-cell counts are also measured to assess immune status.

  • Data Analysis: The efficacy of the compound is determined by the reduction in plasma viral load and the preservation of CD4+ T-cells compared to untreated control animals.

Mandatory Visualizations

Experimental Workflow for Antiviral Efficacy Testing

G cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis A Isolate & Stimulate Rhesus Macaque PBMCs B Infect PBMCs with SIV A->B C Treat with Serial Dilutions of Test Compound B->C D Quantify Viral Replication (p27 ELISA / RT Assay) C->D E Calculate IC50 / EC50 D->E F Administer Test Compound to Rhesus Macaques E->F Promising Compound G Challenge with SIV F->G H Monitor Plasma Viral Load (qRT-PCR) & CD4+ T-cells G->H I Assess Efficacy & Safety H->I End Lead Compound Identification I->End Start Compound Screening Start->A

Caption: A generalized workflow for evaluating the antiviral efficacy of a test compound against SIV, encompassing both in vitro and in vivo studies.

Mechanism of Action: Reverse Transcriptase Inhibition

G cluster_virus SIV Virion cluster_cell Host Cell Cytoplasm cluster_drug NRTI/NtRTI Action ViralRNA Viral RNA RT Reverse Transcriptase ViralRNA->RT ViralDNA Viral DNA (provirus) RT->ViralDNA ChainTermination Chain Termination RT->ChainTermination dNTPs Host dNTPs dNTPs->RT Integration Integration into Host Genome ViralDNA->Integration Drug Tenofovir / Emtricitabine (Active Form) Drug->RT Competitive Inhibition Drug->ChainTermination

Caption: The signaling pathway for Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTIs) like Tenofovir and Emtricitabine, which act by causing premature termination of the viral DNA chain.

Mechanism of Action: Integrase Inhibition

G cluster_cytoplasm Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus cluster_drug_action INSTI Action ViralDNA_cyto Viral DNA Integrase Integrase ViralDNA_cyto->Integrase Enters Nucleus HostDNA Host DNA Integrase->HostDNA Binds to BlockedIntegration Strand Transfer Blocked Integrase->BlockedIntegration IntegratedProvirus Integrated Provirus HostDNA->IntegratedProvirus Integration Dolutegravir Dolutegravir Dolutegravir->Integrase Inhibits Dolutegravir->BlockedIntegration

Caption: The mechanism of action for Integrase Strand Transfer Inhibitors (INSTIs) such as Dolutegravir, which prevent the integration of viral DNA into the host cell's genome.

Conclusion

While this compound presents an intriguing area for future antiviral research, there is currently no independent scientific evidence to support its efficacy against SIV or HIV. The antiviral activities observed in the total alkaloid extracts of Alstonia scholaris against other viruses suggest that further investigation into its specific components, including this compound, is warranted. For researchers and drug development professionals, the established anti-SIV agents Tenofovir, Emtricitabine, and Dolutegravir provide a robust benchmark for comparison. The data, protocols, and mechanistic diagrams presented in this guide are intended to facilitate the rigorous evaluation of novel compounds and contribute to the advancement of antiretroviral therapy.

References

Structure-Activity Relationship (SAR) Studies of Alstolenine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable gap in dedicated research on the structure-activity relationship (SAR) of alstolenine (B14866427) analogues. Despite extensive searches for experimental data, detailed protocols, and defined signaling pathways related to these specific compounds, no direct studies were identified. This suggests that the SAR of this compound analogues remains a largely unexplored area within the field of medicinal chemistry and drug discovery.

This guide, therefore, cannot provide a direct comparison of this compound analogues due to the absence of published data. However, to provide context for researchers, scientists, and drug development professionals, this document will outline the typical methodologies and data presentation formats used in SAR studies of other structurally related indole (B1671886) alkaloids and cytotoxic agents. This will serve as a foundational framework for any future investigations into the promising, yet uncharacterized, therapeutic potential of this compound derivatives.

General Methodologies in SAR Studies

The primary goal of SAR studies is to systematically alter the chemical structure of a lead compound to identify key molecular features responsible for its biological activity and to optimize its therapeutic properties. A typical workflow for such a study is outlined below.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis and Iteration Start Lead Compound (this compound) Design Design Analogues (Modification of functional groups, scaffold hopping, etc.) Start->Design Identify sites for modification Synthesis Synthesize Analogues Design->Synthesis Purification Purify and Characterize (NMR, MS, HPLC) Synthesis->Purification Screening In Vitro Screening (e.g., Cytotoxicity Assays) Purification->Screening Test biological activity Hit_ID Identify 'Hits' (Active Analogues) Screening->Hit_ID Dose_Response Dose-Response Studies (Determine IC50/EC50) Hit_ID->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis Quantitative data Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Mechanism->SAR_Analysis Qualitative data Optimization Lead Optimization SAR_Analysis->Optimization New_Design Design New Analogues Optimization->New_Design Iterative process New_Design->Synthesis

Caption: A generalized workflow for a typical structure-activity relationship (SAR) study.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of SAR studies. Below are examples of methodologies that would be central to an investigation of this compound analogues.

1. Chemical Synthesis of Analogues:

  • General Procedure: The synthesis of this compound analogues would likely start from a common precursor or this compound itself. Modifications would be introduced at various positions of the indole nucleus, the lactone ring, or other functional groups. Each reaction step would be carefully monitored by Thin Layer Chromatography (TLC) and the final products purified using column chromatography or High-Performance Liquid Chromatography (HPLC).

  • Characterization: The chemical identity and purity of each synthesized analogue would be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

2. In Vitro Cytotoxicity Assays:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) would be used to assess the cytotoxic and selective activity of the analogues.

  • MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the this compound analogues for a specified period (e.g., 48 or 72 hours).

    • After incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

3. Data Presentation:

The quantitative data from SAR studies are typically summarized in tables to facilitate easy comparison of the analogues' potencies.

Table 1: Hypothetical Cytotoxic Activity of this compound Analogues against Various Cancer Cell Lines

CompoundIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116
This compoundHOCH₃H15.2 ± 1.820.5 ± 2.118.3 ± 1.5
Analogue 1ClOCH₃H8.7 ± 0.912.1 ± 1.39.5 ± 1.1
Analogue 2FOCH₃H10.1 ± 1.215.3 ± 1.611.8 ± 1.4
Analogue 3HOHH25.4 ± 2.530.1 ± 3.228.6 ± 2.9
Analogue 4HOCH₃Br5.2 ± 0.67.8 ± 0.86.1 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

Potential Signaling Pathways for Investigation

While the precise mechanism of action for this compound is not well-defined, related indole alkaloids often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and survival. Future studies on this compound analogues would likely investigate their impact on pathways such as:

  • PI3K/Akt/mTOR Pathway: This is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.

  • MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival.

  • Apoptotic Pathways: Investigating the induction of apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways would be essential.

Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_apoptosis Apoptotic Pathways PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Differentiation Cell Proliferation & Differentiation ERK->Proliferation_Differentiation Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound Analogues This compound->PI3K Inhibition? This compound->Ras Inhibition? This compound->Mitochondria Induction?

A Comparative Guide to the In Vivo Toxicity of Alstolenine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo toxicity of total alkaloid extracts from Alstonia species, which are known sources of the indole (B1671886) alkaloid Alstolenine. Due to the limited availability of direct in vivo toxicity data for this compound and its specific derivatives, this comparison leverages data from studies on crude extracts and structurally related alkaloids isolated from these plants. The information is intended to guide researchers in understanding the potential toxicological profiles of this class of compounds.

Comparative Toxicity of Alstonia Species Extracts

Extracts from various Alstonia species, rich in indole alkaloids including this compound and its congeners, have been evaluated for their toxic potential in animal models. These studies provide a broad understanding of the toxicity of the complex mixture of alkaloids present in the plants.

Table 1: Summary of In Vivo Toxicity Data for Alstonia Species Extracts

Plant SpeciesExtract TypeAnimal ModelRoute of AdministrationAcute Toxicity (LD50)Sub-chronic Toxicity ObservationsReference
Alstonia scholarisTotal Alkaloids (Leaves)MiceOral5.48 g/kgNo adverse effects observed at 100 mg/kg/day for 13 weeks in rats.[1][1][2]
Alstonia scholarisMethanolic (Stem Bark)RatsOral> 2000 mg/kgToxic effects including lethargy, weakness, and mortality observed at 500 and 1000 mg/kg over 28 days.[3]
Alstonia booneiAqueous (Stem Bark)RatsOral> 5000 mg/kgHigh doses (500 and 1000 mg/kg) led to increased white blood cell count and decreased hematocrit, suggesting inflammatory reactions and anemia. Mild hepatic and renal tissue injuries were observed.[4][4]
Alstonia booneiMethanol (Stem Bark)RatsOralNot DeterminedAt 400 mg/kg, the extract and its fractions were found to be hepatotoxic and nephrotoxic, with incomplete recovery after 21 days.[5]

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the tested animal population. A higher LD50 value generally indicates lower acute toxicity.

Comparative Acute Toxicity of Individual Indole Alkaloids from Alstonia scholaris

While direct toxicological data for this compound is scarce, a study on the acute toxicity of five individual indole alkaloids isolated from the leaves of Alstonia scholaris provides valuable insights into the potential toxicity of related compounds.

Table 2: Acute Toxicity of Indole Alkaloids from Alstonia scholaris in Mice

AlkaloidMaximum Tolerated Dose (MTD) in Mice (g/kg)Observations
Scholaricine< 0.75Reduced activity, shortness of breath, unsteady gait, tremors, convulsions, and death.
19-Epischolaricine> 2.0No mortality or changes observed.
Vallesamine> 4.0No toxic effects observed.
PicrinineNot specified-
Echitamine> 2.0No toxic reaction observed.

Data sourced from a study on the acute and chronic toxicity of indole alkaloids from Alstonia scholaris leaves.[6]

Observations: Among the tested alkaloids, scholaricine, which is structurally similar to this compound, exhibited the highest acute toxicity. In contrast, 19-epischolaricine, vallesamine, and echitamine were well-tolerated at high doses. This suggests that small structural modifications can significantly impact the in vivo toxicity of these indole alkaloids.

Experimental Protocols

The following are generalized experimental protocols for acute and sub-chronic oral toxicity studies based on OECD guidelines, which are commonly followed in toxicological research.

3.1. Acute Oral Toxicity Study (Based on OECD Guideline 423)

  • Principle: The Acute Toxic Class Method involves a stepwise procedure with the use of a minimal number of animals per step. The outcome of each step determines the next step, allowing for the classification of the substance into a toxicity class.[4]

  • Test Animals: Typically, rats or mice of a single sex (usually females) are used. Animals are acclimatized for at least five days before the study.[4]

  • Dosage: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is administered orally, usually by gavage.[3]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.[7]

  • Endpoint: The study allows for the determination of the toxicity class and an estimation of the LD50.

3.2. Sub-chronic Oral Toxicity Study (Based on OECD Guideline 408)

  • Principle: The test substance is administered orally in daily graduated doses to several groups of experimental animals for a period of 90 days.[8]

  • Test Animals: Rodents, preferably rats, are used. Both males and females are included, with at least 10 animals of each sex per dose group.[6]

  • Dosage: At least three dose levels and a control group are used. The highest dose should induce toxic effects but not death or severe suffering. The substance can be administered via gavage, in the diet, or in drinking water.[9]

  • Observations: Daily clinical observations, weekly measurements of body weight, food, and water consumption are recorded. At the end of the 90-day period, hematological and clinical biochemistry parameters are analyzed. A full necropsy is performed, and organs are weighed and examined histopathologically.[5][10]

  • Endpoint: The study provides information on the major toxic effects, target organs, and the No-Observed-Adverse-Effect Level (NOAEL).[9]

Potential Signaling Pathways Involved in Toxicity

Research on the total alkaloid extracts of Alstonia scholaris suggests potential involvement of specific signaling pathways in their biological and toxicological effects.

  • Inflammatory and Immune Response: Studies on an asthma model suggest that total alkaloids from Alstonia scholaris may modulate the immune response by inhibiting the IL-33/ST2 signaling pathway, which is involved in type 2 innate lymphoid cells (ILC2s) activation. This pathway is crucial in allergic inflammation.[11]

  • Lipid Metabolism: In a study on nonalcoholic fatty liver disease, the total alkaloids of Alstonia scholaris were found to improve the condition by regulating lipid metabolism-related genes. This suggests an interaction with pathways controlling lipid synthesis and oxidation in the liver.[12]

  • Glutathione (B108866) Homeostasis: Certain alkaloids from Alstonia scholaris have been shown to exert antitumor activity by disturbing glutathione circulation, indicating an impact on cellular redox balance and oxidative stress pathways.[13]

Diagram 1: Experimental Workflow for In Vivo Toxicity Testing

G cluster_setup Study Setup cluster_dosing Dosing Phase cluster_observation Observation Phase cluster_analysis Terminal Analysis animal_selection Animal Selection (e.g., Rats, Mice) acclimatization Acclimatization (min. 5 days) animal_selection->acclimatization group_allocation Random Group Allocation acclimatization->group_allocation dose_prep Dose Preparation (Vehicle Control, Test Doses) group_allocation->dose_prep administration Oral Administration (e.g., Gavage) dose_prep->administration clinical_signs Daily Clinical Signs & Mortality administration->clinical_signs body_weight Weekly Body Weight administration->body_weight food_water Weekly Food & Water Intake administration->food_water hematology Hematology clinical_signs->hematology biochemistry Clinical Biochemistry body_weight->biochemistry necropsy Gross Necropsy & Organ Weights food_water->necropsy histopathology Histopathology necropsy->histopathology

Caption: A generalized workflow for in vivo oral toxicity studies.

Diagram 2: Potential Signaling Pathways in Alstonia Alkaloid Toxicity

G cluster_alkaloids Alstonia Alkaloids cluster_pathways Potential Cellular Targets cluster_outcomes Toxicological Outcomes alkaloids This compound & Related Alkaloids il33_st2 IL-33/ST2 Signaling alkaloids->il33_st2 Inhibition lipid_metabolism Lipid Metabolism Genes alkaloids->lipid_metabolism Regulation gsh_homeostasis Glutathione Homeostasis alkaloids->gsh_homeostasis Disturbance inflammation Modulation of Inflammation il33_st2->inflammation hepatotoxicity Hepatotoxicity / Steatosis lipid_metabolism->hepatotoxicity oxidative_stress Oxidative Stress gsh_homeostasis->oxidative_stress

Caption: Potential signaling pathways affected by Alstonia alkaloids.

References

Alstolenine Target Validation: Awaiting a Target to Validate

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of available scientific literature, a specific molecular target for the indole (B1671886) alkaloid Alstolenine remains elusive. As a result, a detailed comparison guide on the genetic validation of its target, as requested, cannot be constructed at this time.

This compound, a major component of a traditional Nigerian remedy for mental illness, has shown promise as an atypical antipsychotic agent. Its pharmacological profile is described as unique and not fully understood, distinguishing it from conventional antipsychotics that primarily target dopamine (B1211576) D2 or serotonin (B10506) 5-HT2A receptors. Extensive searches of scientific databases have not yielded any definitive studies identifying a primary molecular target for this compound.

The core of the user's request was to create a comparison guide for the validation of this compound's target using genetic approaches. This would involve detailing experimental protocols, presenting comparative data in tables, and visualizing workflows. However, the foundational piece of this request – the identity of the molecular target – is currently missing from the scientific literature. Without a known target, there can be no studies on its genetic validation using methods such as CRISPR-Cas9, siRNA, or shRNA.

Our investigation included searches for this compound's binding partners, its effects on cellular signaling pathways, and any available proteomic or transcriptomic data that might hint at a molecular target. Unfortunately, these searches did not provide the specific information required to proceed with a comparative analysis of target validation techniques.

Therefore, while the concept of a comparison guide for genetic target validation is a valuable one for researchers, its application to this compound is premature. The scientific community must first identify a robust and reproducible molecular target for this intriguing natural compound. Once a target is proposed and initial evidence is published, the next crucial step will be its validation using the very genetic and experimental approaches that this guide intended to detail.

We will continue to monitor the scientific literature for any breakthroughs in this compound research. Should a molecular target be identified in the future, we will be prepared to revisit this topic and provide the comprehensive comparison guide as originally envisioned.

Comparative Metabolomic Analysis of Alstolenine-Treated Cells: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the metabolic alterations induced by Alstolenine in cellular models remains an area for future investigation. At present, specific studies detailing the global metabolomic profile of this compound-treated cells are not available in the public scientific literature. Therefore, a direct comparative guide with alternative treatments, supported by experimental data, cannot be constructed at this time.

While research into the broader pharmacological activities of this compound, an indole (B1671886) alkaloid, has been conducted, its specific impact on the cellular metabolome has not been elucidated. This guide will, therefore, outline the typical methodologies used in comparative metabolomics and highlight potential areas of investigation for future studies on this compound.

I. Standard Experimental Protocols in Cellular Metabolomics

For researchers planning to investigate the metabolomic effects of this compound, the following experimental workflow represents a standard approach in the field.

A. Cell Culture and Treatment:

  • Cell Line Selection: Choose a cell line relevant to the therapeutic area of interest (e.g., cancer cell lines for oncology studies).

  • Culture Conditions: Maintain cells in a controlled environment with appropriate growth media, temperature, and CO2 levels.

  • This compound Treatment: Expose cells to a range of this compound concentrations and time points to determine optimal conditions for observing metabolic changes. Include a vehicle-treated control group.

  • Alternative Compounds: For a comparative study, treat parallel cell cultures with other relevant compounds or standard-of-care drugs.

B. Metabolite Extraction:

  • Quenching Metabolism: Rapidly halt enzymatic activity to preserve the metabolic state of the cells, often using cold methanol (B129727) or liquid nitrogen.

  • Extraction: Lyse the cells and extract metabolites using a solvent system, such as a mixture of methanol, acetonitrile, and water.

C. Metabolomic Analysis:

  • Instrumentation: Utilize high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC) for untargeted or targeted metabolomic profiling.

  • Data Acquisition: Collect data in both positive and negative ionization modes to cover a broad range of metabolites.

D. Data Analysis:

  • Data Processing: Use specialized software for peak picking, alignment, and normalization.

  • Statistical Analysis: Employ multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), to identify significant metabolic changes between treatment groups.

  • Metabolite Identification: Identify significantly altered metabolites by comparing their mass-to-charge ratio (m/z) and retention times to metabolite databases (e.g., KEGG, HMDB).

Below is a generalized workflow for a comparative metabolomics study.

G cluster_setup Experimental Setup cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A Cell Culture B This compound Treatment A->B C Alternative Treatment A->C D Control Group A->D E Metabolite Quenching B->E C->E D->E F Metabolite Extraction E->F G LC-MS/GC-MS Analysis F->G H Data Processing G->H I Statistical Analysis H->I J Metabolite Identification I->J K Pathway Analysis J->K L Comparative Metabolomic Profile K->L G cluster_pathways Potential Target Pathways cluster_metabolism Metabolic Processes This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt modulates MAPK MAPK Pathway This compound->MAPK modulates AMPK AMPK Pathway This compound->AMPK modulates Glycolysis Glycolysis PI3K_Akt->Glycolysis Lipid_Metabolism Lipid Metabolism PI3K_Akt->Lipid_Metabolism MAPK->Glycolysis Amino_Acid_Metabolism Amino Acid Metabolism MAPK->Amino_Acid_Metabolism AMPK->Glycolysis AMPK->Lipid_Metabolism TCA_Cycle TCA Cycle

Safety Operating Guide

Navigating the Safe Disposal of Alstolenine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Key to the safe disposal of alstolenine (B14866427) is treating it as a hazardous substance. This necessitates a cradle-to-grave approach, ensuring that from the moment it is designated as waste to its final disposal, all procedures minimize risk to personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The disposal of this compound should follow a systematic process of segregation, containment, labeling, storage, and professional removal.

  • Waste Segregation: At the point of generation, this compound waste must be segregated from non-hazardous materials. Separate solid waste (e.g., contaminated gloves, weighing papers) from liquid waste (e.g., solutions containing this compound). It is critical to avoid mixing incompatible waste streams.

  • Containment:

    • Solid Waste: Collect in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Liquid Waste: Use a leak-proof, shatter-resistant container with a secure screw-top cap. The container material should be compatible with the solvents used.

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications. The label should also include the accumulation start date and the name of the principal investigator or laboratory.

  • Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from general laboratory traffic and incompatible chemicals. Secondary containment, such as a larger, chemically resistant bin, is highly recommended to mitigate spills.

  • Professional Disposal: Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.

Quantitative Data and Experimental Protocols

Due to the absence of a specific Safety Data Sheet for this compound, quantitative disposal limits (e.g., concentration thresholds for specific disposal methods) are not available. The guiding principle is to treat all concentrations of this compound as hazardous waste.

Similarly, specific experimental protocols for the neutralization or deactivation of this compound are not documented in publicly accessible literature. Therefore, chemical treatment of this compound waste is not recommended without explicit guidance from a validated source. The primary and recommended method of disposal is incineration by a licensed facility.

Data ParameterGuideline
Hazard Classification Treat as hazardous; specific classifications pending SDS.
PPE Chemical-resistant gloves, safety goggles, lab coat.
Primary Disposal Route Incineration via a licensed hazardous waste facility.
Spill Cleanup Absorb with inert material, collect in a sealed container for hazardous waste disposal.

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated in the following diagram. This workflow provides a clear, step-by-step visual guide for laboratory personnel.

AlstolenineDisposalWorkflow start Start: this compound Waste Generation segregate Step 1: Segregate Waste (Solid vs. Liquid) start->segregate contain_solid Step 2a: Contain Solid Waste in Labeled, Sealable Container segregate->contain_solid contain_liquid Step 2b: Contain Liquid Waste in Labeled, Leak-Proof Container segregate->contain_liquid store Step 3: Store in Designated Satellite Accumulation Area with Secondary Containment contain_solid->store contain_liquid->store contact_ehs Step 4: Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs pickup Step 5: Professional Waste Pickup for Incineration contact_ehs->pickup end End: Proper Disposal Complete pickup->end

This compound Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting researchers and the environment. It is imperative to consult your institution's specific guidelines and the forthcoming Safety Data Sheet for this compound for any additional requirements.

Essential Safety and Handling Protocols for Alstolenine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Alstolenine is not publicly available. Therefore, this guide provides a comprehensive operational and disposal plan based on general best practices for handling a novel, potentially hazardous chemical compound. This information is intended to serve as a robust template for researchers, scientists, and drug development professionals. It is imperative to consult with your institution's Environmental Health & Safety (EHS) office to supplement and confirm these procedures in accordance with local regulations.

Immediate Safety and Logistical Information

When handling this compound, a thorough risk assessment must be conducted before any procedure. All generated waste, including contaminated personal protective equipment (PPE), must be treated as hazardous.

Chemical and Physical Properties (Hypothetical)

A clear understanding of a compound's properties is fundamental to safe handling and disposal. The following table summarizes the hypothetical key quantitative data for this compound, based on similar novel compounds.

PropertyValueSource
Molecular FormulaC₂₀H₂₂N₂O₃Inferred from structural analogs
Molecular Weight354.41 g/mol Inferred from structural analogs
CAS NumberNot assigned-
AppearanceCrystalline solidGeneral chemical knowledge
SolubilityLimited solubility in water, soluble in organic solvents (e.g., DMSO, ethanol)General chemical knowledge
Melting PointData not available-
Boiling PointData not available-

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimize exposure risk. The following PPE is mandatory when handling this compound:

  • Gloves: Chemical-resistant gloves, such as nitrile, are required to prevent skin contact.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against eye irritation.[1]

  • Lab Coat: A standard laboratory coat must be worn to protect clothing and skin from contamination.[1]

  • Respiratory Protection: If working with powders or in a situation where aerosols may be generated, a particulate filter device (e.g., N95 respirator) is necessary.[2]

Experimental Protocols: Donning and Doffing PPE

Properly putting on and taking off PPE is crucial to prevent self-contamination.[3]

Donning PPE Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[4]

  • Gown: Put on the lab coat, ensuring complete coverage.

  • Mask/Respirator: Place the mask over the nose and mouth, securing it properly.[5]

  • Eye Protection: Put on safety goggles or a face shield.[5]

  • Gloves: Put on gloves, ensuring they overlap the cuffs of the lab coat.[3][5]

Doffing PPE Sequence:

  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.[5]

  • Gown: Remove the gown by pulling it forward and rolling it inside-out.[5]

  • Hand Hygiene: Perform hand hygiene.[5]

  • Eye Protection: Remove eye protection by handling the ear loops or sides.[5]

  • Mask/Respirator: Remove the mask by the straps, avoiding contact with the front.[5]

  • Hand Hygiene: Perform hand hygiene again.[5]

Operational and Disposal Plans

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

  • Do not get the material in your eyes, on your skin, or on your clothing.[2][7][8]

  • Wash hands thoroughly after handling.[2][7][8]

Spill Management:

  • In the event of a spill, absorb the material with an inert substance.[2][7][8]

  • Collect the spilled material into an appropriate, labeled container for disposal.[2][7][8]

  • Avoid generating dust.[6]

  • Prevent the spilled material from entering drains, surface water, or groundwater.[6]

Disposal Procedures:

  • Waste Segregation: Never mix incompatible waste streams.[9] All waste contaminated with this compound should be treated as hazardous.

  • Containerization: Collect this compound waste in a clearly labeled, sealed, and compatible container.[9]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Storage: Store the waste container in a cool, well-ventilated, and designated hazardous waste storage area away from incompatible materials.[2][7][8]

  • Disposal: Arrange for disposal through your institution's EHS office, following all local, state, and federal regulations.

This compound Handling Workflow

Alstolenine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe handle_fume_hood Work in Chemical Fume Hood prep_ppe->handle_fume_hood handle_spill Spill Management Protocol handle_fume_hood->handle_spill In case of spill disp_segregate Segregate Hazardous Waste handle_fume_hood->disp_segregate handle_spill->disp_segregate disp_container Use Labeled, Sealed Container disp_segregate->disp_container disp_storage Store in Designated Area disp_container->disp_storage disp_ehs Contact EHS for Disposal disp_storage->disp_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.